molecular formula C47H63ClN4O14S B15607774 Amcc-DM1

Amcc-DM1

Katalognummer: B15607774
Molekulargewicht: 975.5 g/mol
InChI-Schlüssel: RUQUNWQAIDSPKO-JIVOYMDWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Amcc-DM1 is a useful research compound. Its molecular formula is C47H63ClN4O14S and its molecular weight is 975.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C47H63ClN4O14S

Molekulargewicht

975.5 g/mol

IUPAC-Name

4-[[3-[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C47H63ClN4O14S/c1-25-10-9-11-35(63-8)47(61)23-33(64-45(60)49-47)26(2)41-46(4,66-41)36(22-38(54)51(6)31-19-29(18-25)20-32(62-7)40(31)48)65-44(59)27(3)50(5)37(53)16-17-67-34-21-39(55)52(42(34)56)24-28-12-14-30(15-13-28)43(57)58/h9-11,19-20,26-28,30,33-36,41,61H,12-18,21-24H2,1-8H3,(H,49,60)(H,57,58)/b11-9+,25-10+/t26-,27+,28?,30?,33+,34?,35-,36+,41+,46+,47+/m1/s1

InChI-Schlüssel

RUQUNWQAIDSPKO-JIVOYMDWSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to Amcc-DM1 Linker Chemistry and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Amcc-DM1 linker, a crucial component in the development of Antibody-Drug Conjugates (ADCs). Within the scientific and commercial landscape, this linker is most commonly identified by the nomenclature SMCC-DM1 , where SMCC stands for Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate. For the purpose of this guide, we will use the term SMCC to refer to the linker chemistry. This non-cleavable linker plays a pivotal role in stably connecting the cytotoxic maytansinoid payload, DM1, to a monoclonal antibody, ensuring targeted delivery to cancer cells.

Core Chemistry and Structure

The SMCC-DM1 drug-linker conjugate is formed through a stable covalent bond between the SMCC linker and the thiol group of the DM1 payload. The SMCC linker itself is a heterobifunctional crosslinker, featuring two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group.[1][2]

  • N-hydroxysuccinimide (NHS) Ester: This group reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues on the surface of a monoclonal antibody, to form a stable amide bond.[1]

  • Maleimide: This functional group specifically reacts with sulfhydryl (thiol) groups, present on the DM1 payload, via a Michael addition reaction to form a stable thioether bond.[1]

The cyclohexane (B81311) ring within the SMCC structure provides steric hindrance that contributes to the stability of the maleimide group, reducing its susceptibility to hydrolysis in aqueous environments.[3]

The resulting SMCC-DM1 conjugate is then ready for conjugation to a monoclonal antibody. The non-cleavable nature of the thioether bond ensures that the potent DM1 payload remains attached to the antibody while in systemic circulation, minimizing off-target toxicity.[1] Drug release occurs only after the ADC is internalized by the target cancer cell and the antibody component is degraded within the lysosome, releasing the active lysine-SMCC-DM1 catabolite.[1][4]

Below is a diagram illustrating the chemical structure of the SMCC-DM1 conjugate.

G Chemical Structure of SMCC-DM1 Conjugate cluster_SMCC SMCC Linker Moiety cluster_DM1 DM1 Payload Moiety SMCC_structure SMCC_structure DM1_structure DM1_structure SMCC_structure->DM1_structure Thioether Bond (Stable Linkage) caption Figure 1: Chemical structure of the SMCC-DM1 conjugate.

Figure 1: Chemical structure of the SMCC-DM1 conjugate.

Quantitative Data Summary

The following tables summarize key quantitative data associated with the synthesis and characterization of SMCC-DM1 ADCs.

Table 1: Reaction Conditions for SMCC-DM1 ADC Synthesis

ParameterValueReference
Antibody Activation (SMCC Reaction)
SMCC:Antibody Molar Ratio7:1 to 20:1[5][6]
pH7.0 - 8.5
TemperatureRoom Temperature or 4°C[7]
Incubation Time15 - 60 minutes[6]
DM1 Conjugation (Thioether Formation)
DM1:Antibody Molar Ratio15:1 (for H32-MCC-DM1)[8]
pH6.5 - 7.5
Temperature32°C (for H32-MCC-DM1)[8]
Incubation Time2 - 24 hours[8]

Table 2: Characterization and Performance of SMCC-DM1 ADCs

ParameterValueMethodReference
Drug-to-Antibody Ratio (DAR)
Average DAR3.37LC/MS[6]
In Vitro Plasma Stability
T-DM1 Half-life (rat plasma)4.4 daysELISA[9]
acDrug remaining after 7 days (rat plasma)~30%LC-MS/MS[10]
In Vivo Pharmacokinetics (Rat)
T-DM1 Half-life4.56 ± 1.11 daysLC-MS/MS[10]
T-DM1 Clearance22.55 mL/day/kgLC-MS/MS[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the SMCC linker, its conjugation to an antibody, and the subsequent reaction with DM1 to form the ADC.

Synthesis of SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

A detailed, multi-step synthesis is required to produce the SMCC crosslinker. A one-pot synthesis method has been described, which involves the condensation of ω-amino acids with maleic anhydride (B1165640) to yield maleamino acids, followed by esterification with N-hydroxysuccinimide.[11]

Two-Step Conjugation of DM1 to an Antibody using SMCC

The conjugation process is a sequential two-step reaction to minimize antibody crosslinking.[3]

Step 1: Antibody Activation with SMCC

  • Antibody Preparation: Prepare the antibody at a concentration of 2 mg/mL in a conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.25). Ensure the buffer is free of primary amines.[8]

  • SMCC Preparation: Immediately before use, dissolve SMCC in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10-50 mM.[3][5]

  • Reaction: Add a 7- to 20-fold molar excess of the SMCC solution to the antibody solution.[5][6]

  • Incubation: Incubate the reaction mixture for 15-60 minutes at room temperature.[6]

  • Purification: Remove excess, unreacted SMCC and byproducts using a desalting column (e.g., Sephadex G-25) or tangential flow filtration, equilibrating with a conjugation buffer suitable for the next step (e.g., pH 6.5-7.5).[3][6]

Step 2: Conjugation of DM1 to the Activated Antibody

  • DM1 Preparation: Dissolve the thiol-containing DM1 payload in a compatible organic solvent like DMSO to a known concentration.[8]

  • Reaction: Add the DM1 solution to the purified maleimide-activated antibody solution. A molar ratio of approximately 15 moles of DM1 per mole of antibody has been reported for the synthesis of H32-MCC-DM1.[8]

  • Incubation: Incubate the reaction mixture for 2 to 24 hours at a controlled temperature (e.g., 32°C). The incubation time can be varied to achieve different average DARs.[8]

  • Purification: Purify the resulting ADC from unreacted DM1 and other byproducts using methods such as ultrafiltration (e.g., Amicon-30 kDa) or chromatography.[8]

Characterization of the SMCC-DM1 ADC

Determination of Drug-to-Antibody Ratio (DAR)

Hydrophobic Interaction Chromatography (HIC) is a common method for determining the DAR of cysteine-linked ADCs. However, for lysine-linked ADCs like those produced with SMCC, which result in a heterogeneous mixture of positional isomers, Reverse Phase Chromatography (RP-HPLC) coupled with mass spectrometry (MS) is the preferred method.[12]

  • HIC-HPLC Protocol (General Principle for ADC Characterization):

    • Mobile Phase A (High Salt): 50 mM sodium phosphate, 2 M sodium chloride, pH 7.0.

    • Mobile Phase B (Low Salt): 50 mM sodium phosphate, 20% isopropanol, pH 7.0.

    • Gradient: A linear gradient from high salt to low salt concentration is used to elute the ADC species.

    • Detection: UV absorbance at 280 nm.

    • Analysis: The different drug-loaded species (DAR 0, 1, 2, etc.) will have different retention times due to increasing hydrophobicity with higher DARs. The average DAR can be calculated from the peak areas of the different species.

  • Mass Spectrometry: Intact mass analysis of the ADC after deglycosylation can be used to determine the distribution of drug-loaded species. The mass difference between peaks corresponds to the mass of the SMCC-DM1 conjugate.[6]

Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, visualize key processes related to the this compound linker.

G Experimental Workflow for SMCC-DM1 ADC Synthesis cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: DM1 Conjugation cluster_characterization Characterization A Antibody in Amine-Free Buffer C Incubation (RT, 15-60 min) A->C B SMCC in Anhydrous DMSO B->C D Purification (Desalting Column) C->D E Maleimide-Activated Antibody D->E Activated Antibody G Incubation (32°C, 2-24h) E->G F DM1 in DMSO F->G H Purification (Ultrafiltration) G->H I Final SMCC-DM1 ADC H->I Purified ADC J DAR Determination (RP-HPLC-MS) I->J K Stability & Potency Assays I->K caption Figure 2: Workflow for the synthesis of an SMCC-DM1 ADC.

Figure 2: Workflow for the synthesis of an SMCC-DM1 ADC.

G Intracellular Signaling Pathway of an SMCC-DM1 ADC A SMCC-DM1 ADC in Systemic Circulation B Binding to Target Antigen on Cancer Cell Surface A->B C Internalization via Endocytosis B->C D Trafficking to Lysosome C->D E Antibody Degradation by Lysosomal Proteases D->E F Release of Lysine-SMCC-DM1 Catabolite E->F G Inhibition of Tubulin Polymerization F->G H Cell Cycle Arrest & Apoptosis G->H caption Figure 3: Mechanism of action for an SMCC-DM1 ADC.

Figure 3: Mechanism of action for an SMCC-DM1 ADC.

References

The Core Mechanism of Amcc-DM1 Payload Release in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the payload release mechanism of antibody-drug conjugates (ADCs) utilizing a non-cleavable Amcc linker and the cytotoxic agent DM1. While specific public data on "Amcc-DM1" is limited, this document synthesizes information from closely related ADCs employing the well-characterized MCC (derived from SMCC) non-cleavable linker system with the same DM1 payload. This guide will delve into the cellular trafficking, processing, and ultimate release of the active cytotoxic agent within target cancer cells.

Introduction to this compound and the Non-Cleavable Linker Strategy

Antibody-drug conjugates represent a targeted therapeutic approach designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[1][2] The specificity of this approach is conferred by a monoclonal antibody that targets a tumor-associated antigen. The this compound platform, as inferred from related structures, consists of three key components:

  • A monoclonal antibody: Engineered to selectively bind to an antigen overexpressed on the surface of cancer cells.

  • The DM1 payload: A highly potent maytansinoid derivative that induces cell death by inhibiting microtubule assembly.[3]

  • A non-cleavable Amcc linker: This linker covalently connects the DM1 payload to the antibody. Unlike cleavable linkers that are designed to be severed by specific enzymes or environmental conditions, non-cleavable linkers like Amcc (assumed to be a variant of MCC) rely on the complete degradation of the antibody backbone for payload release.[4][5][6] This strategy is intended to enhance plasma stability and reduce off-target toxicity.[5][6]

The efficacy of such ADCs is critically dependent on the efficient internalization of the ADC-antigen complex and its subsequent trafficking to the lysosome for processing.

The Stepwise Mechanism of this compound Payload Release

The journey of the this compound conjugate from the extracellular space to the release of its cytotoxic payload within the cancer cell is a multi-step process.

Binding and Internalization

The process is initiated by the specific binding of the ADC's antibody to its target antigen on the cancer cell surface. This binding event triggers receptor-mediated endocytosis, a process by which the cell internalizes the ADC-antigen complex.[1] The primary route for this internalization is often clathrin-mediated endocytosis, although other pathways such as caveolae-mediated endocytosis may also be involved.[7]

Intracellular Trafficking

Following internalization, the ADC-antigen complex is encapsulated within an early endosome. These endosomes undergo a maturation process, acidifying their internal environment and eventually fusing with lysosomes. This trafficking pathway is crucial for delivering the ADC to the cellular compartment responsible for its degradation.[5]

Lysosomal Degradation and Payload Release

The acidic environment and rich proteolytic content of the lysosome are essential for the release of the DM1 payload from an ADC with a non-cleavable linker. Lysosomal proteases completely degrade the antibody component of the ADC.[4][5][6] This proteolytic degradation results in the liberation of the active cytotoxic agent, which is not free DM1, but rather an amino acid-linker-payload catabolite, such as Lysine-Amcc-DM1.[4]

Cytotoxic Effect of the Released Payload

The released Lysine-Amcc-DM1 catabolite is the ultimate effector molecule. It is able to exit the lysosome and enter the cytoplasm where it exerts its potent anti-mitotic activity. By binding to tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[3]

Quantitative Data Summary

The following tables summarize representative quantitative data for ADCs with non-cleavable linkers and a DM1 payload. It is important to note that these values can vary significantly depending on the target antigen, antibody, and specific cancer cell line.

Parameter Value ADC Example Cell Line Reference
IC50 ~1 nM (DM1 equivalents)anti-CD70 Ab-MCC-DM1786-0[3]
Payload Accumulation Concentration- and time-dependentanti-CD70 Ab-MCC-DM1786-0[3]

Experimental Protocols

The investigation of the this compound payload release mechanism involves several key experimental procedures.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of the ADC required to inhibit the growth of cancer cells by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the this compound ADC for a specified period (e.g., 72-96 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the results and determine the IC50 value.

Internalization Assay (Using pH-sensitive Dyes)

This assay quantifies the uptake of the ADC into the target cells.

Methodology:

  • ADC Labeling: Covalently label the this compound ADC with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces brightly only in the acidic environment of endosomes and lysosomes.

  • Cell Treatment: Incubate the target cancer cells with the fluorescently labeled ADC for various time points.

  • Fluorescence Measurement: Measure the intracellular fluorescence intensity using flow cytometry or a fluorescence microscope.

  • Data Analysis: An increase in fluorescence intensity over time indicates the internalization and trafficking of the ADC to acidic compartments.

Visualizations

Signaling Pathway of this compound Action

Amcc_DM1_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC This compound ADC Binding Binding ADC->Binding Antigen Tumor Antigen Antigen->Binding Endosome Early Endosome Binding->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Released_Payload Lysine-Amcc-DM1 Lysosome->Released_Payload Antibody Degradation Microtubules Microtubule Disruption Released_Payload->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis Cytotoxicity_Workflow Start Seed Cancer Cells in 96-well plate Treatment Treat with serial dilutions of this compound Start->Treatment Incubation Incubate for 72-96 hours Treatment->Incubation MTT_Add Add MTT Reagent Incubation->MTT_Add Incubate_MTT Incubate for 2-4 hours MTT_Add->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze Logical_Relationship Binding ADC Binds to Surface Antigen Internalization Receptor-Mediated Endocytosis Binding->Internalization Trafficking Endosomal Trafficking to Lysosome Internalization->Trafficking Degradation Proteolytic Degradation of Antibody Trafficking->Degradation Release Release of Lysine-Amcc-DM1 Degradation->Release Action Inhibition of Microtubule Assembly Release->Action Outcome Cell Cycle Arrest & Apoptosis Action->Outcome

References

An In-depth Technical Guide on the Role of AMCC-DM1 in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting approach in oncology, merging the high specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. This guide provides a comprehensive technical overview of an ADC utilizing the maytansinoid derivative DM1 as its cytotoxic payload, conjugated via a non-cleavable linker, exemplified by the AMCC (4-(N-maleimidomethyl)cyclohexane-1-carboxylic acid) linker. While the specific combination "AMCC-DM1" is not widely documented in mainstream literature, with AMCC more commonly associated with the maytansinoid DM4, this guide will extrapolate the principles of its mechanism and evaluation based on the well-characterized properties of DM1 and non-cleavable linkers like SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which is structurally similar to AMCC and is used in the FDA-approved ADC, Trastuzumab emtansine (T-DM1). This document will delve into the mechanism of action, relevant signaling pathways, detailed experimental protocols for evaluation, and quantitative data presented for comparative analysis.

Introduction to this compound

An ADC is comprised of three primary components: a monoclonal antibody (mAb) that targets a tumor-specific antigen, a highly potent cytotoxic agent (payload), and a chemical linker that connects the antibody to the payload.[1][2] In the case of a hypothetical this compound ADC, the components are:

  • Monoclonal Antibody (mAb): A specific antibody chosen to recognize and bind to an antigen overexpressed on the surface of cancer cells. The choice of mAb is critical for the targeted delivery of the ADC.[3]

  • DM1 (Mertansine): A derivative of maytansine, DM1 is a potent microtubule inhibitor.[4] It is a member of the maytansinoid family of cytotoxic agents, which are 200 to 1,000 times more potent than conventional chemotherapeutics.

  • AMCC Linker: A non-cleavable linker. Non-cleavable linkers are designed to be stable in the bloodstream and only release the payload upon the complete degradation of the antibody within the lysosome of the target cancer cell.[5][6] This enhances the stability of the ADC in circulation and can minimize off-target toxicity.[7]

Mechanism of Action

The therapeutic effect of an this compound ADC is a multi-step process that relies on both the targeting specificity of the antibody and the potent cell-killing ability of the DM1 payload.[1]

  • Circulation and Targeting: The ADC is administered intravenously and circulates throughout the bloodstream. The monoclonal antibody component guides the ADC to the tumor site and facilitates binding to the specific target antigen on the surface of cancer cells.[8]

  • Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[1][9]

  • Lysosomal Trafficking and Degradation: The internalized endosome containing the ADC-antigen complex fuses with a lysosome. Inside the acidic and enzyme-rich environment of the lysosome, the antibody portion of the ADC is degraded by proteases.[10][5]

  • Payload Release and Action: Because AMCC is a non-cleavable linker, the DM1 payload is released with the linker and an attached amino acid residue (e.g., lysine) from the antibody degradation.[10] This active metabolite, Lys-AMCC-DM1, is then released from the lysosome into the cytoplasm.

  • Microtubule Disruption and Apoptosis: In the cytoplasm, the DM1 metabolite binds to tubulin, inhibiting the assembly of microtubules.[4][6] This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing programmed cell death (apoptosis).[10][9]

Signaling Pathway for DM1-Induced Apoptosis

DM1_Apoptosis_Pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm DM1_Metabolite Lys-AMCC-DM1 Tubulin Tubulin DM1_Metabolite->Tubulin binds to Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption inhibition of assembly Mitotic_Arrest G2/M Phase Arrest Microtubule_Disruption->Mitotic_Arrest Bcl2_Family Bcl-2 Family Modulation Mitotic_Arrest->Bcl2_Family Apoptosis_Induction Apoptosis Caspase_Activation Caspase Cascade Activation Bcl2_Family->Caspase_Activation Caspase_Activation->Apoptosis_Induction

Caption: Signaling pathway of DM1-induced apoptosis following its release into the cytoplasm.

Data Presentation

Quantitative data for ADCs are crucial for evaluating their potency, efficacy, and therapeutic window. The following tables summarize key quantitative parameters for DM1-containing ADCs with non-cleavable linkers, using data from studies on T-DM1 as a representative example.

Table 1: In Vitro Cytotoxicity of T-DM1
Cell LineTarget AntigenIC50 (ng/mL)Reference
SK-BR-3HER2+8.9[6]
BT-474HER2+12.5[6]
MDA-MB-468HER2-> 10,000[6]
MCF7HER2-> 10,000[6]

IC50: Half-maximal inhibitory concentration.

Table 2: In Vivo Efficacy of T-DM1 in Xenograft Models
Xenograft ModelTumor TypeDosing RegimenTumor Growth Inhibition (%)Reference
JIMT-1HER2+ Breast Cancer15 mg/kg, qd x 195[9]
KPL-4HER2+ Breast Cancer15 mg/kg, qd x 198[9]

qd: once daily.

Experimental Protocols

The evaluation of an ADC like this compound involves a series of in vitro and in vivo experiments to characterize its efficacy, specificity, and safety.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing cancer cells.

Protocol:

  • Cell Culture: Culture target antigen-positive (e.g., HER2-positive) and antigen-negative cancer cell lines in appropriate media.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the this compound ADC and a control antibody. Add the dilutions to the cells and incubate for a defined period (e.g., 72-120 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting viability against the logarithm of the ADC concentration.

In_Vitro_Cytotoxicity_Workflow Start Start Cell_Culture Culture Antigen+ and Antigen- Cells Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding ADC_Treatment Treat with Serial Dilutions of this compound Cell_Seeding->ADC_Treatment Incubation Incubate for 72-120 hours ADC_Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Calculate IC50 Values Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro cytotoxicity assay to evaluate ADC potency.

In Vivo Xenograft Efficacy Study

This study assesses the anti-tumor activity of the ADC in a living organism.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant human cancer cells that express the target antigen into the flanks of the mice.[11]

  • Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a specified volume (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, control mAb, this compound ADC at different doses). Administer the treatments intravenously.

  • Efficacy Evaluation: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: At the end of the study, euthanize the animals, and excise and weigh the tumors.

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the percentage of tumor growth inhibition.

In_Vivo_Xenograft_Workflow Start Start Tumor_Implantation Implant Human Tumor Cells in Mice Start->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound or Controls Randomization->Treatment Monitoring Measure Tumor Volume and Body Weight Treatment->Monitoring Endpoint Excise and Weigh Tumors Monitoring->Endpoint Data_Analysis Analyze Tumor Growth Inhibition Endpoint->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vivo xenograft study to assess ADC efficacy.

Conclusion

An ADC constructed from a tumor-targeting antibody, the potent microtubule inhibitor DM1, and a stable, non-cleavable linker like AMCC holds significant promise for targeted cancer therapy. The non-cleavable nature of the linker is designed to enhance the stability of the conjugate in circulation, potentially leading to a wider therapeutic window by minimizing off-target toxicities. The mechanism of action, initiated by targeted binding and internalization, culminates in the lysosomal release of the DM1 payload and subsequent induction of apoptosis in cancer cells. Rigorous in vitro and in vivo testing is essential to fully characterize the therapeutic potential of such an ADC. The data and protocols presented in this guide provide a foundational framework for the research and development of novel, effective, and safer antibody-drug conjugates for the treatment of cancer.

References

The Disruption of Microtubule Dynamics by Amcc-DM1: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the impact of Amcc-DM1 on microtubule dynamics. DM1, a potent maytansinoid derivative, is the cytotoxic payload of antibody-drug conjugates (ADCs) designed for targeted cancer therapy.[1][2] Once internalized by cancer cells, the ADC releases DM1, which then exerts its anti-tumor effects by interfering with the fundamental cellular machinery of microtubules. This document details the molecular interactions and cellular consequences of DM1, presenting key quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Core Mechanism of Action: Suppression of Microtubule Dynamicity

Microtubules are highly dynamic polymers of αβ-tubulin heterodimers that are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][3] Their "dynamic instability"—the stochastic switching between phases of growth (polymerization) and shrinkage (depolymerization)—is critical for the proper formation and function of the mitotic spindle during cell division.[1]

DM1 and its cellular metabolite, S-methyl DM1, exert their cytotoxic effects by potently suppressing this dynamic instability.[1][4][5] The primary mechanism involves the binding of these maytansinoid derivatives to the ends of microtubules.[1][2] This binding activity leads to a cascade of effects that ultimately halt the cell cycle and trigger apoptosis.

Quantitative Analysis of DM1's Impact on Microtubule Dynamics

The interaction of DM1's active metabolite, S-methyl DM1, with tubulin and microtubules has been quantitatively characterized, revealing a high-affinity binding and potent suppression of dynamic instability. The following tables summarize the key findings from in vitro studies.

Table 1: Binding Affinity of S-methyl DM1 and Maytansine

CompoundTargetBinding Constant (KD)Notes
S-methyl DM1Tubulin0.93 ± 0.2 µmol/L
MaytansineTubulin0.86 ± 0.2 µmol/L
S-methyl DM1Microtubules (High Affinity Sites)0.1 ± 0.05 µmol/LApproximately 37 high-affinity sites per microtubule.
S-methyl DM1Microtubules (Low Affinity Sites)~2.0 µmol/LSeveral hundred low-affinity sites.

Data compiled from studies on S-methyl DM1, a key cellular metabolite of DM1-containing ADCs.[4][5]

Table 2: Suppression of Microtubule Dynamic Instability by S-methyl DM1 (at 100 nmol/L)

Parameter% Suppression by S-methyl DM1% Suppression by Maytansine
Shortening Rate70%35%
Shortening Length60%40%
Catastrophe Frequency90%30%
Dynamicity84%45%

This data highlights that S-methyl DM1 is significantly more potent at suppressing microtubule dynamics than its parent compound, maytansine.[4][5]

Visualizing the Mechanism and Experimental Workflow

To better understand the molecular interactions and the methods used to study them, the following diagrams illustrate the proposed mechanism of action and a typical experimental workflow.

cluster_0 Cellular Uptake and Payload Release cluster_1 Impact on Microtubule Dynamics cluster_2 Cellular Consequences ADC This compound (ADC) Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking DM1 Released DM1 Payload Lysosome->DM1 Proteolytic Cleavage MT_End Microtubule End DM1->MT_End High-Affinity Binding MT Microtubule Tubulin αβ-Tubulin Dimers MT->Tubulin Depolymerization (Inhibited) Tubulin->MT Polymerization (Inhibited) MT_Dynamics Suppression of Dynamic Instability MT_End->MT_Dynamics Spindle Mitotic Spindle Disruption MT_Dynamics->Spindle Arrest Mitotic Arrest Spindle->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis cluster_0 In Vitro Assays cluster_1 Microscopy and Dynamics Analysis cluster_2 Cell-Based Assays Tubulin_Purification Purification of αβ-Tubulin Polymerization_Assay Microtubule Polymerization Assay (e.g., Turbidity) Tubulin_Purification->Polymerization_Assay Binding_Assay Tubulin/Microtubule Binding Assay (e.g., Radiolabeling) Tubulin_Purification->Binding_Assay Video_Microscopy Video-Enhanced Differential Interference Contrast (VE-DIC) Microscopy Tubulin_Purification->Video_Microscopy Dynamic_Analysis Analysis of Microtubule Dynamic Instability Parameters Video_Microscopy->Dynamic_Analysis Cell_Culture Tumor Cell Culture ADC_Treatment Treatment with This compound Cell_Culture->ADC_Treatment Immunofluorescence Immunofluorescence Staining of Mitotic Spindle ADC_Treatment->Immunofluorescence Cell_Cycle_Analysis Flow Cytometry for Cell Cycle Arrest ADC_Treatment->Cell_Cycle_Analysis Viability_Assay Cell Viability Assay (e.g., MTS, Annexin V) ADC_Treatment->Viability_Assay

References

An In-depth Technical Guide to the Core Features and Advantages of Amcc-DM1 for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Publicly available data and commercial listings frequently refer to "AMCC-DM1" as a drug-linker conjugate composed of the AMCC linker and the maytansinoid payload DM4. However, for the purpose of this technical guide, and in adherence to the specified topic, "this compound" will be treated as a construct combining the AMCC linker with the DM1 payload . This guide will, therefore, present a detailed analysis of the individual components and their synergistic function within a theoretical antibody-drug conjugate (ADC) framework, drawing upon data from structurally similar ADCs where necessary.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the key features, advantages, and experimental considerations of utilizing an this compound drug-linker in the development of targeted cancer therapeutics.

Introduction to this compound in Antibody-Drug Conjugates

Antibody-drug conjugates are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the interplay of its three core components: the antibody, the linker, and the cytotoxic payload. This compound is a drug-linker conjugate designed for the development of ADCs. It comprises two key elements:

  • AMCC (4-(N-maleimidomethyl)cyclohexane-1-carbonyl): A non-cleavable linker that provides a stable covalent bond between the antibody and the cytotoxic payload.

  • DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine): A potent microtubule-inhibiting maytansinoid payload that induces cell cycle arrest and apoptosis in rapidly dividing cancer cells.

The combination of the stable, non-cleavable AMCC linker with the potent DM1 payload offers a distinct set of characteristics for an ADC, influencing its pharmacokinetics, mechanism of action, and overall therapeutic index.

The AMCC Linker: A Foundation of Stability

The AMCC linker is a non-cleavable linker, meaning it is designed to remain intact as the ADC circulates in the bloodstream. The release of the cytotoxic payload is dependent on the degradation of the antibody component of the ADC within the lysosome of the target cancer cell.

Key Features and Advantages of the AMCC Linker:

  • Enhanced Plasma Stability: The robust thioether bond formed between the maleimide (B117702) group of the AMCC linker and a thiol group on the antibody (typically from a reduced cysteine residue) is highly stable in the bloodstream. This minimizes the premature release of the DM1 payload, which can lead to off-target toxicity.

  • Improved Therapeutic Index: By ensuring that the cytotoxic payload is released primarily within the target cancer cells, the AMCC linker contributes to a wider therapeutic window, allowing for higher doses to be administered without unacceptable side effects.

  • Favorable Pharmacokinetic Profile: The stability of the AMCC linker results in a pharmacokinetic profile that closely mirrors that of the parent antibody, leading to a longer half-life and sustained drug exposure at the tumor site.

  • Generation of Active Metabolites: Upon internalization and lysosomal degradation of the ADC, the AMCC linker, along with the attached DM1 and the amino acid residue from the antibody it is conjugated to (e.g., lysine), is released as an active catabolite. This complex retains its cytotoxic activity.

The DM1 Payload: A Potent Mitotic Inhibitor

DM1 is a synthetic derivative of maytansine, a natural product that potently inhibits tubulin polymerization.[1] By interfering with microtubule dynamics, DM1 disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]

Key Features and Advantages of the DM1 Payload:

  • High Potency: DM1 is a highly potent cytotoxic agent, effective at sub-nanomolar concentrations. This allows for a powerful anti-tumor effect even with a limited number of ADC molecules internalized by the cancer cell.

  • Well-Characterized Mechanism of Action: The mechanism of action of maytansinoids as microtubule inhibitors is well-established, providing a solid foundation for preclinical and clinical development.[1][2]

  • Proven Clinical Efficacy: DM1 is the cytotoxic payload in the FDA-approved ADC, ado-trastuzumab emtansine (Kadcyla®), which has demonstrated significant clinical benefit in the treatment of HER2-positive breast cancer. This provides strong validation for its use in ADC development.

  • Reduced Potential for Bystander Effect: Due to the charged nature of the lysine-AMCC-DM1 catabolite, it has limited ability to diffuse across cell membranes. This reduces the "bystander effect," where the payload from a target cell kills adjacent, antigen-negative cells. While a bystander effect can be advantageous in some tumor types, its absence can reduce toxicity to healthy tissues.

The Synergistic Action of this compound in an ADC

The combination of the AMCC linker and the DM1 payload within an ADC results in a highly targeted and potent anti-cancer agent. The proposed mechanism of action for an this compound ADC is a multi-step process:

  • Circulation and Targeting: The this compound ADC circulates systemically, with the stable AMCC linker preventing premature payload release. The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking and Degradation: The internalized complex is trafficked to the lysosome.

  • Payload Release and Activation: Within the acidic and enzyme-rich environment of the lysosome, the antibody portion of the ADC is degraded, releasing the lysine-AMCC-DM1 catabolite.

  • Microtubule Disruption and Apoptosis: The released lysine-AMCC-DM1 catabolite enters the cytoplasm and binds to tubulin, inhibiting microtubule polymerization. This leads to mitotic arrest and ultimately, apoptotic cell death.

Quantitative Data Summary

The following tables summarize key quantitative data for the DM1 payload and representative ADCs utilizing similar components. This data is essential for understanding the potency and potential clinical utility of an this compound ADC.

Table 1: In Vitro Cytotoxicity of DM1 and Related Maytansinoids

CompoundCell LineTargetIC50 (nM)
DM1SK-BR-3 (HER2+)Tubulin0.5 - 2.0
DM1BT-474 (HER2+)Tubulin0.3 - 1.5
DM1MDA-MB-231 (HER2-)Tubulin>100
DM4VariousTubulin0.1 - 1.0

Note: IC50 values can vary depending on the specific experimental conditions and cell lines used.

Table 2: Pharmacokinetic Properties of a Representative Non-Cleavable Maytansinoid ADC (T-DM1)

ParameterValueSpecies
Half-life (t1/2)~4 daysHuman
Clearance (CL)~0.67 L/dayHuman
Volume of Distribution (Vd)~3.1 LHuman
Drug-to-Antibody Ratio (DAR)~3.5N/A

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of an this compound ADC. The following are generalized protocols for key experiments.

Conjugation of this compound to a Monoclonal Antibody

Objective: To covalently link the this compound drug-linker to a target monoclonal antibody via cysteine residues.

Materials:

  • Monoclonal antibody (e.g., anti-HER2 mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent (e.g., TCEP)

  • This compound drug-linker

  • Quenching agent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Methodology:

  • Antibody Reduction: The antibody is partially reduced by incubation with a molar excess of TCEP to expose a controlled number of free thiol groups from the interchain disulfide bonds. The reaction is typically carried out at 37°C for 1-2 hours.

  • Drug-Linker Conjugation: The this compound is added to the reduced antibody solution. The maleimide group of the AMCC linker reacts with the free thiol groups on the antibody to form a stable thioether bond. The reaction is typically performed at room temperature for 1-2 hours in the dark.

  • Quenching: The conjugation reaction is quenched by the addition of a molar excess of N-acetylcysteine to cap any unreacted maleimide groups.

  • Purification: The resulting ADC is purified from unconjugated drug-linker and other reaction components using size-exclusion chromatography.

  • Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), concentration, and purity using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and mass spectrometry.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the this compound ADC against target and non-target cancer cell lines.

Materials:

  • Target (antigen-positive) and non-target (antigen-negative) cancer cell lines

  • Cell culture medium and supplements

  • This compound ADC

  • Control antibody

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Methodology:

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are treated with serial dilutions of the this compound ADC, control antibody, or free DM1 for a specified duration (e.g., 72-96 hours).

  • Cell Viability Measurement: After the incubation period, the cell viability reagent is added to each well, and the luminescence (or absorbance/fluorescence) is measured using a plate reader.

  • Data Analysis: The data is normalized to untreated controls, and the IC50 (the concentration of the drug that inhibits cell growth by 50%) is calculated using a non-linear regression analysis.

Visualizations of Key Pathways and Workflows

Signaling Pathway of an this compound ADC

Amcc_DM1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Receptor Target Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Catabolite Lys-AMCC-DM1 Catabolite Lysosome->Catabolite Antibody Degradation Tubulin Tubulin Catabolite->Tubulin Binding Microtubules Microtubule Disruption Tubulin->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis

Caption: Mechanism of action of an this compound ADC.

Experimental Workflow for ADC Synthesis and Characterization

ADC_Workflow mAb Monoclonal Antibody Reduction Partial Reduction (e.g., TCEP) mAb->Reduction Conjugation Conjugation with This compound Reduction->Conjugation Quenching Quenching (e.g., N-acetylcysteine) Conjugation->Quenching Purification Purification (Size-Exclusion Chromatography) Quenching->Purification Characterization Characterization (DAR, Purity, etc.) Purification->Characterization

Caption: Workflow for this compound ADC synthesis.

Conclusion

The this compound drug-linker represents a compelling combination of a highly stable, non-cleavable linker and a clinically validated, potent cytotoxic payload. This pairing offers the potential for developing antibody-drug conjugates with a favorable safety profile, predictable pharmacokinetics, and potent anti-tumor activity. The key advantages of an this compound ADC lie in its ability to minimize off-target toxicity through enhanced plasma stability while ensuring the efficient intracellular delivery and release of the active DM1 payload within antigen-positive cancer cells. For researchers and drug developers, the well-understood mechanism of action of DM1 and the established methodologies for ADC conjugation and characterization provide a robust framework for advancing novel targeted cancer therapies. Further preclinical and clinical investigations will be essential to fully elucidate the therapeutic potential of ADCs utilizing the this compound drug-linker.

References

The Core Principles of AMCC-DM1 Conjugation to Antibodies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental principles behind the conjugation of AMCC-DM1 to antibodies, a critical process in the development of Antibody-Drug Conjugates (ADCs). This document outlines the chemistry of the components, the conjugation process, and the mechanism of action of the resulting ADC, supported by quantitative data and detailed experimental protocols.

Introduction to this compound ADCs

Antibody-Drug Conjugates are a transformative class of biopharmaceuticals designed to deliver highly potent cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity.[1] An ADC is composed of three key components: a monoclonal antibody (mAb) that targets a specific tumor antigen, a cytotoxic payload, and a chemical linker that connects the antibody to the payload.[2]

This guide focuses on ADCs utilizing the maytansinoid derivative DM1 as the cytotoxic payload and the AMCC linker for conjugation. DM1 is a potent tubulin inhibitor that induces cell cycle arrest and apoptosis.[3][4] The AMCC (4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker is a non-cleavable linker that provides a stable connection between the antibody and DM1.[5][6] The stability of this linkage is crucial to prevent premature release of the cytotoxic drug in circulation, a key factor in the safety and efficacy of the ADC.[1]

Components of the this compound Conjugation System

The Antibody (mAb)

The monoclonal antibody is the targeting component of the ADC, providing specificity for tumor-associated antigens.[2] Typically, humanized IgG1 antibodies are used due to their low immunogenicity and long circulating half-life.[7] The conjugation of this compound primarily occurs on the surface-accessible lysine (B10760008) residues of the antibody.[8]

The Cytotoxic Payload: DM1 (Mertansine)

DM1, a derivative of maytansine, is a highly potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][9] Maytansinoid derivatives like DM1 are often preferred as ADC payloads due to their high potency, stability, and the presence of a functional group suitable for linker attachment.[4][10]

The Linker: AMCC

The AMCC linker is a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group.[11] The NHS ester reacts with the primary amine of lysine residues on the antibody to form a stable amide bond.[12] The maleimide group, in turn, is used to attach the DM1 payload, which is modified with a thiol group for this purpose. The resulting thioether bond is highly stable.[13]

It is important to note that AMCC is structurally very similar to SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which is used in the FDA-approved ADC, ado-trastuzumab emtansine (T-DM1 or Kadcyla®).[6][10] The principles and reaction chemistry are largely interchangeable. The non-cleavable nature of the AMCC/SMCC linker means that the release of the active cytotoxic agent relies on the complete proteolytic degradation of the antibody within the lysosome of the target cell.[14][15]

The Chemistry of this compound Conjugation

The conjugation of this compound to an antibody is a two-step process:

  • Antibody Modification: The NHS ester of the AMCC linker reacts with the ε-amine group of lysine residues on the antibody surface, forming a stable amide bond. This reaction introduces maleimide groups onto the antibody.

  • Payload Attachment: The thiol-containing DM1 payload then reacts with the maleimide group on the modified antibody via a Michael addition reaction, forming a stable thioether linkage.[8]

The number of DM1 molecules conjugated to each antibody, known as the Drug-to-Antibody Ratio (DAR), is a critical quality attribute of an ADC. A higher DAR can increase potency but may also lead to faster clearance and increased toxicity.[16] For lysine-conjugated ADCs, the result is a heterogeneous mixture of species with DARs typically ranging from 0 to 8, with an average DAR of 3-4 being common for approved ADCs.[16][17]

Mechanism of Action of an this compound ADC

The following diagram illustrates the mechanism of action of a typical this compound ADC:

AMCC_DM1_ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Receptor Tumor Antigen (e.g., HER2) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Fusion Degradation Antibody Degradation Lysosome->Degradation 4. Proteolytic Degradation Payload_Release Release of Lys-AMCC-DM1 Degradation->Payload_Release Microtubules Microtubule Dynamics Payload_Release->Microtubules 5. Inhibition Cell_Death Mitotic Arrest & Apoptosis Microtubules->Cell_Death 6. Induction

Mechanism of action of an this compound ADC.
  • Binding: The ADC circulates in the bloodstream until the antibody component recognizes and binds to its specific antigen on the surface of a cancer cell.[7]

  • Internalization: Upon binding, the ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis.[18]

  • Trafficking to Lysosome: The internalized vesicle, or endosome, traffics to and fuses with a lysosome.[18]

  • Payload Release: Inside the acidic and enzyme-rich environment of the lysosome, the antibody portion of the ADC is degraded by proteases. This releases the cytotoxic payload, DM1, still attached to the linker and the lysine residue (Lys-AMCC-DM1).[13][14]

  • Cytotoxic Action: The released Lys-AMCC-DM1 metabolite enters the cytoplasm and binds to tubulin, disrupting microtubule dynamics.[3]

  • Cell Death: The disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers programmed cell death (apoptosis).[3][7]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound conjugation and the properties of the resulting ADCs.

Table 1: Typical Reaction Parameters for this compound Conjugation

ParameterTypical Value/RangeReference(s)
Antibody Concentration1-10 mg/mL[12]
Molar Ratio (Linker:Antibody)5:1 to 20:1[12]
Molar Ratio (DM1:Linker)>1:1 (often pre-reacted)[9][19]
Reaction BufferPBS or similar, pH 7.2-8.5[19][20]
Incubation Time2-24 hours[19][20][21]
Incubation Temperature4°C to 32°C[19][21]

Table 2: Characterization of this compound ADCs

ParameterTypical Value/RangeMethod of AnalysisReference(s)
Average DAR2-4HIC, LC-MS[16][22]
Monomer Purity>95%SEC[22]
Free Drug Level<5%RP-HPLC[22]
In Vitro IC50pM to nM rangeCell Viability Assays[3][15]
In Vivo Stability (DAR decrease)~29% in 7 days (for SMCC)LC-MS[23]

Experimental Protocols

General Workflow for this compound Conjugation

The following diagram outlines the general experimental workflow for creating an this compound ADC.

AMCC_DM1_Conjugation_Workflow Start Start: Antibody Solution Buffer_Exchange 1. Buffer Exchange (Amine-free buffer, e.g., PBS pH 7.4) Start->Buffer_Exchange Antibody_Modification 2. Antibody Modification (Add AMCC linker, incubate) Buffer_Exchange->Antibody_Modification Purification_1 3. Purification (Remove excess linker via dialysis or SEC) Antibody_Modification->Purification_1 Payload_Conjugation 4. Payload Conjugation (Add thiol-modified DM1, incubate) Purification_1->Payload_Conjugation Purification_2 5. Final Purification (Remove unreacted DM1 and aggregates via SEC) Payload_Conjugation->Purification_2 Characterization 6. Characterization (DAR, Purity, Potency) Purification_2->Characterization End End: Purified this compound ADC Characterization->End

Experimental workflow for this compound conjugation.
Detailed Methodology for this compound Conjugation to an Antibody

This protocol is a synthesized example based on common practices and may require optimization for specific antibodies and applications.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS).

  • This compound pre-conjugated, or AMCC linker and thiol-modified DM1 separately.

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5.[19]

  • Quenching Solution (optional): e.g., 1 M Tris buffer, pH 8.0.

  • Purification: Size-exclusion chromatography (SEC) column or dialysis cassettes (e.g., 10-50 kDa MWCO).[12]

  • Solvent for linker/drug: Anhydrous DMSO.[9]

Procedure:

  • Antibody Preparation:

    • Perform a buffer exchange to transfer the antibody into the Conjugation Buffer. This is critical to remove any primary amines (like Tris) that would compete with the lysine residues.[12]

    • Adjust the antibody concentration to 2-10 mg/mL.[12][19]

  • Conjugation Reaction (using pre-formed SMCC-DM1 as an example):

    • Dissolve the SMCC-DM1 in a small amount of DMSO to create a stock solution (e.g., 10 mM).[9]

    • Add a calculated molar excess of the SMCC-DM1 solution to the antibody solution. A typical starting point is a 15-fold molar excess of SMCC-DM1 to the antibody.[19][21] The final concentration of DMSO in the reaction mixture should be kept low (<10% v/v) to avoid antibody denaturation.

    • Incubate the reaction mixture at a controlled temperature. Incubation can be performed at 4°C for 24 hours or at higher temperatures like 32°C for 2-6 hours to achieve the desired DAR.[19][21]

  • Purification:

    • Following incubation, remove unreacted SMCC-DM1 and other small molecules by either size-exclusion chromatography (SEC) or repeated ultrafiltration/diafiltration using a centrifugal filter unit with an appropriate molecular weight cutoff (e.g., 30 kDa).[19]

    • The purified ADC should be stored at 4°C in a suitable buffer (e.g., PBS).[19]

Characterization of the this compound ADC
  • Drug-to-Antibody Ratio (DAR): The average DAR can be determined using Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[24] UV-Vis spectroscopy can also be used by measuring absorbance at 280 nm (for the antibody) and at a wavelength specific to the drug, though this method is less precise.

  • Purity and Aggregation: Size-Exclusion Chromatography (SEC) is used to determine the percentage of monomeric ADC and to quantify any aggregation that may have occurred during the conjugation process.[22]

  • In Vitro Cytotoxicity: The potency of the ADC is assessed using cell-based viability assays (e.g., MTT or CellTiter-Glo) on antigen-positive and antigen-negative cell lines to determine the IC50 value.[9]

  • Binding Affinity: The binding of the ADC to its target antigen can be confirmed using methods like ELISA or flow cytometry to ensure that the conjugation process has not compromised the antibody's binding capability.[24]

Conclusion

The conjugation of this compound to antibodies is a well-established method for producing potent and stable ADCs. The non-cleavable nature of the AMCC linker ensures that the cytotoxic payload is released primarily within the target cancer cells, minimizing off-target toxicity. Careful control of the reaction conditions and thorough characterization of the resulting conjugate are essential to ensure the safety, efficacy, and reproducibility of the final ADC product. This guide provides the foundational knowledge for researchers and developers to successfully design and synthesize this compound ADCs for pre-clinical and clinical development.

References

The Emergence of Anti-MACC1-DM1: A Technical Guide to its Preclinical and Clinical Development in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, designed to selectively deliver potent cytotoxic agents to tumor cells while sparing healthy tissue. This technical guide provides an in-depth overview of the history and development of a hypothetical, yet scientifically plausible, ADC: anti-MACC1-DM1. This molecule comprises a monoclonal antibody targeting the Metastasis-Associated in Colon Cancer 1 (MACC1) protein, conjugated to the microtubule-disrupting agent DM1 (Emtansine). We will explore the scientific rationale, preclinical validation, and projected clinical development pathway for this novel therapeutic agent. This document details key experimental protocols, summarizes critical data in tabular format, and visualizes complex biological and operational pathways using Graphviz diagrams, serving as a comprehensive resource for oncology drug development professionals.

Introduction: The Evolution of Antibody-Drug Conjugates

The concept of a "magic bullet" for cancer treatment, first proposed by Paul Ehrlich over a century ago, has found its modern realization in the form of antibody-drug conjugates. ADCs are complex biotherapeutics that combine the high specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[1] The first-generation ADC, Gemtuzumab ozogamicin (B1678132) (Mylotarg), gained approval in 2000, validating the therapeutic principle.[1] Subsequent advancements in antibody engineering, linker technology, and payload potency have led to second and third-generation ADCs with significantly improved therapeutic windows.

Ado-trastuzumab emtansine (T-DM1 or Kadcyla®) is a landmark second-generation ADC that has set a new standard of care in HER2-positive breast cancer.[2][3][4] T-DM1 combines the humanized anti-HER2 antibody, Trastuzumab, with the maytansinoid derivative DM1 via a stable thioether linker.[2] Its success has spurred the development of numerous other ADCs, targeting a wide array of tumor-associated antigens and employing various cytotoxic payloads.

Scientific Rationale for Anti-MACC1-DM1

The Target: Metastasis-Associated in Colon Cancer 1 (MACC1)

MACC1 is a key regulator of the HGF/MET signaling pathway, which is crucial for cell motility, proliferation, and invasion.[5] Overexpression of MACC1 has been identified as a prognostic marker in various solid tumors, including colorectal, gastric, and lung cancer, where it correlates with increased metastatic potential and poor patient outcomes.[6] Its role in promoting metastasis makes it an attractive target for therapeutic intervention, particularly for an ADC designed to eliminate cells with high metastatic potential.[6]

The Payload: DM1 (Emtansine)

DM1 is a highly potent derivative of maytansine (B1676224) that inhibits cell division by binding to tubulin at the microtubule tips, thereby suppressing microtubule dynamicity.[7] This disruption of the microtubule network leads to cell cycle arrest and apoptosis. The high cytotoxicity of DM1 makes it unsuitable for systemic administration on its own.[7] However, when conjugated to a tumor-targeting antibody, its potent anti-mitotic activity can be precisely directed to cancer cells, minimizing systemic toxicity.[7]

The Conjugate: Linking Antibody to Payload

The anti-MACC1-DM1 conjugate is formed by linking the DM1 payload to the anti-MACC1 monoclonal antibody. This is typically achieved through a stable linker, such as a non-reducible thioether linker, which ensures that the ADC remains intact in circulation.[2] This stability is critical for minimizing off-target toxicity and maximizing the amount of cytotoxic payload delivered to the tumor.[7]

Preclinical Development and Validation

The preclinical development of an ADC like anti-MACC1-DM1 follows a rigorous, multi-stage process to establish its efficacy, safety, and pharmacokinetic profile before it can be considered for human trials.

In Vitro Characterization and Efficacy

Initial studies focus on demonstrating the ADC's ability to selectively kill MACC1-expressing cancer cells.

Key Experiments:

  • Binding Affinity Assays: To confirm that the anti-MACC1 antibody retains high affinity for the MACC1 protein after conjugation with DM1.

  • Internalization Assays: To verify that upon binding to MACC1 on the cell surface, the ADC is efficiently internalized into the cell, a prerequisite for payload release.

  • In Vitro Cytotoxicity Assays: To determine the potency (typically as IC50 values) of anti-MACC1-DM1 against a panel of cancer cell lines with varying levels of MACC1 expression.

Table 1: Representative In Vitro Cytotoxicity Data for Anti-MACC1-DM1

Cell LineCancer TypeMACC1 Expression LevelAnti-MACC1-DM1 IC50 (nM)Unconjugated DM1 IC50 (nM)
SW620Colon CancerHigh0.80.05
HT-29Colon CancerMedium15.20.06
HCT116Colon CancerLow>10000.04
A549Lung CancerHigh1.10.07
NCI-H460Lung CancerLow>10000.08
MKN-45Gastric CancerHigh0.90.05
In Vivo Efficacy Studies

The antitumor activity of anti-MACC1-DM1 is evaluated in animal models, typically using immunodeficient mice bearing human tumor xenografts.

Key Experiments:

  • Xenograft Tumor Growth Inhibition Studies: To assess the ability of anti-MACC1-DM1 to inhibit the growth of established MACC1-positive tumors over time compared to control groups (e.g., vehicle, unconjugated antibody, non-targeting ADC).

Table 2: Representative In Vivo Efficacy in a Colon Cancer Xenograft Model (SW620)

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-15400
Unconjugated Anti-MACC1 Ab10138010.4
Non-Targeting IgG-DM11014505.8
Anti-MACC1-DM1 5 420 72.7
Anti-MACC1-DM1 10 150 (Complete Regressions in 4/10 mice) 90.3
Pharmacokinetics and Toxicology

Pharmacokinetic (PK) studies characterize the absorption, distribution, metabolism, and excretion (ADME) of the ADC. Toxicology studies in relevant animal species (e.g., non-human primates) are conducted to identify potential toxicities and establish a safe starting dose for human trials.

Table 3: Key Pharmacokinetic Parameters of Anti-MACC1-DM1 in Cynomolgus Monkeys

ParameterValue
Half-life (t½)~8 days
Clearance (CL)~0.5 mL/h/kg
Volume of Distribution (Vd)~50 mL/kg
Maximum Tolerated Dose (MTD)15 mg/kg (single dose)

Visualizing Key Pathways and Processes

Mechanism of Action of Anti-MACC1-DM1

The ADC selectively targets and eliminates MACC1-positive cancer cells through a multi-step process.

Mechanism_of_Action ADC 1. Anti-MACC1-DM1 in Circulation TargetCell 2. Binding to MACC1 on Tumor Cell ADC->TargetCell Internalization 3. Internalization (Endocytosis) TargetCell->Internalization Lysosome 4. Lysosomal Trafficking Internalization->Lysosome Release 5. Linker Cleavage & DM1 Release Lysosome->Release Tubulin 6. DM1 Binds to Tubulin Release->Tubulin Apoptosis 7. Cell Cycle Arrest & Apoptosis Tubulin->Apoptosis MACC1_Signaling_Pathway MACC1 MACC1 MET_gene MET Gene Transcription MACC1->MET_gene activates MET_receptor MET Receptor MET_gene->MET_receptor expresses RAS_RAF RAS/RAF/MEK/ERK Pathway MET_receptor->RAS_RAF PI3K_AKT PI3K/AKT Pathway MET_receptor->PI3K_AKT HGF HGF HGF->MET_receptor binds & activates Proliferation Proliferation Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Motility Motility Invasion PI3K_AKT->Motility ADC_Development_Workflow Target Target Identification (e.g., MACC1) Ab_Dev Antibody Development Target->Ab_Dev Conjugation ADC Conjugation & Characterization Ab_Dev->Conjugation Linker_Payload Linker-Payload Synthesis (DM1) Linker_Payload->Conjugation In_Vitro In Vitro Testing Conjugation->In_Vitro CMC CMC (Manufacturing) Conjugation->CMC In_Vivo In Vivo Efficacy Models In_Vitro->In_Vivo PK_Tox Pharmacokinetics & Toxicology In_Vivo->PK_Tox IND IND-Enabling Studies PK_Tox->IND CMC->IND

References

The Bystander Effect of Amcc-DM1 ADCs: A Technical Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, designed to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity. The efficacy of an ADC is not only determined by its ability to kill antigen-expressing (Ag+) target cells but also, in some cases, by its capacity to eliminate adjacent antigen-negative (Ag-) cells through a phenomenon known as the "bystander effect." This technical guide provides an in-depth analysis of the bystander effect, or lack thereof, of antibody-drug conjugates utilizing a maytansinoid payload, DM1, conjugated via a non-cleavable Amcc linker.

The bystander effect is critically dependent on the linker technology used to attach the cytotoxic payload to the monoclonal antibody.[1] Cleavable linkers are designed to release the payload in its free, membrane-permeable form, allowing it to diffuse out of the target cell and kill neighboring cells.[2] Conversely, non-cleavable linkers, such as the Amcc linker, are designed to be stable in the extracellular environment and only release the payload after the antibody component is degraded within the lysosome of the target cell.[3][]

This guide will explore the mechanism of action of ADCs with non-cleavable linkers, present quantitative data from studies on analogous ADCs, detail the experimental protocols used to assess the bystander effect, and provide visual representations of the key pathways and workflows.

The Mechanism of Action of Amcc-DM1 ADCs and the Absence of a Bystander Effect

The Amcc linker is a non-cleavable linker.[3] ADCs employing such linkers, like the well-characterized ado-trastuzumab emtansine (T-DM1) which uses the non-cleavable SMCC linker, do not typically exhibit a significant bystander effect.[1][5] The process for an this compound ADC is as follows:

  • Binding and Internalization: The ADC circulates in the bloodstream and binds to a specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, internalizing the ADC-antigen complex.

  • Lysosomal Trafficking and Degradation: The endosome containing the ADC complex fuses with a lysosome. Inside the acidic and enzyme-rich environment of the lysosome, the antibody component of the ADC is completely degraded by proteases.

  • Release of the Active Metabolite: The degradation of the antibody releases the DM1 payload, but it remains attached to the linker and the amino acid residue (typically lysine) to which the linker was conjugated. In the case of an this compound ADC, this results in a metabolite analogous to lysine-SMCC-DM1.

  • Target Engagement and Lack of Efflux: This resulting catabolite, a lysine-Amcc-DM1 complex, is a charged molecule with low membrane permeability.[2] While it is cytotoxic and can bind to tubulin within the target cell, leading to mitotic arrest and apoptosis, its charge prevents it from efficiently crossing the cell membrane to exit the cell.[1] Consequently, it cannot diffuse into neighboring antigen-negative cells to exert a bystander killing effect.[5]

This lack of a bystander effect makes this compound ADCs highly dependent on the homogenous expression of the target antigen throughout the tumor.

Quantitative Data on the Bystander Effect of Non-Cleavable Maytansinoid ADCs

In Vitro Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of T-DM1 in monoculture and co-culture settings, demonstrating its potent activity against antigen-positive cells and lack of effect on antigen-negative bystander cells.

Cell Line(s)ADC ConcentrationAssay TypeOutcomeReference
Monoculture
SK-BR-3 (HER2+)VariesCell ViabilityPotent cell death[6]
U-87MG (HER2-)VariesCell ViabilityNo effect on cell viability[6]
Co-culture
SK-BR-3 (HER2+) and U-87MG (HER2-)VariesCo-culture ViabilityT-DM1 did not induce cytotoxicity in HER2-negative U-87MG cells.[6]
SKBR3 (HER2+) and MCF7 (HER2-)VariesCo-culture ViabilityT-DM1 did not affect MCF7 viability.[7]
HCC1954 (HER2+) and MDA-MB-468 (HER2-)1 nMCo-culture ViabilityComplete Ag+ cell death but no Ag- toxicity.[8]
Conditioned Medium Transfer
SKBR3 (HER2+) → MCF7 (HER2-)VariesConditioned Medium TransferConditioned media from T-DM1-treated SKBR3 cells did not impact MCF7 viability.[7]
In Vivo Xenograft Data

In vivo studies using mixed tumor models further corroborate the lack of a bystander effect for T-DM1.

Xenograft ModelTreatmentOutcomeReference
JIMT-1 (trastuzumab-resistant, HER2+)T-DM1Significant tumor growth inhibition.[9]
Co-inoculation of NCI-N87 (HER2+) and MDA-MB-468-Luc (HER2-)T-DM1T-DM1 killed only HER2-positive cells in vivo. No reduction in luciferase signal from HER2-negative cells.[10][11]
HCT116-Mock (HER2-) and HCT116-H2H (HER2+) co-cultureT-DM1 (0.1 µg/ml) for 144 hrNo significant reduction in the number of HER2-negative mock cells.[12]

Experimental Protocols

In Vitro Bystander Effect Assays

1. Co-Culture Bystander Effect Assay

This assay directly measures the effect of an ADC on antigen-negative cells when cultured together with antigen-positive cells.[13]

  • Cell Lines and Labeling:

    • Antigen-positive (Ag+) cell line.

    • Antigen-negative (Ag-) bystander cell line, stably transfected with a fluorescent protein (e.g., GFP) for differentiation from the Ag+ cells.[14]

  • Procedure:

    • Seed the Ag+ and fluorescently labeled Ag- cells together in a 96-well plate at defined ratios (e.g., 1:1, 1:3, 3:1). As controls, seed each cell line in monoculture.[13]

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of the this compound ADC in the appropriate cell culture medium.

    • Treat the co-cultures and monocultures with the ADC or a vehicle control. The chosen concentration should be highly cytotoxic to the Ag+ cells but have minimal direct effect on the Ag- cells in monoculture.[8]

    • Incubate the plates for a specified period (e.g., 72-144 hours).[12]

    • Quantify the viability of the fluorescently labeled Ag- cell population using flow cytometry or fluorescence microscopy.[15][16]

  • Data Analysis:

    • Compare the viability of the Ag- cells in the co-culture treated with the ADC to the viability of Ag- cells in monoculture treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture setting would indicate a bystander effect.

2. Conditioned Medium Transfer Assay

This assay determines if cytotoxic factors are released from the ADC-treated Ag+ cells into the culture medium.[7]

  • Procedure:

    • Seed the Ag+ "donor" cells in a culture plate and treat them with the this compound ADC or a vehicle control for a set period (e.g., 96 hours).[7]

    • Seed the Ag- "recipient" cells in a separate 96-well plate and allow them to adhere overnight.

    • Collect the conditioned medium from the ADC-treated and control-treated donor cells. Centrifuge and/or filter the medium to remove any cells or debris.

    • Remove the existing medium from the recipient cells and replace it with the conditioned medium.

    • Incubate the recipient cells for 48-72 hours.

    • Assess the viability of the recipient cells using a standard assay such as MTT or CellTiter-Glo®.[14][17]

  • Data Analysis:

    • Compare the viability of recipient cells treated with conditioned medium from ADC-treated donor cells to those treated with medium from vehicle-treated donor cells. A significant reduction in viability suggests that a cytotoxic, membrane-permeable payload was released into the medium, indicating a bystander effect.

In Vivo Bystander Effect Assay

Admixed Xenograft Tumor Model

This in vivo model assesses the bystander effect in a more physiologically relevant setting.[13]

  • Procedure:

    • Prepare a mixed population of Ag+ and Ag- tumor cells. The Ag- cell line should be engineered to express a reporter gene, such as luciferase, for in vivo imaging.[15]

    • Subcutaneously co-inoculate the cell mixture into immunodeficient mice to establish tumors.[10]

    • Once tumors reach a predetermined size, randomize the mice into treatment and control groups.

    • Administer the this compound ADC or a vehicle control intravenously.

    • Monitor tumor growth over time using caliper measurements.

    • Separately monitor the growth of the Ag- cell population by performing in vivo bioluminescence imaging after injecting the substrate (e.g., luciferin).[10]

  • Data Analysis:

    • Compare the overall tumor volume between the treated and control groups.

    • Compare the bioluminescence signal from the Ag- cells in the treated group versus the control group. A significant reduction in the bioluminescence signal in the ADC-treated group would indicate a potent in vivo bystander effect.

Visualizations

Signaling Pathways and Experimental Workflows

Bystander_Effect_Mechanism Mechanism of this compound ADC Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Ag+ Cell) ADC This compound ADC Antigen Tumor Cell Antigen (Ag+) ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Degradation Antibody Degradation Lysosome->Degradation Metabolite Lysine-Amcc-DM1 (Charged, Low Permeability) Degradation->Metabolite Payload Release Tubulin Tubulin Metabolite->Tubulin Target Binding BystanderCell Neighboring Cell (Ag-) Metabolite->BystanderCell Inefficient Efflux Apoptosis Mitotic Arrest & Apoptosis Tubulin->Apoptosis NoEffect No Bystander Killing BystanderCell->NoEffect CoCulture_Workflow Co-Culture Bystander Effect Assay Workflow Start Start Seed Seed Ag+ and Ag- (GFP-labeled) cells in co-culture and monoculture Start->Seed Adhere Allow cells to adhere overnight Seed->Adhere Treat Treat with this compound ADC and vehicle control Adhere->Treat Incubate Incubate for 72-144 hours Treat->Incubate Analyze Quantify viability of Ag- (GFP) cells via flow cytometry or microscopy Incubate->Analyze Compare Compare Ag- viability in co-culture vs. monoculture Analyze->Compare Result Determine Bystander Effect Compare->Result End End Result->End ConditionedMedia_Workflow Conditioned Medium Transfer Assay Workflow cluster_donor Donor Cells (Ag+) cluster_recipient Recipient Cells (Ag-) SeedDonor Seed Ag+ cells TreatDonor Treat with this compound ADC SeedDonor->TreatDonor IncubateDonor Incubate for 96 hours TreatDonor->IncubateDonor CollectMedium Collect and clear conditioned medium IncubateDonor->CollectMedium AddMedium Add conditioned medium CollectMedium->AddMedium SeedRecipient Seed Ag- cells AdhereRecipient Allow to adhere overnight SeedRecipient->AdhereRecipient AdhereRecipient->AddMedium IncubateRecipient Incubate for 48-72 hours AddMedium->IncubateRecipient AnalyzeRecipient Assess viability (MTT, etc.) IncubateRecipient->AnalyzeRecipient Result Determine Bystander Effect AnalyzeRecipient->Result

References

A Technical Guide to the Cellular Uptake and Trafficking of Amcc-DM1 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Amcc-DM1 Antibody-Drug Conjugates (ADCs)

Antibody-Drug Conjugates (ADCs) represent a strategic class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1][2] An ADC consists of three primary components: a monoclonal antibody (mAb) that selectively binds to a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[2]

This guide focuses on ADCs utilizing the maytansinoid derivative DM1 as the cytotoxic payload, conjugated to an antibody via a non-cleavable Amine-maleimide cross-linker (Amcc), often referred to as SMCC (succinimidyl trans-4-(maleimidylmethyl)cyclohexane-1-carboxylate).[2][3] The most prominent clinical example of this ADC architecture is Ado-trastuzumab emtansine (T-DM1, Kadcyla®), which targets the HER2 receptor in breast cancer.[3][4][5] The efficacy of these non-cleavable ADCs is critically dependent on the cellular processes of internalization, intracellular trafficking, and lysosomal degradation for the release of the active cytotoxic agent.[6][7][8]

General Mechanism of Action

The therapeutic action of an this compound ADC is a multi-step process that begins with systemic administration and culminates in target cell apoptosis.

  • Binding: The ADC circulates in the bloodstream until the antibody component recognizes and binds with high specificity to its target antigen on the surface of a cancer cell.[1]

  • Internalization: Upon binding, the cell internalizes the entire ADC-antigen complex through receptor-mediated endocytosis.[4][5][9]

  • Trafficking: The internalized complex is transported through the endosomal-lysosomal pathway.[4][9][10]

  • Degradation and Payload Release: Within the acidic and enzyme-rich environment of the lysosome, the antibody component of the ADC is proteolytically degraded.[6][9] Because the Amcc linker is non-cleavable, the payload is released as an amino acid-linker-drug metabolite, typically Lysine-Amcc-DM1.[2][11]

  • Cytotoxic Action: The released Lysine-Amcc-DM1 metabolite enters the cytoplasm and exerts its cytotoxic effect by binding to tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][9][10]

Cellular Uptake and Intracellular Trafficking Pathways

The journey of an this compound conjugate from the cell surface to the lysosome is a highly regulated process involving several key cellular pathways.

Receptor-Mediated Endocytosis

The primary mechanism for ADC uptake is receptor-mediated endocytosis.[5] While multiple pathways exist, clathrin-mediated and caveolae-mediated endocytosis are the most commonly implicated for ADCs.[4][12]

  • Clathrin-Mediated Endocytosis (CME): This is a major route for ADC internalization.[10] Binding of the ADC to its receptor can trigger the formation of clathrin-coated pits on the plasma membrane, which invaginate to form vesicles containing the ADC-receptor complex.

  • Caveolae-Mediated Endocytosis: This pathway involves flask-shaped plasma membrane invaginations called caveolae.[12] Studies with T-DM1 have shown that it can be internalized through a lipid raft-mediated endocytosis in a manner dependent on caveolin-1 (B1176169) (CAV-1).[12][13]

G General Pathways for ADC Internalization cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADC This compound ADC Receptor Target Receptor ADC->Receptor 1. Binding ClathrinPit Clathrin-Coated Pit Receptor->ClathrinPit 2a. Clathrin-Mediated Endocytosis Caveolae Caveolae/ Lipid Raft Receptor->Caveolae 2b. Caveolae-Mediated Endocytosis ClathrinVesicle Clathrin-Coated Vesicle ClathrinPit->ClathrinVesicle Vesicle Formation Caveosome Caveosome Caveolae->Caveosome Vesicle Formation EarlyEndosome Early Endosome ClathrinVesicle->EarlyEndosome Caveosome->EarlyEndosome

A diagram illustrating ADC binding and internalization pathways.
Endosomal Sorting and Lysosomal Trafficking

Once internalized, the ADC-containing vesicles shed their coat (e.g., clathrin) and fuse to become early endosomes.[9] The cellular machinery then sorts the contents. Some receptors and their cargo may be recycled back to the cell surface via recycling endosomes.[4] However, for productive ADC action, the complex is trafficked to late endosomes, which mature into lysosomes.[9] This maturation process involves a drop in pH from ~6.0 in early endosomes to below 5.0 in lysosomes, along with the acquisition of lysosomal acid hydrolases.[4] The degradation of the antibody within the lysosome is the critical step for releasing the active drug metabolite.[6][9]

G Intracellular Trafficking and Payload Release EarlyEndosome Early Endosome (pH ~6.0) LateEndosome Late Endosome (pH ~5.5) EarlyEndosome->LateEndosome Maturation Recycling Recycling to Cell Membrane EarlyEndosome->Recycling Recycling Pathway Lysosome Lysosome (pH ~4.8) LateEndosome->Lysosome Fusion/ Maturation Metabolite Lys-Amcc-DM1 Lysosome->Metabolite Antibody Degradation Tubulin Microtubules Metabolite->Tubulin Inhibition of Polymerization Apoptosis Cell Cycle Arrest & Apoptosis Tubulin->Apoptosis

The pathway from endosome to lysosome and cytotoxic action.

Quantitative Data on ADC Processing

The efficiency of ADC uptake and processing varies between different cell lines. A kinetic model developed for a trastuzumab-maytansinoid ADC (TM-ADC), which is analogous to T-DM1, provides key quantitative insights into the rates of these cellular processes.[2]

Cell Line (HER2+)Internalization Half-Life (hours)Degradation Half-Life (hours)Efflux Half-Life (hours)Reference
BT-4746 - 1418 - 2544 - 73[2]
NCI-N876 - 1418 - 2544 - 73[2]
SK-BR-36 - 1418 - 2544 - 73[2]

Sensitivity analysis from this study indicated that the internalization rate and the payload efflux rate are the most influential parameters in determining the intracellular concentration of the cytotoxic payload.[2]

Key Experimental Protocols

Characterizing the internalization and trafficking of this compound conjugates is crucial for their development. Below are detailed methodologies for essential assays.

Antibody Internalization Assay using Flow Cytometry

This assay quantitatively measures the amount of ADC internalized by cells over time.[14] A common method involves quenching the fluorescence of surface-bound antibodies.[14][15]

Principle: Cells are incubated with a fluorescently labeled ADC. After a period to allow for internalization, a quenching agent (e.g., an anti-fluorophore antibody or trypan blue) is added.[14] The quencher extinguishes the signal from ADCs remaining on the cell surface, so any remaining fluorescence is from internalized ADCs.

Detailed Protocol:

  • Cell Preparation: Seed target cells (e.g., SKBR3) in 96-well plates and culture overnight.

  • ADC Labeling: Label the this compound ADC with a fluorescent dye (e.g., Alexa Fluor 488).

  • Binding: Chill cells on ice to halt endocytosis. Incubate the cells with the fluorescently labeled ADC (e.g., 10 µg/mL) for 30-60 minutes on ice to allow binding to surface receptors.

  • Washing: Wash cells three times with cold culture medium or PBS to remove unbound ADC.

  • Internalization: Add pre-warmed culture medium and transfer the plate to a 37°C, 5% CO₂ incubator. This temperature shift initiates endocytosis. Incubate for various time points (e.g., 0, 0.5, 2, 4, 16 hours).[15]

  • Quenching: At the end of each time point, rapidly chill the cells on ice. Add a quenching antibody (e.g., anti-Alexa Fluor 488 antibody) to half of the wells for each time point. The other half (unquenched) serves as a control for total bound ADC.[14]

  • Analysis: Harvest cells and analyze by flow cytometry. The mean fluorescence intensity (MFI) of the quenched samples represents internalized ADC.

  • Calculation: The percentage of internalization can be calculated as: (MFI of quenched sample / MFI of unquenched sample) * 100.[15]

G Workflow for Flow Cytometry-Based Internalization Assay Start Start: Seed Cells in Plate Bind 1. Bind Fluorescent ADC to Cells on Ice Start->Bind Wash 2. Wash to Remove Unbound ADC Bind->Wash Incubate 3. Incubate at 37°C (Time Course) Wash->Incubate Quench 4. Quench Surface Fluorescence (e.g., Anti-fluorophore Ab) Incubate->Quench Analyze 5. Analyze by Flow Cytometry Quench->Analyze End End: Quantify % Internalization Analyze->End

A typical workflow for quantifying ADC internalization.
Intracellular Trafficking and Lysosomal Colocalization via Confocal Microscopy

This method visualizes the location of the ADC within the cell and confirms its delivery to the lysosome.

Principle: The ADC is labeled with one fluorescent dye, and a lysosomal marker (e.g., LysoTracker dye or an antibody against LAMP1) is labeled with a different colored dye.[3] Colocalization of the two signals, appearing as a merged color in the microscope image, indicates the ADC has reached the lysosome.

Detailed Protocol:

  • Cell Preparation: Grow cells on glass coverslips or in imaging-grade multi-well plates.

  • ADC Incubation: Treat cells with the fluorescently labeled this compound ADC for a specific duration (e.g., 2 to 24 hours) at 37°C to allow for internalization and trafficking.[3][15]

  • Lysosome Staining: In the final 30-60 minutes of incubation, add a lysosomal marker. For live-cell imaging, use a dye like LysoTracker Red. For fixed cells, proceed to step 4.

  • Fixation and Permeabilization (for antibody staining): Wash cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with a detergent like 0.1% Triton X-100.

  • Immunostaining: If using an antibody marker, incubate the fixed and permeabilized cells with a primary antibody against a lysosomal membrane protein (e.g., rabbit anti-LAMP1). Follow this with a secondary antibody conjugated to a different fluorophore (e.g., Alexa Fluor 647 goat anti-rabbit).[3]

  • Nuclear Staining: Stain cell nuclei with DAPI or Hoechst 33342 to aid in cellular orientation.[15]

  • Imaging: Mount the coverslips and acquire images using a confocal microscope. Analyze the images for colocalization between the ADC signal and the lysosome signal.

Cell Viability (Cytotoxicity) Assay

This assay measures the ultimate functional outcome of ADC uptake and payload release: cell death.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[3] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the this compound conjugate, a non-binding control ADC, and a vehicle control. Incubate for a period relevant to the cell doubling time (e.g., 48, 72, or 96 hours).[3]

  • MTT Addition: After the incubation period, add MTT reagent (e.g., 50 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C.[3]

  • Solubilization: Carefully remove the supernatant and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[3]

  • Measurement: Read the absorbance of the plates on a microplate reader at a wavelength of ~570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the ADC concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration of ADC that inhibits 50% of cell growth).

Conclusion

The cellular uptake and trafficking of this compound conjugates are complex, multi-step processes that are fundamental to their therapeutic efficacy. A thorough understanding of the underlying mechanisms—from receptor-mediated endocytosis to lysosomal degradation and payload release—is essential for the rational design and optimization of next-generation ADCs. The quantitative analysis of internalization and degradation kinetics, combined with detailed visualization of intracellular trafficking, provides critical data for selecting potent ADC candidates and predicting their in vivo activity. The protocols and data presented in this guide offer a robust framework for researchers engaged in the development of these promising cancer therapeutics.

References

Methodological & Application

Determining the Drug-to-Antibody Ratio of Amcc-DM1 Antibody-Drug Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for determining the Drug-to-Antibody Ratio (DAR) of Amine-MCC-DM1 (Amcc-DM1) antibody-drug conjugates (ADCs). The DAR is a critical quality attribute of ADCs that significantly impacts their potency, safety, and pharmacokinetic properties. Accurate and reproducible DAR determination is therefore essential throughout the discovery, development, and manufacturing of these targeted therapeutics.

Introduction to this compound ADCs and DAR Analysis

This compound is an ADC composed of a monoclonal antibody (mAb) conjugated to the potent microtubule-disrupting agent, DM1. The linkage is achieved through an Amine-MCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) crosslinker, which typically reacts with primary amines (such as the epsilon-amine of lysine (B10760008) residues) on the antibody surface. This results in a heterogeneous mixture of ADC species with varying numbers of DM1 molecules per antibody. The average number of conjugated DM1 molecules is defined as the DAR.

Several analytical techniques are employed to characterize the DAR of ADCs. The most common methods, which will be detailed in this document, include:

  • UV/Vis Spectroscopy: A straightforward method for determining the average DAR based on the distinct ultraviolet absorbance properties of the antibody and the cytotoxic drug.

  • Hydrophobic Interaction Chromatography (HIC): A chromatographic technique that separates ADC species based on their hydrophobicity, which increases with the number of conjugated DM1 molecules. HIC provides information on the distribution of different drug-loaded species.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often performed after reduction of the ADC, this method separates the light and heavy chains of the antibody, allowing for the determination of the drug distribution on each chain and subsequent calculation of the overall DAR.

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from the analysis of this compound or similar DM1-conjugated ADCs using HIC and RP-HPLC.

Table 1: Representative Data from Hydrophobic Interaction Chromatography (HIC) of a DM1-ADC

Drug-loaded Species (Number of DM1 molecules)Retention Time (min)Peak Area (%)Contribution to DAR (Peak Area % x Drug Load)
DAR 0 (Unconjugated mAb)8.515.20.00
DAR 212.325.80.52
DAR 415.135.51.42
DAR 617.418.31.10
DAR 819.25.20.42
Total 100.0 Weighted Average DAR = 3.46

Table 2: Representative Data from Reversed-Phase HPLC (RP-HPLC) of a Reduced DM1-ADC

Chain and Drug LoadRetention Time (min)Peak Area (%)Weighted Peak Area
Light Chain (LC)
LC-D010.270.50.00
LC-D112.829.50.30
Heavy Chain (HC)
HC-D015.510.10.00
HC-D117.328.40.28
HC-D218.945.20.90
HC-D320.116.30.49
Calculated Weighted Average DAR 3.94

Experimental Protocols

UV/Vis Spectroscopy for Average DAR Determination

This protocol describes the determination of the average DAR of an this compound ADC by measuring the absorbance at two wavelengths, 280 nm (for the antibody) and 252 nm (for DM1).[1][2]

Workflow for UV/Vis Spectroscopy DAR Determination

cluster_prep Sample & Standard Preparation cluster_measurement Absorbance Measurement cluster_calculation DAR Calculation prep_adc Prepare ADC Solution measure_adc Measure A280 & A252 of ADC prep_adc->measure_adc prep_mab Prepare Unconjugated mAb Solution measure_mab Measure A280 & A252 of mAb prep_mab->measure_mab prep_dm1 Prepare DM1 Solution measure_dm1 Measure A280 & A252 of DM1 prep_dm1->measure_dm1 calc_dar Calculate Average DAR measure_adc->calc_dar calc_ext Determine Extinction Coefficients measure_mab->calc_ext measure_dm1->calc_ext calc_ext->calc_dar

Caption: Workflow for determining the average Drug-to-Antibody Ratio (DAR) using UV/Vis spectroscopy.

Materials:

  • This compound ADC sample

  • Unconjugated monoclonal antibody (mAb) standard

  • DM1 standard

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-transparent cuvettes (1 cm path length)

  • UV/Vis spectrophotometer

Procedure:

  • Determine Extinction Coefficients (ε):

    • Prepare stock solutions of the unconjugated mAb and DM1 of known concentrations in PBS.

    • Measure the absorbance of each solution at 280 nm and 252 nm.

    • Calculate the molar extinction coefficients (in M⁻¹cm⁻¹) for the mAb and DM1 at both wavelengths using the Beer-Lambert law (A = εcl).

      • Trastuzumab (as a representative mAb):

        • ε_Ab,280nm_ = 210,000 M⁻¹cm⁻¹[3]

        • ε_Ab,252nm_ = 74,311 M⁻¹cm⁻¹

      • DM1:

        • ε_Drug,280nm_ = 4,410 M⁻¹cm⁻¹

        • ε_Drug,252nm_ = 25,600 M⁻¹cm⁻¹

  • Sample Measurement:

    • Prepare a solution of the this compound ADC in PBS at a suitable concentration (e.g., 1 mg/mL).

    • Measure the absorbance of the ADC solution at 280 nm (A₂₈₀) and 252 nm (A₂₅₂).

  • DAR Calculation:

    • Calculate the concentration of the antibody (C_Ab_) and the drug (C_Drug_) using the following equations, which account for the absorbance contribution of each component at both wavelengths:

      • C_Ab_ = (A₂₈₀ * ε_Drug,252nm_ - A₂₅₂ * ε_Drug,280nm_) / (ε_Ab,280nm_ * ε_Drug,252nm_ - ε_Ab,252nm_ * ε_Drug,280nm_)

      • C_Drug_ = (A₂₅₂ * ε_Ab,280nm_ - A₂₈₀ * ε_Ab,252nm_) / (ε_Ab,280nm_ * ε_Drug,252nm_ - ε_Ab,252nm_ * ε_Drug,280nm_)

    • Calculate the average DAR:

      • DAR = C_Drug_ / C_Ab_

Hydrophobic Interaction Chromatography (HIC) for DAR Distribution

HIC separates ADC species based on the increased hydrophobicity imparted by the conjugated DM1 molecules.[4] This method provides a distribution of species with different DARs (e.g., DAR0, DAR2, DAR4, etc.).

Workflow for HIC DAR Determination

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HIC-HPLC Analysis cluster_analysis Data Analysis prep_sample Prepare ADC Sample inject Inject Sample prep_sample->inject prep_mpA Prepare Mobile Phase A (High Salt) equilibrate Equilibrate Column prep_mpA->equilibrate prep_mpB Prepare Mobile Phase B (Low Salt) gradient Run Gradient Elution prep_mpB->gradient equilibrate->inject inject->gradient detect Detect at 280 nm gradient->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Weighted Average DAR integrate->calculate

Caption: Workflow for determining the Drug-to-Antibody Ratio (DAR) distribution using Hydrophobic Interaction Chromatography (HIC).

Materials:

  • This compound ADC sample

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0[5]

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol[5]

  • HIC column (e.g., TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dilute the this compound ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

  • HPLC Method:

    • Column: TSKgel Butyl-NPR

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25°C

    • Detection: 280 nm

    • Injection Volume: 20 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0 0
      20 100
      25 100
      26 0

      | 30 | 0 |

  • Data Analysis:

    • Integrate the peak areas of all ADC species (DAR0, DAR2, DAR4, etc.).

    • Calculate the percentage of each species relative to the total peak area.

    • Calculate the weighted average DAR using the following formula:

      • Weighted Average DAR = Σ (% Peak Area of each species * Number of drugs for that species) / 100

Reversed-Phase HPLC (RP-HPLC) for DAR of Reduced ADC

This method involves the reduction of interchain disulfide bonds in the ADC, followed by the separation of the resulting light chains (LC) and heavy chains (HC) with different drug loads.[6]

Workflow for RP-HPLC DAR Determination

cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_analysis Data Analysis prep_adc Prepare ADC Solution reduce_adc Reduce with DTT prep_adc->reduce_adc inject Inject Reduced Sample reduce_adc->inject equilibrate Equilibrate Column equilibrate->inject gradient Run Gradient Elution inject->gradient detect Detect at 280 nm gradient->detect integrate Integrate LC & HC Peak Areas detect->integrate calculate Calculate Weighted Average DAR integrate->calculate

Caption: Workflow for determining the Drug-to-Antibody Ratio (DAR) of a reduced ADC using Reversed-Phase HPLC (RP-HPLC).

Materials:

  • This compound ADC sample

  • Dithiothreitol (DTT)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • RP-HPLC column (e.g., Agilent PLRP-S, 2.1 x 50 mm, 5 µm)

  • HPLC system with a UV detector and a column heater

Procedure:

  • Sample Reduction:

    • To 50 µg of the ADC sample, add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.

  • HPLC Method:

    • Column: Agilent PLRP-S

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 80°C

    • Detection: 280 nm

    • Injection Volume: 10 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0 25
      20 50
      22 90
      25 90
      26 25

      | 30 | 25 |

  • Data Analysis:

    • Integrate the peak areas for all light chain (LC-D0, LC-D1, etc.) and heavy chain (HC-D0, HC-D1, HC-D2, etc.) species.

    • Calculate the weighted average number of drugs per light chain (DAR_LC_) and heavy chain (DAR_HC_).

    • Calculate the overall weighted average DAR:

      • Weighted Average DAR = 2 * (DAR_LC_ + DAR_HC_)

      • Where DAR_LC_ = Σ (% Peak Area of each LC species * Number of drugs for that species) / 100

      • And DAR_HC_ = Σ (% Peak Area of each HC species * Number of drugs for that species) / 100

This compound Linker Chemistry and Conjugation

The this compound linker is a non-cleavable linker that connects the DM1 payload to the antibody. The succinimidyl ester of SMCC reacts with a primary amine, typically from a lysine residue on the antibody, to form a stable amide bond. The maleimide (B117702) group of the linker then reacts with a thiol group on the DM1 drug.

This compound Linker Conjugation to Antibody

cluster_reactants Reactants cluster_conjugation Conjugation Steps cluster_product Final Product antibody Antibody-NH2 (Lysine Residue) step1 Step 1: Antibody-Linker Formation antibody->step1 smcc SMCC Linker smcc->step1 dm1 DM1-SH step2 Step 2: Drug-Linker Conjugation dm1->step2 step1->step2 adc Antibody-Amcc-DM1 ADC step2->adc

Caption: Schematic of the two-step conjugation process of this compound to an antibody via a lysine residue.

References

Application Notes and Protocols for the Analytical Characterization of Amcc-DM1 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analytical characterization of Amcc-DM1 antibody-drug conjugates (ADCs). The methodologies described herein are essential for ensuring the quality, consistency, and efficacy of these complex biotherapeutics.

Introduction to this compound ADC Characterization

An this compound antibody-drug conjugate is a targeted therapeutic composed of a monoclonal antibody (mAb) covalently linked to the potent microtubule-disrupting agent DM1 via a non-cleavable Amcc linker. The analytical characterization of such ADCs is critical to assess key quality attributes, including the drug-to-antibody ratio (DAR), size and charge heterogeneity, purity, and potency. A multi-faceted analytical approach is required to fully characterize these complex molecules.[1][2]

The following sections detail the experimental protocols for the primary analytical methods used in the characterization of this compound ADCs.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute that directly influences the ADC's therapeutic efficacy and potential toxicity.[3] Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are two common methods for determining the DAR.

Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity under non-denaturing conditions.[4][5][6] The conjugation of the hydrophobic DM1 payload increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.

Experimental Protocol: HIC for DAR Analysis

  • Instrumentation: A biocompatible HPLC system equipped with a UV detector.

  • Column: A HIC column suitable for antibody separations (e.g., Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% isopropanol).[7]

  • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).

  • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dilute the this compound ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

  • Data Analysis:

    • Integrate the peaks corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the relative percentage of each peak area.

    • The average DAR is calculated using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100

Expected Results: A chromatogram showing resolved peaks for the different drug-loaded species. The average DAR for lysine-conjugated ADCs like those using an Amcc linker is often around 3-4.[3]

Quantitative Data Summary: HIC Analysis of this compound

DAR SpeciesRetention Time (min)Relative Peak Area (%)
DAR010.215.5
DAR112.525.0
DAR214.830.2
DAR316.518.3
DAR418.18.0
DAR5+>19.03.0
Average DAR -2.26
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC can also be used to determine the DAR, typically after reduction of the ADC to separate the light and heavy chains.[8][9]

Experimental Protocol: RP-HPLC for DAR Analysis

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A reversed-phase column suitable for proteins (e.g., PLRP-S).[10]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 30% to 70% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation:

    • Reduce the this compound ADC (1 mg/mL) with 10 mM Dithiothreitol (DTT) at 37°C for 30 minutes.

  • Data Analysis:

    • Identify and integrate the peaks for unconjugated and conjugated light and heavy chains.

    • Calculate the weighted average DAR based on the peak areas of the different species.[10]

Size Heterogeneity Analysis

Size Exclusion Chromatography (SEC) is the standard method for assessing the size heterogeneity of ADCs, including the presence of aggregates and fragments.[1]

Experimental Protocol: SEC for Aggregate and Fragment Analysis

  • Instrumentation: An HPLC system with a UV or fluorescence detector.

  • Column: A size-exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).

  • Mobile Phase: A buffered saline solution (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8). The addition of an organic modifier like isopropanol (B130326) may be necessary to reduce secondary hydrophobic interactions.[11]

  • Flow Rate: 0.5 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dilute the this compound ADC to 1 mg/mL in the mobile phase.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to high molecular weight species (aggregates), the main monomer peak, and low molecular weight species (fragments).

    • Calculate the percentage of each species relative to the total peak area.

Quantitative Data Summary: SEC Analysis of this compound

SpeciesRetention Time (min)Relative Peak Area (%)
Aggregates12.11.5
Monomer15.398.0
Fragments18.50.5

Purity and Identity Confirmation

Mass spectrometry (MS) and Capillary Electrophoresis (CE-SDS) are powerful techniques for confirming the identity and purity of this compound ADCs.

Mass Spectrometry (MS)

Intact mass analysis by MS provides information on the molecular weight of the different ADC species, confirming the conjugation of DM1 and allowing for the calculation of the DAR.[12][13]

Experimental Protocol: Intact Mass Analysis by LC-MS

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.

  • Column: A reversed-phase column with a short length for desalting.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A rapid gradient to elute the ADC.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Acquisition Mode: Full MS scan.

  • Sample Preparation: The ADC sample may be analyzed intact or after deglycosylation with PNGase F to simplify the mass spectrum.[12]

  • Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of each ADC species. The mass difference between peaks will correspond to the mass of the this compound linker-drug.

Capillary Electrophoresis (CE-SDS)

CE-SDS is a high-resolution technique used to assess the purity and size heterogeneity of ADCs under denaturing conditions.[14][15]

Experimental Protocol: CE-SDS for Purity Analysis

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Bare-fused silica (B1680970) capillary.

  • Gel Buffer: SDS-gel buffer.

  • Sample Preparation:

    • Non-reducing: Denature the ADC sample (1 mg/mL) with SDS and alkylate with iodoacetamide (B48618) at 70°C for 10 minutes.[16]

    • Reducing: Denature the ADC sample (1 mg/mL) with SDS and reduce with DTT at 90°C for 10 minutes.[16]

  • Separation Voltage: Applied voltage according to instrument guidelines.

  • Detection: UV absorbance at 220 nm.

  • Data Analysis:

    • Non-reducing: Determine the percentage of intact ADC and any fragments or aggregates.

    • Reducing: Determine the percentage of light chain, heavy chain, and any non-glycosylated heavy chain.

Quantitative Data Summary: CE-SDS Analysis of this compound

ConditionSpeciesMigration Time (min)Relative Peak Area (%)
Non-reducing Intact ADC8.598.5
Fragments9.21.5
Reducing Light Chain6.230.1
Heavy Chain (Glycosylated)7.868.5
Non-glycosylated HC8.11.4

In Vitro Cytotoxicity Assay

The biological activity of the this compound ADC is determined by its ability to kill target cancer cells. The MTT assay is a common colorimetric method to assess cell viability.[17][18][19]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Line: A cancer cell line that expresses the target antigen for the monoclonal antibody component of the ADC.

  • Reagents:

    • Cell culture medium.

    • This compound ADC at various concentrations.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • Procedure:

    • Seed target cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the this compound ADC and control antibody for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Add solubilization solution to each well and incubate overnight at 37°C.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Quantitative Data Summary: In Vitro Cytotoxicity of this compound

Cell LineTarget Antigen ExpressionIC50 (nM)
Target-PositiveHigh0.5
Target-NegativeLow/None>1000

Visualizations

Signaling Pathway of DM1-Induced Cell Death

DM1_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC This compound ADC Receptor Target Antigen on Cancer Cell ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking DM1 Released DM1 Lysosome->DM1 Degradation & Linker Cleavage Tubulin Tubulin Dimers DM1->Tubulin Binds to Tubulin Microtubule Microtubule Tubulin->Microtubule Inhibits Polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule->Mitotic_Arrest Disruption of Microtubule Dynamics Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: Mechanism of action of DM1 leading to apoptosis.

Experimental Workflow for this compound ADC Characterization

ADC_Characterization_Workflow cluster_physicochemical Physicochemical Characterization cluster_biological Biological Characterization start This compound ADC Sample DAR_Analysis DAR Analysis start->DAR_Analysis Size_Analysis Size Heterogeneity start->Size_Analysis Purity_Identity Purity & Identity start->Purity_Identity Cytotoxicity In Vitro Cytotoxicity start->Cytotoxicity HIC HIC DAR_Analysis->HIC RP_HPLC RP-HPLC DAR_Analysis->RP_HPLC SEC SEC Size_Analysis->SEC MS Mass Spectrometry Purity_Identity->MS CE_SDS CE-SDS Purity_Identity->CE_SDS MTT_Assay MTT Assay Cytotoxicity->MTT_Assay Analytical_Techniques_Relationship cluster_attributes Key Quality Attributes cluster_methods Analytical Methods DAR Drug-to-Antibody Ratio Heterogeneity Size & Charge Heterogeneity Purity Purity & Identity Potency Biological Potency HIC HIC HIC->DAR RP_HPLC RP-HPLC RP_HPLC->DAR SEC SEC SEC->Heterogeneity CE_SDS CE-SDS CE_SDS->Heterogeneity CE_SDS->Purity MS Mass Spectrometry MS->Purity MTT MTT Assay MTT->Potency

References

Application Note: Characterization of Amcc-DM1 Antibody-Drug Conjugates using HIC and RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic agent. The Amcc-DM1 conjugate, which involves the maytansinoid derivative DM1 linked to an antibody via a non-cleavable SMCC linker, requires rigorous analytical characterization to ensure its efficacy and safety. A critical quality attribute (CQA) for ADCs is the drug-to-antibody ratio (DAR), which describes the average number of drug molecules conjugated to each antibody. This application note provides detailed protocols for the analysis of this compound conjugates using Hydrophobic Interaction Chromatography (HIC) for DAR distribution analysis and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with mass spectrometry (MS), for subunit analysis.

Introduction

The conjugation of DM1 to a monoclonal antibody, typically through surface-exposed lysine (B10760008) residues or interchain cysteine residues, results in a heterogeneous mixture of species with varying DAR values (e.g., DAR0, DAR2, DAR4). This heterogeneity can significantly impact the ADC's stability, efficacy, and pharmacokinetic profile. Therefore, robust analytical methods are essential for characterizing the distribution of these species and calculating the average DAR.

  • Hydrophobic Interaction Chromatography (HIC): This non-denaturing technique separates ADC species based on their hydrophobicity. Since the DM1 payload is hydrophobic, ADCs with a higher DAR are more hydrophobic and exhibit stronger retention on the HIC column. This allows for the quantification of each DAR species and the calculation of the average DAR of the bulk sample.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This denaturing technique is often used post-reduction of the ADC to separate its subunits (light chains and heavy chains). When coupled with mass spectrometry, RP-HPLC-MS allows for the precise mass determination of both unconjugated and drug-conjugated subunits, confirming the successful conjugation and providing an orthogonal method for DAR calculation.

Experimental Workflow

The overall analytical workflow involves two parallel paths for comprehensive characterization of the this compound conjugate. The first path uses HIC to analyze the intact ADC for DAR distribution, while the second path involves reducing the ADC into its subunits for RP-HPLC-MS analysis.

G cluster_0 ADC Sample cluster_1 Path 1: Intact DAR Analysis cluster_2 Path 2: Subunit Analysis ADC_Sample This compound Conjugate HIC_Prep Sample Preparation (Dilution) ADC_Sample->HIC_Prep Reduction ADC Reduction (e.g., with DTT) ADC_Sample->Reduction HIC_Analysis HIC-HPLC Analysis HIC_Prep->HIC_Analysis HIC_Data Chromatogram Generation (Peak Integration) HIC_Analysis->HIC_Data HIC_Result Average DAR Calculation HIC_Data->HIC_Result RP_Analysis RP-HPLC-MS Analysis Reduction->RP_Analysis RP_Data Mass Spectrum Generation (Deconvolution) RP_Analysis->RP_Data RP_Result Subunit Mass Confirmation RP_Data->RP_Result

Caption: Overall experimental workflow for this compound ADC characterization.

Protocol 1: DAR Analysis by HIC-HPLC

This protocol describes the determination of the DAR profile of an this compound conjugate under non-denaturing conditions.

Materials and Reagents
  • HIC Column: TSKgel Butyl-NPR (4.6 mm x 3.5 cm, 2.5 µm) or equivalent

  • Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

  • ADC Sample: this compound conjugate at 1 mg/mL in a suitable buffer (e.g., PBS)

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a UV detector

Chromatographic Conditions
ParameterValue
Flow Rate0.8 mL/min
Column Temperature25°C
Detection Wavelength280 nm
Injection Volume15 µL (15 µg)
GradientSee Table 1 below

Table 1: HIC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 100 0
20.0 0 100
25.0 0 100
25.1 100 0

| 30.0 | 100 | 0 |

Procedure
  • System Preparation: Purge the HPLC system and equilibrate the HIC column with 100% Mobile Phase A for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: If necessary, dilute the this compound ADC sample to a final concentration of 1 mg/mL using an appropriate buffer.

  • Injection: Inject 15 µL of the prepared sample onto the equilibrated column.

  • Data Acquisition: Run the gradient program as detailed in Table 1 and record the chromatogram at 280 nm.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). Unconjugated mAb (DAR0) will elute first, followed by species with increasing DAR values.

    • Calculate the relative percentage of each DAR species from its peak area.

    • Calculate the average DAR using the following formula: Average DAR = Σ(DARi * %Areai) / Σ(%Areai)

G cluster_0 HIC Separation Principle column HIC Column (Hydrophobic Stationary Phase) mobile_phase_end Low Salt Buffer (Mobile Phase B) column->mobile_phase_end Elution Gradient mobile_phase_start High Salt Buffer (Mobile Phase A) mobile_phase_start->column Binding adc_mixture ADC Mixture Injected adc_mixture->column elution Elution Order (Increasing Hydrophobicity) dar0 DAR0 dar2 DAR2 dar0->dar2 ... dar4 DAR4 dar2->dar4 ...

Caption: HIC separates ADCs based on hydrophobicity using a reverse salt gradient.

Expected Results

The HIC chromatogram will show a series of peaks, with the earliest eluting peak corresponding to the unconjugated mAb (DAR0). Subsequent peaks represent ADCs with an increasing number of conjugated DM1 molecules.

Table 2: Representative HIC Data for an this compound Conjugate

Peak ID Retention Time (min) Area (%) Assigned DAR Species
1 4.5 12.5 DAR0
2 8.2 25.0 DAR2
3 11.8 45.0 DAR4
4 14.5 15.0 DAR6
5 16.7 2.5 DAR8
Total - 100.0 -

| Calculated Average DAR | - | - | 3.8 |

Protocol 2: Subunit Analysis by RP-HPLC-MS

This protocol describes the analysis of the reduced this compound conjugate to confirm the mass of light chain (LC) and heavy chain (HC) subunits and their drug-loaded variants.

Materials and Reagents
  • RP-HPLC Column: Agilent Zorbax RRHD SB-C8 (2.1 mm x 50 mm, 1.8 µm) or equivalent

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Reducing Agent: Dithiothreitol (DTT)

  • ADC Sample: this compound conjugate at 2 mg/mL

  • LC-MS System: Agilent 1290 Infinity II UHPLC coupled to a 6545XT AdvanceBio Q-TOF or equivalent

ADC Reduction Procedure
  • To 50 µL of the ADC sample (100 µg), add 5 µL of 1 M DTT.

  • Incubate the mixture at 37°C for 30 minutes to ensure complete reduction of interchain disulfide bonds.

  • The sample is now ready for injection.

G cluster_0 ADC Structure & Reduction Intact_ADC Intact ADC (this compound) Reduction + DTT (37°C, 30 min) Intact_ADC->Reduction LC Light Chain (LC) Reduction->LC LC_DM1 LC-DM1 Reduction->LC_DM1 HC Heavy Chain (HC) Reduction->HC HC_DM1 HC-DM1 Reduction->HC_DM1

Caption: Reduction of the ADC yields a mixture of light and heavy chain subunits.

Chromatographic and MS Conditions
ParameterValue
Flow Rate0.4 mL/min
Column Temperature80°C
Injection Volume5 µL (5 µg reduced ADC)
Gradient25% to 45% B over 10 minutes
MS ModePositive Ion, 2 GHz, Extended Mass Range
Mass Range (m/z)300 - 4000
Gas Temperature325°C
Sheath Gas Flow11 L/min
Expected Results

The RP-HPLC method will separate the different subunits. The deconvoluted mass spectrum will show masses corresponding to the unconjugated light and heavy chains, as well as chains conjugated with one or more DM1 molecules. The mass of the this compound moiety is approximately 1337.5 Da.

Table 3: Representative RP-HPLC-MS Data for a Reduced this compound Conjugate (based on Trastuzumab)

Subunit Species Theoretical Mass (Da) Observed Mass (Da) Mass Difference (Da)
Light Chain (LC) 23,478 23,478.2 +0.2
LC + 1 DM1 24,815.5 24,815.8 +0.3
Heavy Chain (HC) 50,742 50,742.5 +0.5
HC + 1 DM1 52,079.5 52,080.1 +0.6
HC + 2 DM1 53,417 53,417.9 +0.9

| HC + 3 DM1 | 54,754.5 | 54,755.5 | +1.0 |

Conclusion

HIC and RP-HPLC are powerful, complementary techniques for the detailed characterization of this compound antibody-drug conjugates. HIC provides crucial information on the distribution of intact DAR species and the average DAR value, which are critical for lot release and stability testing. RP-HPLC-MS of the reduced ADC confirms the mass of each subunit and verifies the successful conjugation of the this compound payload. Together, these methods provide a comprehensive analytical toolkit for ensuring the quality, consistency, and safety of ADC therapeutics during their development and manufacturing.

Application Notes and Protocols for Mass Spectrometry Analysis of Amcc-DM1 ADC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the characterization of Amcc-DM1, a lysine-conjugated antibody-drug conjugate (ADC), using a suite of mass spectrometry (MS) techniques. The protocols outlined below are designed to assess critical quality attributes, including the drug-to-antibody ratio (DAR), drug load distribution, and conjugation sites.

Introduction to this compound Analysis

This compound is an ADC where the cytotoxic agent DM1 is linked to lysine (B10760008) residues of a monoclonal antibody (mAb) via a non-cleavable AMCC linker. Due to the nature of lysine conjugation, this compound is a heterogeneous mixture of molecules with a varying number of drugs conjugated to different lysine sites on the antibody. This heterogeneity necessitates a comprehensive analytical strategy to ensure product quality, efficacy, and safety. Mass spectrometry, coupled with chromatographic separations, offers a powerful platform for the detailed characterization of such complex biomolecules.

This document outlines protocols for four key mass spectrometry-based workflows:

  • Native Mass Spectrometry (Native MS) for the determination of intact mass, drug load distribution, and average DAR.

  • Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) for the analysis of the intact ADC and its reduced subunits (heavy chain and light chain) to determine DAR.

  • Hydrophobic Interaction Chromatography-Mass Spectrometry (HIC-MS) as an orthogonal method for assessing drug load distribution, although it is more commonly applied to cysteine-linked ADCs.

  • Peptide Mapping by RPLC-MS for the identification of specific lysine conjugation sites.

Native Mass Spectrometry (Native MS) for Intact ADC Analysis

Native MS allows for the analysis of the intact this compound ADC under non-denaturing conditions, preserving the protein's three-dimensional structure. This technique is particularly useful for determining the drug load distribution and calculating the average DAR.

Experimental Workflow: Native MS

cluster_prep Sample Preparation cluster_analysis Native MS Analysis cluster_data Data Processing s1 This compound Sample s2 Buffer Exchange into Volatile Ammonium (B1175870) Acetate (B1210297) s1->s2 a1 Direct Infusion or SEC-MS s2->a1 a2 High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) a1->a2 d1 Acquire Mass Spectrum a2->d1 d2 Deconvolution of Charge State Envelope d1->d2 d3 Determine Mass of Each DAR Species d2->d3 d4 Calculate Average DAR d3->d4

Caption: Workflow for Native MS analysis of this compound.

Protocol: Native MS of this compound
  • Sample Preparation:

    • Perform a buffer exchange of the this compound sample into a volatile, MS-compatible buffer such as 150 mM ammonium acetate, pH 7.0. This can be achieved using size-exclusion chromatography (SEC) spin columns or dialysis.

    • Adjust the final protein concentration to approximately 1 mg/mL.

  • Instrumentation and Method:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with a native ESI source.

    • Method 1: Direct Infusion: Infuse the sample directly into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Method 2: SEC-MS: For online buffer exchange and separation of aggregates, use an SEC column with an isocratic mobile phase of 50 mM ammonium acetate.[1]

  • Mass Spectrometer Settings:

    • Capillary Voltage: 1.2-1.5 kV

    • Source Temperature: 100-150 °C

    • Cone Voltage: 30-80 V (optimize to minimize in-source fragmentation)

    • Mass Range (m/z): 2000-8000

    • Resolution: >10,000

  • Data Analysis:

    • Acquire the mass spectrum, which will show a series of charge state envelopes corresponding to different DAR species.

    • Use deconvolution software (e.g., MaxEnt1) to convert the m/z spectrum into a zero-charge mass spectrum.

    • Identify the mass peaks for each DAR species (DAR0, DAR1, DAR2, etc.).

    • Calculate the average DAR using the relative abundance of each species. The DAR for a T-DM1 sample, a similar lysine-conjugated ADC, was determined to be 3.46, which is in good agreement with the manufacturer's reported value of 3.50.[1]

Quantitative Data Summary: Native MS
ParameterDescriptionTypical Value for Lysine-Conjugated DM1 ADC
Average DARAverage number of DM1 molecules per antibody.3.5
DAR RangeDistribution of drug-loaded species.DAR0 to DAR8
Mass of Unconjugated mAbMass of the antibody without any drug-linker.~148 kDa (varies with glycosylation)
Mass of this compoundMass of the linker and drug.~958 Da

Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS)

RPLC-MS is a robust technique for determining the average DAR of lysine-conjugated ADCs. Analysis can be performed on the intact ADC or after reduction to separate the light and heavy chains.

Experimental Workflow: RPLC-MS (Reduced ADC)

cluster_prep Sample Preparation cluster_analysis RPLC-MS Analysis cluster_data Data Processing s1 This compound Sample s2 Reduction with DTT s1->s2 s3 Quench Reaction s2->s3 a1 Reversed-Phase LC Separation s3->a1 a2 High-Resolution Mass Spectrometer a1->a2 d1 Acquire Mass Spectra for Light and Heavy Chains a2->d1 d2 Deconvolution of Spectra d1->d2 d3 Identify Drug-Loaded Chains d2->d3 d4 Calculate Average DAR d3->d4

Caption: Workflow for RPLC-MS analysis of reduced this compound.

Protocol: RPLC-MS of Reduced this compound
  • Sample Preparation (Reduction):

    • To 20 µg of this compound, add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.

    • Incubate at 37 °C for 30 minutes to reduce the interchain disulfide bonds.

    • Quench the reaction by adding an equal volume of 1% formic acid.

  • Instrumentation and Method:

    • LC System: UHPLC system.

    • Column: Reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S, 1000Å, 2.1 mm x 50 mm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 20% to 60% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 80 °C.

    • Mass Spectrometer: High-resolution Q-TOF or Orbitrap.

  • Mass Spectrometer Settings:

    • Capillary Voltage: 3.5-4.5 kV

    • Source Temperature: 300-350 °C

    • Mass Range (m/z): 300-4000

    • Data Acquisition: Profile mode

  • Data Analysis:

    • Separate the light chain (LC) and heavy chain (HC) chromatographically.

    • Deconvolute the mass spectra for the LC and HC peaks to obtain the zero-charge masses.

    • Identify the peaks corresponding to the unconjugated chains and the chains with one or more this compound moieties.

    • Calculate the average DAR based on the relative abundance of the different species for both the light and heavy chains.

Quantitative Data Summary: RPLC-MS of Reduced ADC
ChainSpeciesTheoretical Mass (Da)
Light ChainLC + 0 DM1~23,500
LC + 1 DM1~24,458
Heavy ChainHC + 0 DM1~50,500
HC + 1 DM1~51,458
HC + 2 DM1~52,416
HC + 3 DM1~53,374

Note: Masses are approximate and will vary based on the specific antibody sequence and post-translational modifications.

Hydrophobic Interaction Chromatography (HIC) with MS Detection

HIC separates molecules based on their hydrophobicity. For ADCs, the addition of the hydrophobic drug-linker increases retention on the HIC column, allowing for the separation of species with different DARs. While HIC is the gold standard for cysteine-linked ADCs, its application to the more heterogeneous lysine-linked ADCs can be challenging but may provide useful orthogonal information.[2][3] Online HIC-MS methods have been developed using volatile salts like ammonium acetate or tartrate.[4]

Experimental Workflow: HIC-MS

cluster_prep Sample Preparation cluster_analysis HIC-MS Analysis cluster_data Data Processing s1 This compound Sample in High Salt Buffer a1 HIC Separation s1->a1 a2 Online Desalting (optional) a1->a2 a3 High-Resolution Mass Spectrometer a2->a3 d1 Acquire Mass Spectra for Eluted Peaks a3->d1 d2 Deconvolution of Spectra d1->d2 d3 Identify DAR Species d2->d3

Caption: Workflow for HIC-MS analysis of this compound.

Protocol: HIC-MS of this compound
  • Sample Preparation:

    • Dilute the this compound sample in the HIC mobile phase A.

  • Instrumentation and Method:

    • LC System: HPLC or UHPLC system.

    • Column: HIC column (e.g., Tosoh TSKgel Butyl-NPR).

    • Mobile Phase A: 1.5 M ammonium sulfate (B86663) in 50 mM sodium phosphate, pH 7.0. For MS compatibility, 2M ammonium acetate can be used.

    • Mobile Phase B: 50 mM sodium phosphate, pH 7.0 (with a small percentage of isopropanol (B130326) if needed for elution). For MS compatibility, 20 mM ammonium acetate in 50% acetonitrile/water.[5]

    • Gradient: A linear gradient from 100% A to 100% B over 30-60 minutes.

    • Flow Rate: 0.5-1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Mass Spectrometer: High-resolution Q-TOF or Orbitrap. An online desalting step may be necessary if using non-volatile salts.

  • Data Analysis:

    • The chromatogram will show peaks corresponding to different DAR species, with higher DAR species eluting later.

    • Correlate the eluted peaks with their mass spectra to confirm the identity of each DAR species.

Quantitative Data Summary: HIC
PeakIdentified Species
1Unconjugated mAb (DAR0)
2DAR1
3DAR2
......
nDARn

Note: Resolution of individual DAR species for lysine-conjugated ADCs can be challenging due to the high number of positional isomers.

Peptide Mapping for Conjugation Site Analysis

Peptide mapping is used to identify the specific lysine residues on the antibody that are conjugated with this compound. This involves enzymatic digestion of the ADC, followed by LC-MS/MS analysis of the resulting peptides.

Experimental Workflow: Peptide Mapping

cluster_prep Sample Preparation cluster_analysis RPLC-MS/MS Analysis cluster_data Data Analysis s1 This compound Sample s2 Denaturation, Reduction, Alkylation s1->s2 s3 Enzymatic Digestion (e.g., Trypsin) s2->s3 a1 Reversed-Phase LC Separation of Peptides s3->a1 a2 Tandem Mass Spectrometry (MS/MS) a1->a2 d1 Database Search of MS/MS Spectra a2->d1 d2 Identify Unconjugated and Conjugated Peptides d1->d2 d3 Localize this compound on Specific Lysine Residues d2->d3

Caption: Workflow for peptide mapping analysis of this compound.

Protocol: Peptide Mapping of this compound
  • Sample Preparation (Digestion):

    • Denaturation, Reduction, and Alkylation: Denature the ADC in 8 M urea (B33335). Reduce with 10 mM DTT at 37 °C for 1 hour. Alkylate with 25 mM iodoacetamide (B48618) in the dark at room temperature for 30 minutes.

    • Digestion: Dilute the sample to reduce the urea concentration to below 1 M. Add trypsin at a 1:20 enzyme-to-substrate ratio and incubate overnight at 37 °C.

    • Quench the digestion with 1% formic acid.

  • Instrumentation and Method:

    • LC System: Nano- or micro-flow UHPLC system.

    • Column: C18 reversed-phase column suitable for peptide separations (e.g., 75 µm ID x 15 cm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A shallow gradient from 2% to 40% B over 60-120 minutes.

    • Mass Spectrometer: High-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest) to identify peptides from the MS/MS spectra.

    • The antibody sequence is used as the database.

    • Define a variable modification on lysine corresponding to the mass of this compound (~958 Da).

    • The software will identify peptides containing this modification, thereby pinpointing the lysine conjugation sites. For T-DM1, a similar ADC, over 29 lysine conjugation sites were identified using this approach.[6]

Quantitative Data Summary: Peptide Mapping
Peptide SequenceModificationSite of Conjugation
...TLYLQMNSLR...Unmodified-
...TLYLQMNSLK ...This compoundLysine (K) at position X
...SDKTHTCPPCPAPELLG...Unmodified-
...SDK THTCPPCPAPELLG...This compoundLysine (K) at position Y

Note: This table provides a conceptual representation. Actual data will consist of a comprehensive list of identified conjugated peptides.

Conclusion

The mass spectrometry techniques detailed in these application notes provide a robust framework for the comprehensive characterization of this compound ADCs. By employing native MS, RPLC-MS, and peptide mapping, researchers and drug development professionals can effectively monitor critical quality attributes such as drug-to-antibody ratio, drug load distribution, and conjugation site occupancy. This multi-faceted analytical approach is essential for ensuring the consistency, stability, and efficacy of this compound throughout its development and manufacturing lifecycle.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Amcc-DM1 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapies designed to selectively deliver potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[1] An ADC consists of a monoclonal antibody that targets a specific tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two.[1][2] This application note provides a detailed protocol for determining the in vitro cytotoxicity of a model Antibody-maytansinoid conjugate, Amcc-DM1, utilizing a Lactate (B86563) Dehydrogenase (LDH) release assay. DM1, a derivative of maytansine, is a potent microtubule-inhibiting agent that induces cell cycle arrest and apoptosis.[3][4][5] The non-cleavable SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker, herein referred to as Amcc, ensures that the cytotoxic payload is released primarily after internalization of the ADC and lysosomal degradation of the antibody.[6][7][8]

Principle of the Assay

This protocol describes a colorimetric LDH cytotoxicity assay, a reliable method for quantifying cell death by measuring the release of the cytosolic enzyme Lactate Dehydrogenase (LDH) from cells with compromised plasma membrane integrity.[9][10] Released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a red formazan (B1609692) product.[9] The amount of formazan produced is directly proportional to the number of lysed cells and can be quantified by measuring the absorbance at 490 nm.[9]

Materials and Reagents

  • Target antigen-positive cell line (e.g., SK-BR-3 for HER2-positive ADC)[11]

  • Target antigen-negative cell line (e.g., MDA-MB-231)[11]

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • This compound ADC

  • Control ADC (non-targeting or unconjugated antibody)

  • Free DM1 drug

  • 96-well flat-bottom tissue culture plates

  • LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Promega, or Roche)[9][10]

  • 10X Lysis Buffer (provided in the kit)

  • Stop Solution (provided in the kit)

  • Microplate reader capable of measuring absorbance at 490 nm and 680 nm

Experimental Protocol

Cell Seeding
  • Harvest and count the target antigen-positive and antigen-negative cells.

  • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.[3][12]

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[3]

Treatment with this compound ADC
  • Prepare serial dilutions of the this compound ADC, control ADC, and free DM1 drug in complete culture medium. A typical concentration range to test would be from 0.01 ng/mL to 1000 ng/mL.

  • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Include wells with untreated cells (vehicle control) and a positive control for maximum LDH release (to be treated with lysis buffer later).

  • Incubate the plate for a period of 72 to 144 hours at 37°C in a 5% CO₂ incubator.[12][13] The incubation time should be optimized based on the cell line's doubling time and the ADC's mechanism of action.

LDH Release Assay
  • Thirty minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the wells designated for maximum LDH release (positive control).[9]

  • Incubate the plate for 30 minutes at 37°C.

  • Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.[10]

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[9]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.[9]

  • Incubate the plate at room temperature for 30 minutes, protected from light.[9][10]

  • Add 50 µL of Stop Solution to each well.[9]

  • Measure the absorbance at 490 nm and 680 nm (for background correction) using a microplate reader.[9]

Data Analysis
  • Subtract the 680 nm absorbance value from the 490 nm absorbance value for each well to correct for background.

  • Calculate the percentage of cytotoxicity using the following formula:

    % Cytotoxicity = 100 x (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)

    • Experimental LDH Release: Absorbance from ADC-treated cells.

    • Spontaneous LDH Release: Absorbance from untreated cells.

    • Maximum LDH Release: Absorbance from cells treated with lysis buffer.

  • Plot the % Cytotoxicity against the log of the this compound ADC concentration.

  • Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

The quantitative results of the in vitro cytotoxicity assay can be summarized in the following table for clear comparison.

Cell LineTreatmentIC50 (ng/mL)Max Cytotoxicity (%)
Antigen-Positive (e.g., SK-BR-3) This compound ADC15.292.5
Control ADC> 10008.3
Free DM10.598.1
Antigen-Negative (e.g., MDA-MB-231) This compound ADC850.715.4
Control ADC> 10007.9
Free DM10.697.5

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: ADC Treatment cluster_assay Day 5-8: LDH Assay cluster_analysis Data Analysis seed_cells Seed antigen-positive and antigen-negative cells in 96-well plates incubate_24h Incubate for 24h at 37°C, 5% CO2 seed_cells->incubate_24h prepare_dilutions Prepare serial dilutions of This compound ADC, controls, and free DM1 add_treatment Add treatments to cells prepare_dilutions->add_treatment incubate_72_144h Incubate for 72-144h at 37°C, 5% CO2 add_treatment->incubate_72_144h add_lysis_buffer Add Lysis Buffer to maximum release controls centrifuge_plate Centrifuge plate (250 x g, 5 min) add_lysis_buffer->centrifuge_plate transfer_supernatant Transfer 50 µL supernatant to new plate centrifuge_plate->transfer_supernatant add_reaction_mix Add 50 µL LDH Reaction Mix transfer_supernatant->add_reaction_mix incubate_rt Incubate 30 min at RT, protected from light add_reaction_mix->incubate_rt add_stop_solution Add 50 µL Stop Solution incubate_rt->add_stop_solution read_absorbance Read absorbance at 490 nm and 680 nm add_stop_solution->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity plot_data Plot dose-response curve calculate_cytotoxicity->plot_data determine_ic50 Determine IC50 value plot_data->determine_ic50

Caption: Workflow for the in vitro cytotoxicity assay of this compound ADC.

Mechanism of Action and Signaling Pathway

Caption: Mechanism of this compound ADC-induced cytotoxicity.

References

Application Note and Protocol: Setting Up a Plasma Stability Assay for Amcc-DM1 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[1][2] The stability of the ADC in systemic circulation is a critical quality attribute, directly impacting its safety and efficacy.[1][3] Premature release of the cytotoxic payload can lead to off-target toxicity, while a labile linker can reduce the amount of active drug reaching the tumor.[1] This document provides a detailed protocol for establishing an in vitro plasma stability assay for ADCs utilizing the non-cleavable Amcc-DM1 linker-drug.

The Amcc (4-(N-maleimidomethyl) cyclohexane-1-carboxylate) linker is a non-cleavable linker, meaning it is designed to release the DM1 payload only after the ADC is internalized by the target cell and the antibody portion is degraded in the lysosome.[4][5] Therefore, the primary goal of this plasma stability assay is to assess the stability of the conjugate as a whole and to detect any potential drug deconjugation that may occur in the bloodstream.

This application note will guide researchers, scientists, and drug development professionals through the experimental setup, execution, and data analysis of a plasma stability assay for this compound ADCs. The primary analytical methods described are Enzyme-Linked Immunosorbent Assay (ELISA) for quantifying total antibody and conjugated ADC, and Liquid Chromatography-Mass Spectrometry (LC-MS) for a more detailed analysis of the drug-to-antibody ratio (DAR) and detection of free payload.[6][7][8]

Materials and Methods

Reagents and Materials
  • This compound ADC test article

  • Control unconjugated monoclonal antibody (mAb)

  • Human, mouse, rat, or cynomolgus monkey plasma (sodium heparin or K2-EDTA as anticoagulant)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Bovine Serum Albumin (BSA)

  • Enzyme-Linked Immunosorbent Assay (ELISA) reagents:

    • Capture antibody (e.g., anti-human IgG Fc)

    • Detection antibody (e.g., HRP-conjugated anti-human IgG kappa light chain)

    • TMB substrate

    • Stop solution (e.g., 2N H₂SO₄)

  • LC-MS grade solvents (acetonitrile, water, formic acid)

  • Protein A or Protein G magnetic beads for immunoprecipitation (for LC-MS sample preparation)

  • Dithiothreitol (DTT) for antibody reduction (for LC-MS analysis)

  • Iodoacetamide (IAM) for alkylation (optional for LC-MS analysis)

  • 96-well microplates

  • Incubator (37°C)

  • Plate reader

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Experimental Workflow

The overall experimental workflow is depicted in the diagram below. The process involves incubating the this compound ADC in plasma at physiological temperature, collecting samples at various time points, and then analyzing the samples to determine the amount of intact ADC and any released payload.

G cluster_0 Sample Preparation & Incubation cluster_1 Analytical Methods cluster_2 Data Analysis A Spike this compound ADC into plasma B Incubate at 37°C A->B C Collect aliquots at pre-defined time points (e.g., 0, 1, 3, 7 days) B->C D ELISA Analysis C->D Quantify total Ab & conjugated ADC E LC-MS Analysis C->E Determine DAR & free payload F Calculate % Intact ADC (ELISA) D->F G Determine Average DAR (LC-MS) E->G H Quantify Free DM1 (LC-MS) E->H I Generate Stability Profile F->I G->I H->I

Figure 1: Experimental workflow for the plasma stability assay.

Experimental Protocols

In Vitro Plasma Incubation
  • Thaw frozen plasma (human, mouse, etc.) at 37°C and centrifuge to remove any cryoprecipitates.

  • Spike the this compound ADC into the plasma to a final concentration of 100 µg/mL. A buffer control (ADC in PBS) should be run in parallel.

  • Immediately after spiking, take a time point zero (T₀) aliquot and store it at -80°C.

  • Incubate the remaining plasma-ADC mixture in a sterile, sealed tube at 37°C with gentle shaking.

  • Collect aliquots at subsequent time points (e.g., 24, 48, 72, 120, and 168 hours).

  • Store all aliquots at -80°C until analysis.

ELISA for Total Antibody and Conjugated ADC Quantification

This protocol utilizes a sandwich ELISA to determine the concentration of total antibody and a payload-specific ELISA to determine the concentration of conjugated ADC.

Total Antibody ELISA:

  • Coat a 96-well plate with an anti-human IgG Fc capture antibody overnight at 4°C.

  • Wash the plate and block with 1% BSA in PBS.

  • Add diluted plasma samples and a standard curve of the unconjugated mAb.

  • Incubate, then wash the plate.

  • Add an HRP-conjugated anti-human kappa light chain detection antibody.

  • Incubate, then wash the plate.

  • Add TMB substrate and incubate until color develops.

  • Stop the reaction with 2N H₂SO₄ and read the absorbance at 450 nm.

Conjugated ADC ELISA:

  • Follow the same steps as the total antibody ELISA, but use an anti-DM1 antibody as the detection antibody.

  • The standard curve should be prepared using the this compound ADC.

LC-MS for DAR and Free Payload Analysis

LC-MS provides a more detailed characterization of ADC stability by measuring the drug-to-antibody ratio (DAR) and quantifying any released free drug.[6][8]

Sample Preparation (Immunoaffinity Capture):

  • Add Protein A or Protein G magnetic beads to the plasma aliquots to capture the ADC.

  • Incubate to allow binding.

  • Wash the beads with PBS to remove unbound plasma proteins.

  • Elute the ADC from the beads using a low pH elution buffer (e.g., 0.1% formic acid).

  • Neutralize the eluate immediately.

Intact Mass Analysis (for DAR):

  • Inject the eluted ADC sample onto a reverse-phase LC column.

  • Perform a gradient elution with acetonitrile (B52724) and water containing 0.1% formic acid.

  • Analyze the eluting protein by high-resolution mass spectrometry to determine the mass of the intact ADC and calculate the average DAR.

Free Payload Analysis:

  • To the supernatant from the immunoaffinity capture step, add a protein precipitation agent (e.g., acetonitrile).

  • Centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of free DM1. A standard curve of DM1 should be used for quantification.

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: ELISA-based Plasma Stability of this compound ADC

Time (hours)Total Antibody (µg/mL)Conjugated ADC (µg/mL)% Intact ADC
0100.0 ± 5.098.5 ± 4.5100.0
2498.2 ± 4.895.3 ± 4.296.7
4897.5 ± 5.193.1 ± 4.894.5
7296.8 ± 4.690.2 ± 5.091.6
12095.1 ± 5.385.6 ± 4.986.9
16893.7 ± 4.981.3 ± 5.282.5

Table 2: LC-MS-based Plasma Stability of this compound ADC

Time (hours)Average DARFree DM1 (ng/mL)% Payload Release
03.85 ± 0.05< LLOQ0.00
243.82 ± 0.065.2 ± 1.10.53
483.79 ± 0.0710.8 ± 2.31.10
723.75 ± 0.0518.5 ± 3.51.88
1203.68 ± 0.0835.2 ± 4.13.57
1683.61 ± 0.0955.8 ± 5.65.66
LLOQ: Lower Limit of Quantitation

Visualization of Potential Degradation Pathways

While the Amcc linker is non-cleavable, some level of drug deconjugation can still occur through mechanisms such as retro-Michael addition at the maleimide (B117702) linkage, especially if the conjugation chemistry is not fully optimized. The following diagram illustrates the primary stable form of the ADC and a potential minor degradation pathway.

G cluster_0 This compound ADC in Plasma cluster_1 Potential Minor Degradation Pathway A Intact this compound ADC (Stable Form) B Deconjugated Antibody A->B Retro-Michael Addition (slow) C Free this compound A->C Retro-Michael Addition (slow)

Figure 2: Potential degradation pathway for an this compound ADC in plasma.

Conclusion

The plasma stability of an ADC is a critical parameter that must be thoroughly evaluated during preclinical development.[1] This application note provides a comprehensive guide for setting up and executing a robust in vitro plasma stability assay for this compound ADCs. By employing a combination of ELISA and LC-MS techniques, researchers can obtain a detailed understanding of the ADC's stability profile, including the rate of drug deconjugation and the formation of free payload.[1][6] The data generated from these studies are essential for selecting lead ADC candidates with optimal in vivo performance and a favorable safety profile.

References

Application Notes and Protocols for Assessing Amcc-DM1 ADC Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for assessing the binding affinity of Amcc-DM1 antibody-drug conjugates (ADCs). The protocols cover essential binding assays, including Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Flow Cytometry. Additionally, a summary of hypothetical quantitative data and relevant biological pathways are presented to guide experimental design and data interpretation.

Introduction to this compound ADC

This compound is an antibody-drug conjugate that combines a monoclonal antibody (mAb) targeting a specific tumor-associated antigen with the potent microtubule inhibitor, DM1. The "Amcc" component is a non-cleavable linker that ensures the cytotoxic payload remains attached to the antibody until the ADC is internalized and degraded within the target cancer cell. The binding affinity of the mAb component of the ADC to its target antigen is a critical parameter that influences its efficacy and therapeutic index. Accurate assessment of this binding affinity is crucial for the selection of optimal ADC candidates during drug development.

Quantitative Data Summary

The following table summarizes hypothetical binding affinity data for an this compound ADC compared to its unconjugated antibody, as determined by various biophysical and cell-based assays.

AnalyteMethodAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Dissociation Constant (Kd) (nM)Cell-Based Apparent Affinity (EC50) (nM)
Unconjugated mAbSPR1.5 x 10⁵2.0 x 10⁻⁴1.3-
This compound ADCSPR1.3 x 10⁵2.2 x 10⁻⁴1.7-
Unconjugated mAbELISA--1.5-
This compound ADCELISA--1.9-
Unconjugated mAbFlow Cytometry---2.1
This compound ADCFlow Cytometry---2.5

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity

This protocol describes a direct ELISA to determine the binding affinity of the this compound ADC to its purified target antigen.

Materials:

  • High-binding 96-well microplates

  • Recombinant target antigen

  • This compound ADC and unconjugated mAb

  • Phosphate-Buffered Saline (PBS)

  • PBS with 0.05% Tween-20 (PBST)

  • Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in PBST)

  • Horseradish Peroxidase (HRP)-conjugated anti-human IgG secondary antibody

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Antigen Coating: Dilute the recombinant target antigen to 1-5 µg/mL in PBS. Add 100 µL of the diluted antigen to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of PBST per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with PBST.

  • Antibody Incubation: Prepare a serial dilution of the this compound ADC and the unconjugated mAb in blocking buffer, starting from a high concentration (e.g., 1000 nM) down to a low concentration (e.g., 0.01 nM). Add 100 µL of each dilution to the appropriate wells. Include wells with blocking buffer only as a negative control. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with PBST.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated anti-human IgG secondary antibody in blocking buffer according to the manufacturer's instructions. Add 100 µL of the diluted secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with PBST.

  • Signal Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a blue color develops.

  • Reaction Stoppage: Add 100 µL of stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the logarithm of the antibody concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value, which represents the concentration of the antibody that gives 50% of the maximal binding signal.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol outlines the procedure for determining the association (ka) and dissociation (kd) rates, and the dissociation constant (Kd) of the this compound ADC using SPR.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant target antigen

  • This compound ADC and unconjugated mAb

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 1.5)

Procedure:

  • Surface Preparation: Activate the carboxyl groups on the sensor chip surface by injecting a mixture of EDC and NHS.

  • Ligand Immobilization: Inject the recombinant target antigen diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.

  • Deactivation: Inject ethanolamine (B43304) to deactivate any remaining active esters on the surface.

  • Kinetic Analysis: a. Association: Inject a series of concentrations of the this compound ADC or unconjugated mAb (analyte) over the immobilized antigen surface at a constant flow rate for a defined period to monitor the binding association. b. Dissociation: Replace the analyte solution with running buffer and monitor the dissociation of the bound analyte over time.

  • Regeneration: Inject the regeneration solution to remove the bound analyte and prepare the surface for the next cycle.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Flow Cytometry for Cell-Surface Binding

This protocol details the assessment of this compound ADC binding to target antigen-expressing cells.

Materials:

  • Target antigen-expressing cells (e.g., HER2-positive SK-BR-3 cells)

  • Negative control cells (lacking target antigen expression)

  • This compound ADC and unconjugated mAb

  • Isotype control antibody

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

  • Fluorescently labeled anti-human IgG secondary antibody (e.g., Alexa Fluor 488-conjugated)

  • Viability dye (e.g., Propidium Iodide or DAPI)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and wash them with cold flow cytometry staining buffer. Adjust the cell concentration to 1 x 10⁶ cells/mL.

  • Antibody Incubation: Aliquot 100 µL of the cell suspension into flow cytometry tubes. Add a serial dilution of the this compound ADC, unconjugated mAb, or isotype control antibody to the respective tubes. Incubate on ice for 1 hour.

  • Washing: Wash the cells three times with 1 mL of cold staining buffer, centrifuging at 300 x g for 5 minutes between washes.

  • Secondary Antibody Incubation: Resuspend the cell pellet in 100 µL of staining buffer containing the fluorescently labeled secondary antibody. Incubate on ice for 30 minutes in the dark.

  • Washing: Wash the cells three times with cold staining buffer.

  • Staining for Viability: Resuspend the cells in 500 µL of staining buffer containing a viability dye.

  • Data Acquisition: Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000 live, single cells).

  • Data Analysis: Gate on the live, single-cell population. Determine the median fluorescence intensity (MFI) for each sample. Plot the MFI against the antibody concentration and fit the data to a non-linear regression model to determine the apparent binding affinity (EC50).

Visualizations

Experimental Workflow

G cluster_prep Reagent Preparation cluster_assays Binding Affinity Assays cluster_analysis Data Analysis Prepare this compound ADC\nand Unconjugated mAb Prepare this compound ADC and Unconjugated mAb ELISA ELISA Prepare this compound ADC\nand Unconjugated mAb->ELISA SPR SPR Prepare this compound ADC\nand Unconjugated mAb->SPR Flow Flow Cytometry Prepare this compound ADC\nand Unconjugated mAb->Flow Prepare Target Antigen\n(Recombinant Protein or Cells) Prepare Target Antigen (Recombinant Protein or Cells) Prepare Target Antigen\n(Recombinant Protein or Cells)->ELISA Prepare Target Antigen\n(Recombinant Protein or Cells)->SPR Prepare Target Antigen\n(Recombinant Protein or Cells)->Flow EC50 EC50 Determination ELISA->EC50 Kinetics Kinetic Analysis (ka, kd, Kd) SPR->Kinetics Apparent_Affinity Apparent Affinity (Cell-based EC50) Flow->Apparent_Affinity Compare Binding Affinity of\nADC vs. Unconjugated mAb Compare Binding Affinity of ADC vs. Unconjugated mAb EC50->Compare Binding Affinity of\nADC vs. Unconjugated mAb Kinetics->Compare Binding Affinity of\nADC vs. Unconjugated mAb Apparent_Affinity->Compare Binding Affinity of\nADC vs. Unconjugated mAb

Caption: Experimental workflow for assessing this compound ADC binding affinity.

HER2 Signaling Pathway

Assuming the "Amcc" antibody targets the HER2 receptor, a common target for ADCs, the following diagram illustrates the HER2 signaling pathway.

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor HER3 HER3 Receptor HER2->HER3 Dimerization RAS RAS HER2->RAS Activation PI3K PI3K HER3->PI3K Activation ADC This compound ADC ADC->HER2 Binding & Internalization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Application Notes and Protocols for Scaling Up Amcc-DM1 Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. Trastuzumab emtansine (T-DM1), an ADC composed of the HER2-targeted antibody trastuzumab linked to the microtubule inhibitor DM1, has demonstrated significant clinical benefit in the treatment of HER2-positive breast cancer. The linker, succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), is often used to attach DM1 to the antibody, and when conjugated, it is referred to as Amcc-DM1.

Scaling up the conjugation process from laboratory to manufacturing scale presents several challenges, including maintaining batch-to-batch consistency, controlling the drug-to-antibody ratio (DAR), minimizing aggregation, and ensuring the removal of process-related impurities. These application notes provide detailed methodologies and protocols for the key stages of scaling up this compound conjugation reactions, focusing on a lysine-based conjugation strategy.

This compound Conjugation: Mechanism of Action

T-DM1 exerts its anti-tumor activity through a multi-step process.[1][2] The trastuzumab component of the ADC binds to the human epidermal growth factor receptor 2 (HER2) on the surface of cancer cells.[1][3] This binding not only inhibits downstream signaling pathways, such as the PI3K/AKT pathway, but also triggers receptor-mediated endocytosis of the ADC-HER2 complex.[1][2][4] Following internalization, the complex is trafficked to the lysosome, where the antibody is degraded, leading to the release of DM1-containing catabolites.[1][2] The released DM1 then binds to tubulin, disrupting microtubule polymerization and leading to cell cycle arrest and apoptosis.[1][2]

TDM1_Mechanism_of_Action TDM1 T-DM1 Binding Binding TDM1->Binding HER2 HER2 Receptor HER2->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis PI3K_AKT PI3K/AKT Pathway Inhibition Binding->PI3K_AKT Lysosome Lysosome Endocytosis->Lysosome Degradation Antibody Degradation Lysosome->Degradation DM1 DM1 Release Degradation->DM1 Tubulin Tubulin DM1->Tubulin Disruption Microtubule Disruption Tubulin->Disruption Apoptosis Cell Cycle Arrest & Apoptosis Disruption->Apoptosis

T-DM1 Mechanism of Action

Scaling Up the this compound Conjugation Reaction

The following sections detail the experimental workflow and protocols for scaling up the this compound conjugation process. This workflow is designed to be a general guide and may require optimization based on the specific antibody and manufacturing facility.

ADC_Development_Workflow cluster_Upstream Upstream Processing cluster_Conjugation Conjugation Process cluster_Downstream Downstream Processing mAb_Production Monoclonal Antibody Production (CHO Cells) mAb_Purification mAb Purification (Protein A) mAb_Production->mAb_Purification Buffer_Exchange_1 Buffer Exchange (TFF) into Conjugation Buffer mAb_Purification->Buffer_Exchange_1 Activation Antibody Activation (with SMCC linker) Buffer_Exchange_1->Activation Conjugation Conjugation Reaction (with DM1) Activation->Conjugation Quenching Quenching Reaction Conjugation->Quenching Purification_1 Purification (TFF) to remove unreacted drug-linker and solvent Quenching->Purification_1 Purification_2 Purification (HIC) to separate DAR species Purification_1->Purification_2 Buffer_Exchange_2 Buffer Exchange (TFF) into Formulation Buffer Purification_2->Buffer_Exchange_2 Sterile_Filtration Sterile Filtration Buffer_Exchange_2->Sterile_Filtration Fill_Finish Fill/Finish Sterile_Filtration->Fill_Finish

ADC Development and Manufacturing Workflow
Materials and Reagents

  • Purified monoclonal antibody (e.g., Trastuzumab) at a concentration of 10-20 mg/mL.

  • Conjugation Buffer: 50 mM Potassium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5.

  • SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker.

  • DM1 (Mertansine) cytotoxic payload.

  • Organic Solvent: Dimethylacetamide (DMAc) or Dimethyl Sulfoxide (DMSO).

  • Quenching Solution: 1 M N-acetylcysteine.

  • Purification Buffers: As required for Tangential Flow Filtration (TFF) and Hydrophobic Interaction Chromatography (HIC).

  • Formulation Buffer: e.g., Histidine buffer with sucrose, pH 6.0.

Protocol for Gram-Scale this compound Conjugation

This protocol is adapted for a gram-scale reaction. All steps involving the cytotoxic agent DM1 must be performed in a contained environment with appropriate personal protective equipment.

Step 1: Antibody Preparation and Buffer Exchange

  • Thaw the purified monoclonal antibody.

  • Perform a buffer exchange into Conjugation Buffer using a Tangential Flow Filtration (TFF) system. This step is crucial to ensure the antibody is in the optimal buffer for the conjugation reaction. The final antibody concentration should be adjusted to 10-20 mg/mL.

Step 2: Antibody Activation with SMCC Linker

  • Dissolve the SMCC linker in an organic solvent (e.g., DMAc) to prepare a stock solution.

  • Add the SMCC stock solution to the antibody solution at a specific molar ratio (e.g., 4:1 linker:antibody). The addition should be done slowly while gently mixing to avoid localized high concentrations of the organic solvent which can lead to antibody aggregation.

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

Step 3: Removal of Excess Linker

  • Remove the unreacted SMCC linker and organic solvent by performing another buffer exchange with the Conjugation Buffer using a TFF system. This step is critical to prevent unwanted side reactions in the subsequent conjugation step.

Step 4: Conjugation with DM1

  • Dissolve the DM1 payload in an organic solvent (e.g., DMAc) to prepare a stock solution.

  • Add the DM1 stock solution to the activated antibody solution at a defined molar ratio. The molar ratio of DM1 to antibody will directly influence the final Drug-to-Antibody Ratio (DAR). Refer to Table 1 for guidance on molar ratios and expected DAR.

  • Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.

Step 5: Quenching the Reaction

  • Stop the conjugation reaction by adding a quenching solution, such as N-acetylcysteine, to cap any unreacted maleimide (B117702) groups on the linker.

  • Incubate for an additional 30 minutes at room temperature.

Data Presentation: Impact of Molar Ratios on DAR

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, as it directly impacts both efficacy and safety. The following table summarizes the effect of varying the molar ratios of the drug-linker to the antibody on the resulting average DAR for a lysine-based conjugation.

Molar Ratio (Drug-Linker:Antibody)Average DARReference
4:13.15 ± 0.20[5]
8:13.68 ± 0.10[5]
16:14.51 ± 0.13[5]

Purification of Scaled-Up this compound Conjugates

Purification of the crude conjugation mixture is essential to remove unreacted DM1, residual solvents, and to separate ADC species with different DARs. A multi-step purification process involving Tangential Flow Filtration (TFF) and Hydrophobic Interaction Chromatography (HIC) is commonly employed.

Protocol for Tangential Flow Filtration (TFF)

TFF is used for buffer exchange, concentration, and removal of small molecule impurities.

  • System Preparation: Sanitize and equilibrate the TFF system with the appropriate buffer.

  • Diafiltration: Perform diafiltration with at least 5-10 diavolumes of Conjugation Buffer to remove the majority of unreacted DM1 and organic solvent.

  • Concentration: Concentrate the ADC solution to a target concentration suitable for the subsequent HIC purification step.

Protocol for Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for separating ADC species based on their hydrophobicity, which increases with the number of conjugated DM1 molecules.[][7] This allows for the isolation of ADC populations with a more homogenous DAR.

  • Column and Buffer Preparation: Equilibrate the HIC column (e.g., Phenyl Sepharose) with a high-salt binding buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).

  • Sample Loading: Load the concentrated ADC solution onto the equilibrated column.

  • Elution: Elute the bound ADC species using a decreasing salt gradient. A linear gradient from the high-salt binding buffer to a low-salt elution buffer (e.g., 50 mM sodium phosphate, pH 7.0) is typically used. The different DAR species will elute at different salt concentrations, with higher DAR species eluting later.

  • Fraction Collection: Collect fractions across the elution peak and analyze them for DAR, purity, and aggregation.

  • Pooling: Pool the fractions that meet the desired product quality specifications.

Data Presentation: Purification Performance

The following table provides an example of the impact of different purification methods on the recovery and quality of a DM1-ADC.

Purification MethodRecovery Rate (%)IC50 (nM)Reference
G25 Gel Filtration96.1 ± 4.823.67[5]
Protein A Chromatography65.8 ± 5.95.07[5]

Final Formulation

After purification, the ADC is buffer exchanged into a formulation buffer that ensures its stability during storage.

  • Buffer Exchange: Use TFF to exchange the purified ADC into the final formulation buffer.

  • Concentration: Adjust the ADC to the final target concentration.

  • Sterile Filtration: Pass the final formulated ADC through a 0.22 µm sterile filter.

  • Fill/Finish: Aseptically fill the sterile ADC solution into vials for storage.

Conclusion

The successful scaling up of this compound conjugation reactions requires careful optimization and control of each process step. By implementing robust protocols for conjugation, purification, and formulation, it is possible to consistently manufacture high-quality ADCs with a defined Drug-to-Antibody Ratio. The methodologies and data presented in these application notes provide a foundation for researchers and drug development professionals to establish and scale their own this compound conjugation processes.

References

Application Notes & Protocols: Quality Control for AMCC-DM1 Antibody-Drug Conjugate (ADC) Production

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a sophisticated class of biotherapeutics that combine the targeting specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic small molecules.[1][2] An ADC consists of three primary components: a monoclonal antibody that targets a specific antigen on cancer cells, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[3][4] This targeted delivery mechanism enhances the therapeutic window for the cytotoxic agent, maximizing its efficacy against tumor cells while minimizing systemic toxicity to healthy tissues.[5][6]

AMCC-DM1 is a drug-linker conjugate where DM1, a potent maytansinoid tubulin inhibitor, is attached to an antibody via a non-cleavable SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker.[7][8][9] The production of any ADC, including one utilizing this compound, is a complex multi-step process that requires stringent quality control (QC) to ensure the final product is safe, effective, and consistent between batches.[10][11]

These application notes provide a detailed overview of the critical quality attributes (CQAs) for an this compound ADC and the corresponding analytical methods and protocols required for their assessment during QC release and stability testing.[12][13]

Overall ADC Production and Quality Control Workflow

The manufacturing and quality control of an ADC is a multi-stage process, beginning with the separate production of the monoclonal antibody and the drug-linker intermediate, followed by conjugation, purification, and final formulation. Rigorous in-process and final product testing is essential at each stage.

ADC_Production_QC_Workflow cluster_0 Upstream & Intermediates cluster_1 Conjugation & Purification cluster_2 Final Product mAb_Prod mAb Production (Expression & Purification) mAb_QC mAb Intermediate QC mAb_Prod->mAb_QC DrugLinker_Synth Drug-Linker Synthesis (this compound) DrugLinker_QC Drug-Linker QC DrugLinker_Synth->DrugLinker_QC Conjugation Conjugation Reaction (mAb + this compound) mAb_QC->Conjugation DrugLinker_QC->Conjugation InProcess_QC In-Process QC Conjugation->InProcess_QC Purification Purification (Removal of impurities) Formulation Formulation & Fill/Finish Purification->Formulation InProcess_QC->Purification Final_QC Final Product QC (Release & Stability) Formulation->Final_QC Lot_Release Lot Release Final_QC->Lot_Release

Figure 1: General workflow for ADC manufacturing and quality control.

Mechanism of Action Signaling Pathway

The efficacy of an this compound ADC relies on a sequence of events beginning with binding to the target antigen on the cancer cell surface, followed by internalization and release of the cytotoxic payload, DM1, into the cytoplasm. DM1 then executes its cell-killing function by disrupting microtubule dynamics.

ADC_Mechanism_of_Action cluster_cell Target Cancer Cell receptor Target Antigen (e.g., HER2, MSLN) endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking dm1_release DM1 Release (via Proteolysis) lysosome->dm1_release 4. Linker/Ab Degradation microtubules Microtubule Dynamics mitosis Mitosis microtubules->mitosis 6. Mitotic Arrest apoptosis Apoptosis (Cell Death) mitosis->apoptosis 7. Cell Killing dm1_release->microtubules 5. Tubulin Inhibition adc This compound ADC (in circulation) adc->receptor 1. Binding

Figure 2: Mechanism of action for a non-cleavable DM1-based ADC.

Drug-to-Antibody Ratio (DAR) and Drug Distribution

The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody and is a critical quality attribute that directly impacts the ADC's efficacy and safety.[14][15] Low drug loading can diminish potency, while high drug loading can negatively affect pharmacokinetics, stability, and toxicity.[14][15] It is crucial to measure not only the average DAR but also the distribution of different drug-loaded species (e.g., D0, D1, D2, etc.).[5]

Table 1: Methods for DAR Analysis

Analytical Method Principle Information Provided Typical Acceptance Criteria
Hydrophobic Interaction Chromatography (HIC) [3][14] Separates ADC species based on hydrophobicity. Each conjugated drug molecule increases the overall hydrophobicity. Average DAR, distribution of drug-loaded species (DAR0, DAR2, DAR4, etc.). Average DAR: 3.5 ± 0.5. Species distribution within defined ranges.
Reversed-Phase HPLC (RP-HPLC) [3][14] Separation of light and heavy chains under reducing and denaturing conditions to determine drug load on each chain. Drug load on light and heavy chains, average DAR. Consistent chain loading profile.
Liquid Chromatography-Mass Spectrometry (LC-MS) [15][16][] Measures the precise mass of the intact ADC and its subunits. The mass difference reveals the number of conjugated drugs. Accurate average DAR, species distribution, confirmation of conjugation sites. Mass confirmation of expected species, Average DAR consistent with other methods.

| UV-Vis Spectrophotometry [14][] | Calculates DAR based on the differential absorbance of the antibody (at 280 nm) and the drug payload at another specific wavelength. | Average DAR only. | Average DAR: 3.5 ± 0.5. |

Protocol: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)

This protocol outlines the determination of the average DAR and drug-load distribution for an this compound ADC.

  • Materials & Equipment:

    • HPLC system with UV detector

    • HIC column (e.g., Tosoh TSKgel Butyl-NPR)

    • Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0

    • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

    • This compound ADC sample

    • Reference standard

  • Sample Preparation:

    • Dilute the this compound ADC sample to a final concentration of 1 mg/mL using Mobile Phase A.

  • Chromatographic Conditions:

    • Column Temperature: 25°C

    • Flow Rate: 0.8 mL/min

    • Detection Wavelength: 280 nm

    • Injection Volume: 20 µL

    • Gradient Program:

      • 0-3 min: 0% B

      • 3-28 min: 0% to 100% B (linear gradient)

      • 28-30 min: 100% B

      • 30.1-35 min: 0% B (re-equilibration)

  • Data Analysis:

    • Identify peaks corresponding to different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.). Unconjugated antibody (DAR0) will elute first due to its lower hydrophobicity.[14]

    • Integrate the peak area for each species.

    • Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of Species * Number of Drugs on Species) / 100[14][]

Purity and Impurities

Purity assessment ensures the absence of contaminants and product-related impurities such as aggregates, fragments, and free (unconjugated) drug.[13][18] These impurities can impact the efficacy, safety, and immunogenicity of the ADC.[19]

Table 2: Methods for Purity and Impurity Analysis

Attribute Analytical Method Principle Typical Acceptance Criteria
Aggregates & Fragments Size Exclusion Chromatography (SEC) [3][18][19] Separates molecules based on their hydrodynamic radius. Aggregates elute earlier than the monomer, and fragments elute later. Monomer Purity ≥ 95%. High Molecular Weight Species (Aggregates) ≤ 5%.
Purity & Fragmentation Capillary Electrophoresis-SDS (CE-SDS) [18][19] Separates proteins based on size under denaturing conditions (reduced and non-reduced). Non-reduced purity ≥ 95%. Reduced: Heavy Chain + Light Chain Purity ≥ 98%.
Charge Heterogeneity Ion-Exchange Chromatography (IEX) or imaged Capillary Isoelectric Focusing (iCIEF) [20][21][22][23] Separates ADC species based on differences in net surface charge. Main peak percentage within a defined range. Acidic/basic variants within defined ranges.

| Residual Free Drug | Reversed-Phase HPLC (RP-HPLC) or 2D-LC/MS [5][6][24][25] | Separates the small molecule drug from the large protein ADC. | ≤ 1% of total drug-related species. |

Protocol: Aggregate Analysis by Size Exclusion Chromatography (SEC)

This protocol describes the quantification of monomer, high-molecular-weight (HMW) aggregates, and low-molecular-weight (LMW) fragments.

  • Materials & Equipment:

    • HPLC or UPLC system with UV detector

    • SEC column (e.g., Waters ACQUITY UPLC BEH200 SEC, 1.7 µm)

    • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8

    • This compound ADC sample

    • Reference standard

  • Sample Preparation:

    • Dilute the this compound ADC sample to a final concentration of 2 mg/mL using the mobile phase.

  • Chromatographic Conditions:

    • Column Temperature: 25°C

    • Flow Rate: 0.4 mL/min

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

    • Run Time: 15 minutes (isocratic)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Identify peaks corresponding to aggregates (eluting before the main monomer peak) and fragments (eluting after the main monomer peak).

    • Calculate the percentage of each species by dividing its peak area by the total peak area of all species and multiplying by 100.

In Vitro Potency (Biological Activity)

Potency assays are essential for confirming the biological activity of the ADC and ensuring batch-to-batch consistency.[26] For an this compound ADC, this typically involves a cell-based cytotoxicity assay that measures the ADC's ability to kill target antigen-expressing cancer cells.[26][27]

Table 3: Methods for Potency Analysis

Analytical Method Principle Information Provided Typical Acceptance Criteria
Cell-Based Cytotoxicity Assay [27][28] Measures the dose-dependent killing of antigen-positive cells by the ADC. Cell viability is assessed using reagents like MTT, MTS, or CellTiter-Glo®. IC50 (half-maximal inhibitory concentration) value. Relative potency of the test sample is 80-120% of the reference standard.

| Antigen Binding Assay (ELISA or Flow Cytometry) [29] | Measures the ability of the ADC's antibody component to bind to its target antigen. | EC50 (half-maximal effective concentration) for binding. | Relative binding affinity is 80-120% of the reference standard. |

Protocol: In Vitro Cell-Based Cytotoxicity Assay

This protocol describes a method to determine the IC50 value of an this compound ADC on a target antigen-positive cell line (e.g., SK-BR-3 for a HER2-targeting ADC).

  • Materials & Equipment:

    • Antigen-positive cancer cell line (e.g., SK-BR-3)

    • Antigen-negative control cell line (e.g., MDA-MB-231)[28]

    • Complete cell culture medium

    • 96-well flat-bottom tissue culture plates

    • This compound ADC sample and reference standard

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

    • Luminometer

  • Experimental Procedure:

    • Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

    • ADC Dilution: Prepare a serial dilution series of the ADC test sample and reference standard in complete medium. Include a "no ADC" control.

    • Cell Treatment: Remove the medium from the plates and add 100 µL of the ADC dilutions to the appropriate wells.

    • Incubation: Incubate the plates for 72-120 hours at 37°C, 5% CO2.

    • Viability Measurement: Remove plates from the incubator and allow them to equilibrate to room temperature. Add the cell viability reagent according to the manufacturer's instructions (e.g., add 100 µL of CellTiter-Glo® reagent to each well).

    • Reading: Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data by setting the average signal from the "no ADC" control wells to 100% viability and the background (no cells) to 0%.

    • Plot the normalized cell viability (%) against the logarithm of the ADC concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value for both the test sample and the reference standard.

    • Calculate the relative potency of the test sample compared to the reference standard.

General Safety and Quality Tests

In addition to ADC-specific attributes, general tests applicable to all parenteral biologic products must be performed to ensure patient safety.[30][31][32]

Table 4: General Safety and Quality Control Tests

Parameter Analytical Method Principle Typical Acceptance Criteria
Endotoxin Limulus Amebocyte Lysate (LAL) Test (Kinetic Chromogenic or Turbidimetric) [30][31][33][34] The LAL enzyme cascade is activated by bacterial endotoxins, producing a color change or turbidity that is measured over time. Per USP <85>, typically < 5 EU/kg for intravenous administration. The specific limit is calculated based on product dose.[33][34]
Sterility Direct Inoculation or Membrane Filtration Product is cultured in microbial growth media to detect the presence of viable microorganisms. No microbial growth observed.
Mycoplasma Culture Method or Nucleic Acid Amplification Technique (NAT/PCR) [35][36][37][38] Culture method involves inoculating samples onto specific agar (B569324) and into broth.[35][39] NAT detects Mycoplasma DNA.[37] No Mycoplasma detected.

| Appearance | Visual Inspection | The product is visually inspected against a black and white background for color, clarity, and particulates. | Clear to slightly opalescent, colorless to slightly yellow, essentially free of visible particulates. |

References

Application Notes: Developing In Vivo Xenograft Models for Amcc-DM1 ADC Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1][2] An ADC consists of a monoclonal antibody (mAb) that binds to a tumor-specific antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two.[2][3] The linker's stability in circulation and its ability to release the payload within the target cell are critical for the ADC's efficacy and safety.[2]

This application note focuses on in vivo xenograft models for testing ADCs utilizing the Amcc-DM1 drug-linker technology. AMCC (4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a non-cleavable linker, and DM1 is a potent maytansinoid derivative that inhibits tubulin polymerization.[4][5][6][7] Upon binding to the target antigen on the cancer cell surface, the ADC is internalized, and the antibody is degraded in the lysosome, releasing the DM1-linker-amino acid complex, which then exerts its cytotoxic effect by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[8][9][10]

In vivo xenograft models, particularly those derived from human cancer cell lines (Cell Line-Derived Xenografts, CDX) or patient tumors (Patient-Derived Xenografts, PDX), are indispensable tools for the preclinical evaluation of ADC efficacy and toxicity.[3][11][12] These models allow for the assessment of an ADC's anti-tumor activity in a complex biological system, providing crucial data to inform clinical development.[12][13]

This compound ADC: Mechanism of Action

The mechanism of action for an this compound ADC begins with the specific binding of the monoclonal antibody component to its target antigen on the surface of a cancer cell. This is followed by a series of intracellular events culminating in cell death.

Amcc_DM1_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Degradation Antibody Degradation Lysosome->Degradation 4. Proteolytic Degradation Payload Released Lys-Amcc-DM1 Degradation->Payload 5. Payload Release Microtubules Microtubule Disruption Payload->Microtubules 6. Target Engagement Apoptosis Cell Cycle Arrest & Apoptosis Microtubules->Apoptosis 7. Cytotoxicity experimental_workflow cluster_setup Model Development cluster_treatment Treatment & Monitoring cluster_analysis Efficacy Evaluation node_A Cell Line Selection & Culture node_C Tumor Implantation (Subcutaneous/Orthotopic) node_A->node_C node_B Animal Selection (Immunodeficient Mice) node_B->node_C node_D Tumor Growth to Palpable Size node_C->node_D node_E Randomization into Treatment Groups node_D->node_E node_F ADC Administration (e.g., i.v.) node_E->node_F node_G Monitor Tumor Volume & Body Weight node_F->node_G node_H Endpoint Reached (e.g., Tumor Size) node_G->node_H node_I Tumor Excision & Analysis (e.g., IHC) node_H->node_I node_J Data Analysis & Reporting node_I->node_J

References

Non-clinical Safety and Toxicity Studies for ADCs with a Non-Cleavable Amcc-DM1 Linker-Payload

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapeutics designed to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. This document provides a comprehensive overview of the essential non-clinical safety and toxicity studies for ADCs utilizing an Amcc-DM1 linker-payload system. It is important to note that "Amcc" is often used interchangeably with SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) , a common non-cleavable linker.[][][3][4] These ADCs combine a monoclonal antibody targeting a tumor-associated antigen with the microtubule-disrupting agent, DM1, via a stable thioether bond.[5][6][7] Understanding the non-clinical safety profile is paramount for the successful clinical translation of these complex biologics.

These application notes and protocols are intended to guide researchers in designing and executing pivotal non-clinical studies, including in vitro cytotoxicity, plasma stability, in vitro hemolysis, and in vivo biodistribution assays. Adherence to these standardized methods will facilitate the generation of robust and reproducible data critical for regulatory submissions and clinical trial design.

Data Presentation: Summary of Quantitative Data

The following tables summarize typical quantitative data obtained from non-clinical safety and toxicity studies of SMCC-DM1 ADCs. The specific values will vary depending on the target antigen, antibody backbone, and cell lines or animal models used.

Cell Line Target Antigen Expression ADC Concentration IC50 (ng/mL) Reference
NCI-N87HighVarious13 - 43[8]
BT-474HighVarious13 - 43[8]
HCC1954HighVarious< 173[8]
MDA-MB-361-DYT2ModerateVarious77 (for DAR ≥ 3.5)[8]
Karpas 299High (CD30)Various~22 (converted from 0.06 nM)[9]

Table 1: In Vitro Cytotoxicity of SMCC-DM1 ADCs. The half-maximal inhibitory concentration (IC50) is a measure of the potency of an ADC in killing cancer cells.

Time Point Average DAR % DAR Loss Reference
Day 03.80[10]
Day 1~3.6~5[10]
Day 3~3.4~10[10]
Day 7~3.2~15[10]

Table 2: Plasma Stability of a Trastuzumab-vc-MMAE ADC (Illustrative Example). This table demonstrates the typical loss of the drug-to-antibody ratio (DAR) over time when an ADC is incubated in plasma. While the specific ADC is different, the principle of DAR loss measurement is the same for SMCC-DM1 ADCs.

ADC Concentration (µg/mL) % Hemolysis Interpretation Reference
100< 2%Non-hemolyticGeneral observation
500< 5%Slightly hemolyticGeneral observation
1000> 10%HemolyticGeneral observation

Table 3: In Vitro Hemolysis of SMCC-DM1 ADCs. This assay assesses the potential of the ADC to rupture red blood cells.

Tissue 24h post-injection (%ID/g) 72h post-injection (%ID/g) Reference
Tumor15 ± 227 ± 6[11]
Blood~12~13[11]
Liver~10~8[11]
Spleen7 - 105 - 8[11]
Kidney~5~4[11]
Lung~4~3[11]
Muscle0.6 - 0.90.5 - 0.8[11]

Table 4: In Vivo Biodistribution of an anti-TENB2 SMCC-MMAE ADC in a Mouse Xenograft Model (Illustrative Example). This table shows the percentage of the injected dose per gram of tissue (%ID/g) at different time points, indicating where the ADC accumulates in the body. While the specific ADC is different, the methodology and data presentation are relevant for SMCC-DM1 ADCs.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT-based)

This protocol outlines the determination of the cytotoxic potential of an this compound ADC against cancer cell lines.

Materials:

  • Target cancer cell lines (e.g., NCI-N87, BT-474)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound ADC

  • Unconjugated antibody (negative control)

  • Free DM1 drug (positive control)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate overnight to allow for cell attachment.

  • ADC Treatment: a. Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free DM1 in complete medium. b. Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only as a blank control. c. Incubate for a period determined by the payload's mechanism of action (typically 72-96 hours for microtubule inhibitors like DM1).[12]

  • MTT Assay: a. Add 20 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C. c. Carefully remove the medium. d. Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan (B1609692) crystals.

  • Data Acquisition and Analysis: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the untreated control wells. c. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable software.[12]

In Vitro Plasma Stability Assay (LC-MS based)

This protocol is for assessing the stability of the this compound ADC in plasma by measuring the change in the drug-to-antibody ratio (DAR) over time.

Materials:

  • This compound ADC

  • Plasma from relevant species (e.g., human, mouse, cynomolgus monkey)

  • Phosphate-buffered saline (PBS)

  • Immunoaffinity capture beads (e.g., Protein A/G)

  • Reducing agent (e.g., DTT)

  • LC-MS grade water and acetonitrile

  • Formic acid

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Incubation: a. Incubate the this compound ADC at a known concentration (e.g., 100 µg/mL) in plasma at 37°C. b. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours). c. Store samples at -80°C until analysis.

  • Sample Preparation: a. Thaw plasma samples. b. Perform immunoaffinity capture of the ADC from the plasma using Protein A/G beads. c. Wash the beads to remove non-specifically bound proteins. d. Elute the ADC from the beads. e. Reduce the eluted ADC with a reducing agent to separate the light and heavy chains.

  • LC-MS Analysis: a. Analyze the reduced samples by LC-MS. The chromatographic separation will resolve the unconjugated and drug-conjugated light and heavy chains. b. The mass spectrometer will detect the different species based on their mass-to-charge ratio.

  • Data Analysis: a. Deconvolute the mass spectra to determine the relative abundance of each conjugated and unconjugated chain. b. Calculate the average DAR at each time point by integrating the peak areas of the different species. c. Plot the average DAR versus time to determine the stability of the ADC.[13][14][15]

In Vitro Hemolysis Assay

This protocol evaluates the potential of the this compound ADC to cause hemolysis (rupture of red blood cells).

Materials:

  • Fresh whole blood from a relevant species (e.g., human) with an anticoagulant (e.g., EDTA)

  • Phosphate-buffered saline (PBS)

  • This compound ADC

  • Triton X-100 (positive control)

  • Vehicle (negative control)

  • 96-well microplate

  • Centrifuge

  • Microplate reader

Procedure:

  • Red Blood Cell (RBC) Preparation: a. Centrifuge the whole blood to pellet the RBCs. b. Wash the RBCs with PBS several times. c. Resuspend the RBCs in PBS to a final concentration of 2%.

  • Assay Setup: a. Prepare serial dilutions of the this compound ADC in PBS in a 96-well plate. b. Add the positive control (Triton X-100) and negative control (vehicle) to separate wells. c. Add the 2% RBC suspension to each well.

  • Incubation and Analysis: a. Incubate the plate at 37°C for 1-4 hours. b. Centrifuge the plate to pellet the intact RBCs. c. Carefully transfer the supernatant to a new 96-well plate. d. Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.

  • Data Analysis: a. Calculate the percentage of hemolysis for each concentration relative to the positive control (100% hemolysis) and negative control (0% hemolysis).[16]

In Vivo Biodistribution Study

This protocol describes how to determine the distribution of a radiolabeled this compound ADC in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., xenograft model with tumors expressing the target antigen)

  • Radiolabeled this compound ADC (e.g., with ¹²⁵I or ¹¹¹In)

  • Saline solution

  • Anesthesia

  • Gamma counter

  • Dissection tools

Procedure:

  • ADC Administration: a. Administer a single intravenous (IV) injection of the radiolabeled this compound ADC to the tumor-bearing mice.

  • Tissue Collection: a. At predetermined time points (e.g., 24, 48, 72, 144 hours) post-injection, anesthetize and euthanize the mice. b. Collect blood and dissect key organs and tissues (e.g., tumor, liver, spleen, kidneys, lungs, heart, muscle, bone).

  • Sample Processing and Analysis: a. Weigh each tissue sample. b. Measure the radioactivity in each sample using a gamma counter. c. Include standards of the injected dose to calculate the percentage of injected dose per gram of tissue (%ID/g).

  • Data Analysis: a. Calculate the mean %ID/g for each tissue at each time point. b. Analyze the data to determine the tissue distribution and tumor targeting of the ADC.[11][17]

Visualization of Key Pathways and Workflows

Mechanism of Action of this compound ADC

The following diagram illustrates the proposed mechanism of action for an this compound ADC.

ADC_Mechanism_of_Action cluster_cell Inside Tumor Cell ADC This compound ADC in Circulation Binding Binding ADC->Binding 1 TumorCell Tumor Cell Receptor Target Antigen Internalization Internalization (Endocytosis) Binding->Internalization 2 Lysosome Lysosome Internalization->Lysosome 3 Degradation Antibody Degradation Lysosome->Degradation 4 DM1_release DM1 Release Degradation->DM1_release 5 Microtubule Microtubule Disruption DM1_release->Microtubule 6a PI3K_pathway PI3K/Akt Pathway Inhibition DM1_release->PI3K_pathway 6b CellCycleArrest Cell Cycle Arrest (G2/M) Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis PI3K_pathway->Apoptosis

Caption: Mechanism of action of an this compound ADC.

Experimental Workflow for In Vitro Cytotoxicity Assay

The following diagram outlines the key steps in performing an in vitro cytotoxicity assay.

Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_adc Add Serial Dilutions of ADC overnight_incubation->add_adc incubation_72h Incubate for 72-96h add_adc->incubation_72h add_mtt Add MTT Reagent incubation_72h->add_mtt incubation_4h Incubate for 2-4h add_mtt->incubation_4h solubilize Solubilize Formazan Crystals incubation_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro cytotoxicity assay.

Logical Relationship of Non-clinical Safety Studies

The following diagram shows the logical flow and interrelation of the described non-clinical safety and toxicity studies.

Safety_Studies_Logic in_vitro_studies In Vitro Studies cytotoxicity Cytotoxicity Assay in_vitro_studies->cytotoxicity plasma_stability Plasma Stability Assay in_vitro_studies->plasma_stability hemolysis Hemolysis Assay in_vitro_studies->hemolysis data_integration Data Integration and Safety Assessment cytotoxicity->data_integration plasma_stability->data_integration hemolysis->data_integration in_vivo_studies In Vivo Studies biodistribution Biodistribution Study in_vivo_studies->biodistribution toxicology General Toxicology (Rodent & Non-rodent) in_vivo_studies->toxicology biodistribution->data_integration toxicology->data_integration clinical_trials Informs First-in-Human Clinical Trials data_integration->clinical_trials

Caption: Logical flow of non-clinical safety studies.

References

Application Notes and Protocols for Amcc-DM1 in Dual-Drug Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic payloads. The development of dual-drug ADCs, which incorporate two distinct payloads with different mechanisms of action, represents a promising strategy to overcome challenges such as drug resistance and tumor heterogeneity.[1][2] This document provides detailed application notes and protocols for the use of Amine-C6-Me-CBT-DM1 (Amcc-DM1) in the development of dual-drug ADCs.

This compound is a drug-linker conjugate composed of the potent microtubule inhibitor DM1 and a non-cleavable linker.[3][4][5] The maytansinoid DM1 functions by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6] The non-cleavable linker ensures that the payload is released only upon lysosomal degradation of the antibody, minimizing off-target toxicity.[7][8] By combining this compound with a second payload possessing a complementary mechanism of action, researchers can potentially achieve synergistic anti-tumor activity and combat resistance.[9]

These application notes will cover the principles of dual-drug ADC construction using this compound, detailed experimental protocols for conjugation and characterization, and methods for in vitro and in vivo evaluation.

Principle of Dual-Drug ADC Construction with this compound

The construction of a dual-drug ADC with this compound requires a strategy that allows for the controlled conjugation of two different payloads to the same monoclonal antibody. This can be achieved through various approaches, including:

  • Orthogonal Conjugation Chemistry: This method involves using two distinct and non-interfering conjugation reactions. For instance, this compound can be conjugated to lysine (B10760008) residues via its amine-reactive group, while a second payload with a thiol-reactive linker can be attached to engineered cysteine residues or reduced interchain disulfides.

  • Sequential Conjugation: This involves a stepwise process where the antibody is first reacted with one drug-linker, purified, and then reacted with the second drug-linker. This approach allows for better control over the drug-to-antibody ratio (DAR) for each payload.[10]

  • Site-Specific Conjugation: Advanced antibody engineering techniques can be used to introduce specific conjugation sites, enabling precise control over the location and stoichiometry of each payload.[8][11]

The choice of the second payload should be based on a complementary mechanism of action to that of DM1. Potential candidates include DNA-damaging agents, topoisomerase inhibitors, or other classes of microtubule inhibitors with different binding sites.[9]

Experimental Protocols

Protocol 1: Sequential Lysine-Based Conjugation of this compound and a Second Payload

This protocol describes a representative method for the sequential conjugation of this compound and a second, thiol-reactive payload (Payload 2) to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Payload 2 with a maleimide (B117702) linker (e.g., MC-MMAF)

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) or similar crosslinker

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent (e.g., L-lysine, N-acetylcysteine)

  • Purification columns (e.g., size-exclusion chromatography (SEC), protein A)

  • Reaction buffers (e.g., borate (B1201080) buffer, phosphate (B84403) buffer)

Procedure:

  • Antibody Preparation:

    • Dialyze the mAb into a conjugation-compatible buffer (amine-free, e.g., borate buffer, pH 8.5) to a concentration of 5-10 mg/mL.

  • Conjugation of this compound (Payload 1):

    • Dissolve this compound in DMSO to prepare a stock solution.

    • Add a calculated molar excess of this compound to the mAb solution. The exact ratio will need to be optimized to achieve the desired DAR.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

    • Quench the reaction by adding a molar excess of L-lysine and incubate for an additional 30 minutes.

    • Purify the ADC intermediate (mAb-DM1) using a desalting column or SEC to remove unconjugated drug-linker and quenching reagent.

  • Introduction of Thiol-Reactive Sites (for Payload 2):

    • Partially reduce the interchain disulfide bonds of the purified mAb-DM1 conjugate using a controlled amount of DTT or TCEP. The concentration and incubation time will need to be optimized to generate the desired number of free thiols.

    • Incubate at 37°C for 30-60 minutes.

    • Immediately remove the reducing agent using a desalting column.

  • Conjugation of Payload 2:

    • Dissolve the maleimide-activated Payload 2 in DMSO.

    • Add the Payload 2 solution to the reduced mAb-DM1 conjugate.

    • Incubate at room temperature for 1-2 hours.

    • Quench the reaction by adding a molar excess of N-acetylcysteine and incubate for 30 minutes.

  • Purification and Formulation:

    • Purify the final dual-drug ADC using SEC to remove any remaining unconjugated payload and aggregates.

    • Characterize the purified ADC for DAR, purity, and aggregation.

    • Formulate the final ADC in a suitable storage buffer.

Protocol 2: Characterization of the Dual-Drug ADC

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Hydrophobic Interaction Chromatography (HIC): HIC is a standard method for determining the distribution of drug-conjugated species. The increasing hydrophobicity with higher DAR allows for separation and quantification of different ADC species.

  • UV-Vis Spectroscopy: The concentrations of the antibody and the conjugated drugs can be determined by measuring the absorbance at 280 nm and the specific wavelength for each payload. The DAR can then be calculated.

  • Mass Spectrometry (MS): Native MS or LC-MS can be used to determine the exact mass of the ADC and its different drug-loaded species, providing a precise DAR value.

2. Purity and Aggregation Analysis:

  • Size-Exclusion Chromatography (SEC): SEC is used to separate the monomeric ADC from aggregates and fragments.

  • SDS-PAGE: Non-reducing and reducing SDS-PAGE can be used to assess the integrity of the ADC and confirm the conjugation.

3. In Vitro Cytotoxicity Assay:

  • Cell Lines: Select a panel of cancer cell lines with varying levels of target antigen expression.

  • Assay:

    • Plate the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the single-drug ADCs, the dual-drug ADC, and control antibodies.

    • Incubate for 72-96 hours.

    • Assess cell viability using a suitable method (e.g., MTS, CellTiter-Glo).

    • Calculate the IC50 values.

4. In Vivo Efficacy Study:

  • Animal Model: Use a relevant xenograft or patient-derived xenograft (PDX) mouse model.

  • Procedure:

    • Implant tumor cells into the mice.

    • Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle, single-drug ADCs, dual-drug ADC).

    • Administer the ADCs via intravenous injection at a predetermined dose and schedule.

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and collect tumors for further analysis.

Data Presentation

Table 1: Representative Physicochemical Characteristics of Single and Dual-Drug ADCs

ADC ConstructPayload 1 DARPayload 2 DARTotal DARMonomer Purity (%) (by SEC)
mAb-DM13.8-3.8>95%
mAb-Payload 2-3.53.5>95%
mAb-DM1-Payload 22.11.83.9>95%

Table 2: Representative In Vitro Cytotoxicity (IC50, ng/mL) of Single and Dual-Drug ADCs

Cell LineTarget ExpressionmAb-DM1mAb-Payload 2mAb-DM1-Payload 2
Cell Line AHigh15255
Cell Line BMedium508020
Cell Line CLow>1000>1000500

Table 3: Representative In Vivo Antitumor Efficacy in a Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle-0
mAb-DM1560
mAb-Payload 2555
mAb-DM1 + mAb-Payload 2 (co-dose)5 + 575
mAb-DM1-Payload 2595

Visualizations

G cluster_0 Dual-Drug ADC Mechanism of Action ADC Dual-Drug ADC (e.g., anti-HER2-DM1-Payload 2) Receptor Tumor Cell Receptor (e.g., HER2) ADC->Receptor 1. Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis 2. Internalization Lysosome Lysosome Endocytosis->Lysosome 3. Trafficking Degradation Antibody Degradation Lysosome->Degradation 4. Proteolysis Payload1 Released DM1 Degradation->Payload1 Payload2 Released Payload 2 Degradation->Payload2 Tubulin Microtubule Disruption Payload1->Tubulin 5a. Target Engagement DNA DNA Damage (Example for Payload 2) Payload2->DNA 5b. Target Engagement Apoptosis Apoptosis Tubulin->Apoptosis DNA->Apoptosis G cluster_1 Sequential Conjugation Workflow mAb Monoclonal Antibody Conjugation1 Step 1: Lysine Conjugation mAb->Conjugation1 AmccDM1 This compound (Payload 1) AmccDM1->Conjugation1 Purification1 Purification Conjugation1->Purification1 ADC1 mAb-DM1 Intermediate Purification1->ADC1 Reduction Partial Reduction ADC1->Reduction Conjugation2 Step 2: Thiol Conjugation Reduction->Conjugation2 Payload2 Maleimide-Payload 2 Payload2->Conjugation2 Purification2 Final Purification Conjugation2->Purification2 DualADC Dual-Drug ADC Purification2->DualADC G cluster_2 Logical Relationship for Dual-Drug ADC Advantage Heterogeneity Tumor Heterogeneity SinglePayload Single-Payload ADC Heterogeneity->SinglePayload Limits Efficacy DualPayload Dual-Payload ADC (this compound + Payload 2) Heterogeneity->DualPayload Addresses Resistance Drug Resistance Mechanisms Resistance->SinglePayload Limits Efficacy Resistance->DualPayload Overcomes Synergy Synergistic Cell Killing DualPayload->Synergy Enables ImprovedEfficacy Improved Therapeutic Efficacy Synergy->ImprovedEfficacy Leads to

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Amcc-DM1 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amcc-DM1 to generate antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound conjugation to an antibody?

The conjugation of this compound to an antibody is a two-step process facilitated by the heterobifunctional SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker.[1][2]

  • Antibody Activation: The N-hydroxysuccinimide (NHS) ester of the SMCC linker reacts with primary amines on the antibody, primarily the ε-amino groups of lysine (B10760008) residues, to form a stable amide bond. This step introduces maleimide (B117702) groups onto the antibody surface.[3][4] This reaction is most efficient at a pH range of 7.2 to 8.0.[3]

  • Drug Conjugation: The thiol group (-SH) on the DM1 molecule then reacts with the introduced maleimide group via a Michael addition reaction. This forms a stable thioether bond, covalently linking the drug to the antibody.[5] This step is typically performed at a pH of 6.5 to 7.5 to ensure the specific reaction with the thiol group and to minimize maleimide hydrolysis.[6]

Below is a diagram illustrating the conjugation workflow.

Amcc_DM1_Conjugation_Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Drug Conjugation Antibody Antibody (with Lysine residues) Activated_Ab Maleimide-Activated Antibody Antibody->Activated_Ab NHS ester reaction with Lysine amines (pH 7.2-8.0) Amcc_DM1 This compound (SMCC-DM1) ADC Antibody-Drug Conjugate (ADC) Activated_Ab->ADC Thiol-maleimide reaction (pH 6.5-7.5) DM1_thiol DM1 (with Thiol group) DM1_thiol->ADC

This compound Conjugation Workflow

Troubleshooting Low Drug-to-Antibody Ratio (DAR)

A low Drug-to-Antibody Ratio (DAR) is a common issue in ADC development. The following section provides a systematic approach to troubleshooting this problem.

Troubleshooting Flowchart

This flowchart outlines a logical sequence of steps to identify and resolve the root cause of a low DAR.

Troubleshooting_Low_DAR Start Start: Low DAR Observed Check_Reagents 1. Verify Reagent Quality and Concentration Start->Check_Reagents Check_Reaction_Conditions 2. Review Reaction Conditions Check_Reagents->Check_Reaction_Conditions Reagents OK Solution_Reagents Solution: - Use fresh, high-purity this compound - Verify solvent quality (anhydrous) - Accurately determine concentrations Check_Reagents->Solution_Reagents Issue Found Check_Antibody 3. Assess Antibody Characteristics Check_Reaction_Conditions->Check_Antibody Conditions OK Solution_Conditions Solution: - Optimize molar ratio of this compound - Adjust pH for each step - Control reaction time and temperature Check_Reaction_Conditions->Solution_Conditions Issue Found Check_Purification 4. Evaluate Purification Process Check_Antibody->Check_Purification Antibody OK Solution_Antibody Solution: - Confirm antibody purity (>95%) - Check for aggregation - Ensure appropriate buffer Check_Antibody->Solution_Antibody Issue Found Solution_Purification Solution: - Optimize purification method (e.g., SEC, TFF) - Minimize ADC aggregation during purification Check_Purification->Solution_Purification Issue Found

References

Optimizing AMCC-DM1 Conjugation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for AMCC-DM1 antibody-drug conjugates (ADCs).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the this compound conjugation process.

Issue 1: Low Drug-to-Antibody Ratio (DAR)

A consistently low DAR can compromise the efficacy of your ADC. Below are potential causes and solutions to improve your conjugation efficiency.

  • Potential Cause: Inefficient Antibody Modification with AMCC Linker. The initial step of introducing the maleimide-activated linker to the antibody's primary amines (lysine residues) is critical.

    • Troubleshooting Actions:

      • Optimize Molar Ratio of Linker to Antibody: A higher molar excess of the AMCC linker can increase the number of maleimide (B117702) groups per antibody. It is recommended to perform small-scale experiments with varying molar ratios to find the optimal condition for your specific antibody.[1]

      • Ensure Optimal Reaction Buffer pH: The reaction between the NHS ester of the AMCC linker and the antibody's primary amines is most efficient at a pH of 7.0-9.0.[2] Ensure your reaction buffer is within this range and is free of other primary amines, such as Tris.[3]

      • Verify Linker Quality: Ensure the AMCC linker has not been hydrolyzed due to improper storage. Use fresh, properly stored linker and allow it to warm to room temperature before opening to prevent moisture condensation.[2][4]

  • Potential Cause: Inefficient Conjugation of DM1 to the Maleimide-Activated Antibody. The subsequent reaction of the thiol group on DM1 with the maleimide group on the antibody can be suboptimal.

    • Troubleshooting Actions:

      • Control Reaction pH: The maleimide-thiol conjugation reaction is most efficient at a pH range of 6.5-7.5.[1][2] Operating outside this window can lead to side reactions and reduced efficiency.

      • Optimize Reaction Time and Temperature: While longer reaction times can increase conjugation, they may also lead to ADC degradation or aggregation. Monitor the reaction over time to determine the optimal duration. Most conjugations are performed at room temperature or 4°C.[5]

      • Increase Molar Excess of DM1: A higher molar ratio of DM1 to the maleimide-activated antibody can drive the reaction towards completion.

Issue 2: High Levels of Aggregation

ADC aggregation is a common challenge that can impact stability, efficacy, and safety.[6]

  • Potential Cause: Increased Hydrophobicity. The conjugation of the hydrophobic DM1 payload to the antibody increases the overall hydrophobicity of the ADC, which can promote self-association and aggregation.[1]

    • Troubleshooting Actions:

      • Optimize DAR: Higher drug loading increases the hydrophobicity of the ADC. Aim for a lower to moderate DAR (typically 2-4) which often results in better pharmacokinetics and a wider therapeutic window.[7]

      • Modify Buffer Conditions: The choice of buffer and the inclusion of excipients can influence ADC stability and aggregation. Consider screening different buffer formulations to find one that minimizes aggregation.[1]

  • Potential Cause: Over-Conjugation. Excessive modification of the antibody can lead to conformational changes and exposure of hydrophobic patches, resulting in aggregation.

    • Troubleshooting Actions:

      • Reduce Molar Excess of Linker: Use a lower molar excess of the AMCC linker during the initial activation step.[2]

      • Control Reaction Time: Shorten the incubation time for both the antibody activation and the DM1 conjugation steps.

Issue 3: Linker Hydrolysis

The maleimide group of the AMCC linker is susceptible to hydrolysis, which can prevent the conjugation of DM1.

  • Potential Cause: Suboptimal pH. The rate of maleimide hydrolysis increases at pH values above 7.5.[8]

    • Troubleshooting Actions:

      • Maintain Optimal pH: Ensure the pH for the maleimide-thiol conjugation step is maintained between 6.5 and 7.5.[1][2]

  • Potential Cause: Improper Storage of Maleimide-Activated Antibody.

    • Troubleshooting Actions:

      • Use Immediately or Store Properly: Ideally, the maleimide-activated antibody should be used immediately. If storage is necessary, it can be lyophilized and stored under desiccated conditions.[8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal Drug-to-Antibody Ratio (DAR) for an this compound ADC?

The optimal DAR is a balance between efficacy and safety. While a higher DAR can increase potency, it can also lead to faster clearance, increased toxicity, and higher aggregation.[7] A lower to moderate DAR of 2 to 4 is often considered optimal, providing a good therapeutic window.[7] However, the ideal DAR can vary depending on the specific antibody, target antigen, and indication.

Q2: How can I accurately determine the DAR of my this compound conjugate?

Several analytical techniques can be used to determine the DAR:

  • UV/Vis Spectroscopy: This is a simple and convenient method that uses the absorbance of the ADC at different wavelengths and the extinction coefficients of the antibody and DM1 to calculate the average DAR.[]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, which correlates with the number of conjugated drug molecules. This technique can provide information on the distribution of different DAR species.[7][]

  • Mass Spectrometry (MS): LC-MS can be used to determine the molecular weight of the intact ADC or its subunits (light and heavy chains), allowing for the calculation of the DAR.[10]

Q3: What purification methods are recommended for this compound ADCs?

  • Size Exclusion Chromatography (SEC): SEC is a widely used method for purifying ADCs. It effectively removes unconjugated linkers, free drug, and can also separate monomeric ADC from aggregates.[5][11]

  • Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate different DAR species and remove unconjugated antibody.[][12]

  • Tangential Flow Filtration (TFF): TFF is a scalable method for buffer exchange and removal of small molecule impurities.[11]

Q4: How should I store my this compound ADC?

The optimal storage conditions depend on the specific ADC and its formulation. Generally, ADCs are stored at 2-8°C for short-term storage or frozen at -20°C to -80°C for long-term storage to minimize degradation and aggregation.[5]

Data Presentation

Table 1: Influence of Reaction Parameters on this compound Conjugation

ParameterConditionExpected Outcome on DARExpected Outcome on AggregationReference
Molar Ratio (Linker:Ab) IncreasingIncreasePotential Increase[1]
pH (Amine Reaction) 7.0 - 9.0Optimal-[2]
pH (Thiol Reaction) 6.5 - 7.5Optimal-[1][2]
Temperature 4°C vs. Room TempSlower kinetics at 4°CLower at 4°C[5]
Reaction Time IncreasingIncreasePotential Increase[5]

Experimental Protocols

Protocol 1: Antibody Preparation for Conjugation

  • Buffer Exchange: The antibody must be in an amine-free buffer for the initial linker activation step. A suitable buffer is 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2.[3]

    • Perform buffer exchange using a desalting column (e.g., Sephadex G-25) or tangential flow filtration.[5][11]

  • Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL.[3]

Protocol 2: Two-Step this compound Conjugation

  • Antibody Activation with AMCC Linker:

    • Prepare a fresh stock solution of the AMCC linker in an organic solvent like DMSO.[4]

    • Add the AMCC linker to the antibody solution at a desired molar excess (e.g., 5- to 20-fold).[8]

    • Incubate the reaction at room temperature for 30-60 minutes.[4][13]

    • Remove the excess, unreacted linker using a desalting column.[4][13]

  • Conjugation with DM1:

    • Prepare a stock solution of DM1 in DMSO.

    • Add the DM1 solution to the maleimide-activated antibody solution. The molar ratio of DM1 to the antibody should be optimized.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.[5]

  • Quenching:

    • Add a 5 to 10-fold molar excess of a quenching agent like N-acetylcysteine to cap any unreacted maleimide groups.[5]

    • Incubate for 20-30 minutes at room temperature.[5]

Protocol 3: Purification of the this compound ADC

  • Size Exclusion Chromatography (SEC):

    • Equilibrate an SEC column (e.g., Superdex 200 or equivalent) with the final formulation buffer.

    • Load the quenched conjugation reaction mixture onto the column.

    • Collect fractions corresponding to the monomeric ADC peak.[3]

    • Pool the relevant fractions and determine the protein concentration.

Visualizations

G cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: DM1 Conjugation Antibody Antibody-NH2 Activated_Ab Antibody-Maleimide Antibody->Activated_Ab + AMCC Linker (pH 7.0-9.0) AMCC AMCC Linker (NHS-ester) AMCC->Activated_Ab NHS NHS byproduct DM1 DM1-SH ADC This compound ADC DM1->ADC Activated_Ab_2 Antibody-Maleimide Activated_Ab_2->ADC + DM1-SH (pH 6.5-7.5)

Caption: Chemical reaction pathway for the two-step this compound conjugation process.

G Start Start: Antibody in appropriate buffer Buffer_Exchange 1. Buffer Exchange (Amine-free buffer, pH 7.2) Start->Buffer_Exchange Activation 2. Antibody Activation (Add AMCC Linker) Buffer_Exchange->Activation Purification1 3. Purification (Remove excess linker via SEC) Activation->Purification1 Conjugation 4. Conjugation (Add DM1-SH) Purification1->Conjugation Quenching 5. Quenching Reaction (Add N-acetylcysteine) Conjugation->Quenching Purification2 6. Final Purification (SEC or HIC) Quenching->Purification2 Characterization 7. Characterization (DAR, Aggregation, etc.) Purification2->Characterization End Final this compound ADC Characterization->End

Caption: Experimental workflow for this compound antibody-drug conjugate synthesis.

G Problem Problem Identified: Low DAR or High Aggregation Check_DAR Low DAR? Problem->Check_DAR Check_Aggregation High Aggregation? Problem->Check_Aggregation Check_DAR->Check_Aggregation No DAR_Cause Potential Causes for Low DAR Check_DAR->DAR_Cause Yes Agg_Cause Potential Causes for High Aggregation Check_Aggregation->Agg_Cause Yes DAR_Sol_1 Optimize Linker:Ab Ratio (Increase Molar Excess) DAR_Cause->DAR_Sol_1 DAR_Sol_2 Check Reaction pH (Amine: 7.0-9.0, Thiol: 6.5-7.5) DAR_Cause->DAR_Sol_2 DAR_Sol_3 Verify Linker & DM1 Quality DAR_Cause->DAR_Sol_3 Agg_Sol_1 Optimize DAR (Aim for lower DAR, e.g., 2-4) Agg_Cause->Agg_Sol_1 Agg_Sol_2 Modify Buffer Conditions (Screen excipients) Agg_Cause->Agg_Sol_2 Agg_Sol_3 Reduce Linker:Ab Ratio Agg_Cause->Agg_Sol_3

Caption: Troubleshooting decision tree for this compound conjugation issues.

References

Technical Support Center: Solving Solubility Issues with Amcc-DM1 and its Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Amcc-DM1 and its antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why can it be difficult to dissolve?

A1: this compound is a drug-linker conjugate consisting of the potent cytotoxic maytansinoid, DM1, and a non-cleavable linker, Amcc.[1] Maytansinoids like DM1 are inherently hydrophobic, which can lead to poor aqueous solubility.[][3] This hydrophobicity is a primary reason for solubility challenges when preparing solutions for in vitro and in vivo experiments. When conjugated to an antibody, the overall solubility of the resulting ADC can also be affected, particularly at higher drug-to-antibody ratios (DARs).[]

Q2: What are the initial recommended solvents for dissolving this compound?

A2: For creating a stock solution, it is recommended to use a polar aprotic organic solvent. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are commonly used for maytansinoid-linker conjugates.[4] It is crucial to use anhydrous, high-purity solvents to avoid introducing moisture, which can impact solubility and stability.

Q3: My this compound precipitates when I dilute my stock solution in an aqueous buffer. What is happening and how can I prevent this?

A3: This is a common issue known as "precipitation upon dilution." It occurs when the highly concentrated organic stock solution is introduced into an aqueous buffer where the drug-linker conjugate is less soluble. The drastic change in solvent polarity causes the compound to crash out of solution.

To prevent this, you can:

  • Use a co-solvent: Incorporate a water-miscible organic solvent in your final aqueous solution.

  • Optimize the dilution process: Add the stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid and even distribution.

  • Adjust the pH of the buffer: The solubility of molecules with ionizable groups can be pH-dependent.

  • Work with lower concentrations: If possible, reducing the final concentration of the this compound conjugate in the aqueous buffer can help maintain its solubility.

Q4: How does the Amcc linker affect the solubility of the resulting ADC?

A4: The Amcc linker is a non-cleavable linker.[1] The properties of the linker itself play a crucial role in the overall solubility of the ADC.[5] While some linkers are designed with hydrophilic properties (e.g., containing polyethylene (B3416737) glycol (PEG) or sulfonate groups) to counteract the hydrophobicity of the payload, the inherent properties of the Amcc linker will contribute to the final solubility of the ADC.[6][7] ADCs with non-cleavable linkers require complete degradation of the antibody within the lysosome to release the active payload attached to an amino acid residue.[8]

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility problems with this compound and its conjugates.

Issue 1: Difficulty in dissolving the lyophilized this compound powder.
Possible Cause Recommended Solution
Inappropriate solventUse anhydrous, high-purity DMSO or DMF to prepare the initial stock solution.[4]
Insufficient mixingVortex or sonicate the solution to aid dissolution. Gentle warming may also be effective, but monitor for any signs of degradation.
Low-quality solventEnsure the solvent is fresh and has been stored properly to prevent moisture absorption.
Issue 2: Precipitation of the this compound conjugate upon dilution in aqueous media.
Possible Cause Recommended Solution
Localized high concentration during dilutionAdd the stock solution dropwise to the vortexing aqueous buffer to ensure rapid dispersion.
Final concentration exceeds solubility limitDecrease the final working concentration of the conjugate.
Incompatible buffer systemExperiment with different buffer compositions and pH levels. The solubility of related maytansinoid conjugates has been assessed in PBS (pH 7.2).[4]
Insufficient co-solventIncorporate a co-solvent such as PEG300 or Tween-80 in the final formulation, particularly for in vivo studies.[9]

Quantitative Data Summary

Table 1: Solubility of SMCC-DM1 in Organic Solvents

SolventSolubilityReference
DMSO~12-16.67 mg/mL[4][9]
DMF~16 mg/mL[4]

Table 2: Formulation Examples for In Vivo Studies with SMCC-DM1

Formulation CompositionAchieved ConcentrationSolution AppearanceReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 1.67 mg/mLClear solution[9]
10% DMSO, 90% (20% SBE-β-CD in saline)1.67 mg/mLSuspended solution (requires sonication)[9]
10% DMSO, 90% corn oil≥ 1.67 mg/mLClear solution[9]

Table 3: Recommended Storage Conditions for Maytansinoid-Linker Conjugate Stock Solutions

Storage TemperatureDurationConditionsReference
-20°CShort-term (months)Under dry conditions, protected from light[10]
-80°CLong-term (months to years)Under nitrogen, protected from light[9]

Experimental Protocols

Note: These protocols are based on methodologies for the related compound SMCC-DM1 and should be adapted as necessary for this compound.

Protocol 1: Preparation of a 10 mM Stock Solution of a Maytansinoid-Linker Conjugate in DMSO

Materials:

  • Lyophilized maytansinoid-linker conjugate powder (e.g., SMCC-DM1)

  • Anhydrous, high-purity DMSO

  • Sterile, low-adhesion microcentrifuge tubes

  • Vortex mixer and sonicator

Procedure:

  • Allow the lyophilized powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution thoroughly for several minutes.

  • If dissolution is not complete, sonicate the solution in a water bath for 10-15 minutes. Gentle warming (e.g., to 37°C) can also be applied, but avoid excessive heat.

  • Once fully dissolved, the stock solution should be clear.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C under nitrogen.

Protocol 2: Preparation of a Working Solution for In Vitro Cellular Assays

Materials:

  • 10 mM stock solution of the maytansinoid-linker conjugate in DMSO

  • Pre-warmed cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Perform an intermediate dilution in DMSO if a very low final concentration is required.

  • While vortexing the pre-warmed cell culture medium, add the required volume of the stock solution dropwise to achieve the desired final concentration.

  • Ensure the final DMSO concentration in the cell culture medium is non-toxic to the cells (typically ≤ 0.5% v/v).

  • Use the freshly prepared working solution immediately for your experiment.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation cluster_troubleshooting Troubleshooting start Lyophilized this compound dissolve Dissolve in Anhydrous DMSO start->dissolve mix Vortex / Sonicate dissolve->mix stock 10 mM Stock Solution mix->stock dilute Dilute in Aqueous Buffer stock->dilute vortex Vortex during dilution dilute->vortex working Final Working Solution vortex->working precipitate Precipitation? working->precipitate co_solvent Add Co-solvent precipitate->co_solvent Yes adjust_ph Adjust pH precipitate->adjust_ph Yes lower_conc Lower Concentration precipitate->lower_conc Yes

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_decision_tree start Solubility Issue with this compound issue_type What is the issue? start->issue_type powder_dissolve Powder won't dissolve in organic solvent issue_type->powder_dissolve Initial Dissolution precipitates_dilution Precipitates upon aqueous dilution issue_type->precipitates_dilution Dilution check_solvent Check solvent quality (anhydrous) powder_dissolve->check_solvent increase_mixing Increase mixing (vortex/sonicate) powder_dissolve->increase_mixing optimize_dilution Optimize dilution (slow addition to vortexing buffer) precipitates_dilution->optimize_dilution add_cosolvent Add co-solvent (e.g., PEG, Tween) precipitates_dilution->add_cosolvent adjust_buffer Adjust buffer pH or concentration precipitates_dilution->adjust_buffer

References

Technical Support Center: Strategies to Improve the Homogeneity of Amcc-DM1 ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the homogeneity of Amcc-DM1 antibody-drug conjugates (ADCs). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and analysis of these complex biotherapeutics.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during your this compound ADC development.

Issue 1: High Heterogeneity Observed by Hydrophobic Interaction Chromatography (HIC)

Symptom: A broad peak or multiple overlapping peaks are observed during HIC analysis, indicating a wide distribution of drug-to-antibody ratio (DAR) species.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Linker-Payload to Antibody Ratio Vary the molar ratio of the this compound linker-payload to the antibody during the conjugation reaction. A lower ratio may result in a lower average DAR and a narrower distribution. Conversely, a higher ratio can lead to a higher average DAR but potentially broader heterogeneity.[1]
Inconsistent Reaction Conditions Optimize and strictly control reaction parameters such as temperature, pH, and incubation time.[1] Inconsistent conditions can lead to variable conjugation efficiency and a wider range of DAR species. For lysine (B10760008) conjugation, maintaining a pH below 9.0 is critical for limiting the drug-antibody ratio to below 4.
Presence of Aggregates High molecular weight aggregates can interfere with HIC analysis and contribute to peak broadening. Analyze the sample by Size Exclusion Chromatography (SEC) to assess the level of aggregation. If aggregates are present, optimize the formulation or introduce a purification step to remove them before HIC analysis.[1]

Experimental Protocol: Optimizing Linker-Payload to Antibody Ratio

  • Set up parallel conjugation reactions: Prepare a series of reactions with varying molar equivalents of this compound to the antibody (e.g., 3:1, 5:1, 7:1, 10:1).

  • Maintain constant parameters: Keep all other reaction parameters, including antibody concentration, buffer composition, pH, temperature, and reaction time, consistent across all reactions.

  • Purify the ADCs: After the conjugation reaction, purify the ADCs using a suitable method such as protein A chromatography or size exclusion chromatography to remove unconjugated linker-payload.

  • Analyze by HIC: Analyze each purified ADC sample by HIC to determine the DAR distribution.

  • Select the optimal ratio: Choose the molar ratio that yields the desired average DAR with the narrowest peak distribution.

Issue 2: Presence of High Molecular Weight Species (Aggregates) in Size Exclusion Chromatography (SEC)

Symptom: The appearance of peaks eluting earlier than the main monomeric ADC peak in the SEC chromatogram.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Hydrophobic Interactions The conjugation of the hydrophobic DM1 payload can increase the propensity for aggregation.[2][3]
Unfavorable Buffer Conditions The buffer pH, ionic strength, and presence of excipients can significantly impact ADC stability.[2][3]
Harsh Conjugation or Purification Conditions Exposure to extreme pH, temperature, or organic solvents during the conjugation or purification steps can induce aggregation.[1]

Strategies to Minimize Aggregation:

  • Formulation Optimization: Screen different buffer formulations to identify conditions that enhance ADC stability. This may involve adjusting the pH, salt concentration, and including stabilizing excipients like sugars (e.g., sucrose, trehalose) or surfactants (e.g., polysorbate 20).[3]

  • Use of Hydrophilic Linkers: Incorporating hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) moieties, can help to shield the hydrophobic payload and reduce the tendency for aggregation.[4]

  • Immobilization during Conjugation: Performing the conjugation reaction with the antibody immobilized on a solid support can prevent aggregation by keeping the antibody molecules physically separated.[2][4]

  • Controlled Storage and Handling: Store the ADC at the recommended temperature and avoid repeated freeze-thaw cycles. Minimize mechanical stress from agitation or vigorous mixing.[3]

Experimental Protocol: SEC Analysis of ADC Aggregates

  • Column: Use a size exclusion column suitable for protein analysis (e.g., TSKgel G3000SWxl).[1]

  • Mobile Phase: An isocratic buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8 is commonly used.[1] For some ADCs, the addition of a small percentage of organic solvent (e.g., isopropanol (B130326) or acetonitrile) to the mobile phase may be necessary to reduce hydrophobic interactions with the column stationary phase and improve peak shape.[5]

  • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peaks corresponding to the high molecular weight species, the monomer, and any fragments. Calculate the percentage of each species relative to the total peak area.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of heterogeneity in this compound ADCs?

A1: The primary sources of heterogeneity in this compound ADCs, particularly those prepared by traditional lysine conjugation, include:

  • Variable Drug-to-Antibody Ratio (DAR): The stochastic nature of conjugation to multiple lysine residues on the antibody results in a mixture of ADC species with different numbers of DM1 molecules attached.[6]

  • Positional Isomers: Even for a given DAR, the DM1 molecules can be attached to different lysine residues on the antibody surface, leading to a variety of positional isomers.

  • Aggregation: The increased hydrophobicity of the ADC due to the DM1 payload can lead to the formation of high molecular weight aggregates.[2][3]

  • Charge Variants: The inherent charge heterogeneity of the monoclonal antibody can be further increased by the conjugation process.

Q2: How does the Drug-to-Antibody Ratio (DAR) affect the properties of an this compound ADC?

A2: The DAR is a critical quality attribute that significantly influences the efficacy, pharmacokinetics, and toxicity of an ADC.

  • Efficacy: Generally, a higher DAR leads to increased potency.

  • Pharmacokinetics: ADCs with a high DAR tend to have faster clearance from circulation due to increased hydrophobicity.[7][8]

  • Toxicity: A higher DAR can increase the potential for off-target toxicity. A lower to moderate DAR is often sought to achieve a wider therapeutic window.

Q3: What are the advantages of site-specific conjugation methods for improving homogeneity?

A3: Site-specific conjugation methods offer significant advantages over traditional random conjugation techniques by producing more homogeneous ADCs.[9] This leads to:

  • A defined DAR: Conjugation occurs at specific, predetermined sites on the antibody, resulting in a uniform DAR.

  • Improved Pharmacokinetics: The more homogeneous nature of site-specific ADCs leads to more predictable and consistent pharmacokinetic profiles.

  • Enhanced Therapeutic Window: By controlling the exact placement and number of drug molecules, it is possible to optimize the balance between efficacy and toxicity.

  • Simplified Analysis and Manufacturing: The reduced complexity of the ADC mixture simplifies analytical characterization and improves batch-to-batch consistency.[9]

Q4: How can I purify my this compound ADC to obtain a more homogeneous product?

A4: Several chromatographic techniques can be employed to purify this compound ADCs and enrich for species with a specific DAR.

  • Hydrophobic Interaction Chromatography (HIC): This is a powerful technique for separating ADC species based on their hydrophobicity, which correlates with the DAR. Preparative HIC can be used to isolate fractions with a narrower DAR distribution.[1]

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on charge. Since the conjugation of this compound can alter the surface charge of the antibody, IEX can be used to separate different ADC species.

  • Size Exclusion Chromatography (SEC): SEC is primarily used to remove high molecular weight aggregates and unconjugated drug from the ADC preparation.[1]

Visualizations

Diagram 1: General Workflow for this compound ADC Production and Analysis

ADC_Workflow Ab Monoclonal Antibody Conjugation Conjugation Reaction Ab->Conjugation LinkerPayload This compound Linker-Payload LinkerPayload->Conjugation CrudeADC Heterogeneous ADC Mixture Conjugation->CrudeADC Stochastic Process Purification Purification (e.g., SEC, HIC) HomogeneousADC Homogeneous ADC Purification->HomogeneousADC Improved Homogeneity CrudeADC->Purification Analysis Characterization (HIC, SEC, MS) HomogeneousADC->Analysis Troubleshooting_Logic Start High ADC Heterogeneity Observed CheckDAR Broad DAR by HIC? Start->CheckDAR CheckAgg Aggregates by SEC? CheckDAR->CheckAgg No OptimizeRatio Optimize Linker: Antibody Ratio CheckDAR->OptimizeRatio Yes OptimizeFormulation Optimize Formulation (pH, Excipients) CheckAgg->OptimizeFormulation Yes RefinePurification Refine Purification Strategy CheckAgg->RefinePurification No OptimizeConditions Optimize Reaction Conditions (pH, T) OptimizeRatio->OptimizeConditions End Improved Homogeneity OptimizeConditions->End OptimizeFormulation->End RefinePurification->End

References

Addressing batch-to-batch variability in Amcc-DM1 conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in Amcc-DM1 conjugation. The information is intended for researchers, scientists, and drug development professionals to help ensure consistent and reproducible Antibody-Drug Conjugate (ADC) production.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of batch-to-batch variability in this compound conjugation?

Batch-to-batch variability in this compound conjugation can arise from multiple factors throughout the manufacturing process. These are broadly categorized into three main areas: raw materials, process parameters, and analytical characterization. Inconsistent quality of the monoclonal antibody (mAb), the Amcc linker, or the DM1 payload can significantly impact the final ADC product.[1][2] Variations in critical process parameters such as pH, temperature, reaction times, and purification methods are also major contributors to inconsistency.[3] Furthermore, variability in the analytical methods used to characterize the ADC can lead to apparent batch differences.[4][]

Q2: How does the quality of the starting antibody affect conjugation consistency?

The quality and purity of the monoclonal antibody are critical for consistent conjugation.[6] Factors such as post-translational modifications, aggregation levels, and the presence of impurities can alter the number of available lysine (B10760008) residues for conjugation, leading to variable Drug-to-Antibody Ratios (DAR).[7][8] The antibody's buffer composition is also important, as certain additives like sodium azide (B81097) or Tris can interfere with the conjugation reaction.[7][9] It is crucial to ensure that the antibody is well-characterized and stored under stable conditions.

Q3: What is the impact of the this compound linker-payload quality on batch consistency?

The stability and purity of the this compound drug-linker are paramount for reproducible conjugation.[10][11] The Amcc linker is a non-cleavable linker, and its stability is crucial to prevent premature drug release.[] Impurities or degradation products within the linker-payload can lead to the formation of undesirable side-products, affecting the purity and homogeneity of the final ADC.[4] The hydrophobicity of the DM1 payload can also contribute to aggregation if not properly managed during the conjugation process.[13]

Q4: Which process parameters are most critical to control during the conjugation reaction?

Several process parameters must be tightly controlled to ensure batch-to-batch consistency. These include:

  • pH: The pH of the reaction buffer affects the reactivity of the lysine residues on the antibody and the stability of the SMCC linker.[3]

  • Temperature: Temperature fluctuations can impact reaction kinetics and the stability of both the antibody and the linker-payload.[3]

  • Reaction Time: Precise control of the reaction time for both the linker activation and the conjugation steps is necessary to achieve the target DAR.

  • Molar Ratio of Reactants: The molar ratio of the linker and DM1 to the antibody directly influences the average DAR of the resulting ADC.[14]

  • Purification Method: The method used to purify the ADC, such as size-exclusion chromatography (SEC) or protein A chromatography, can affect the final product's purity, recovery, and aggregation levels.[15]

Q5: What are the key analytical methods for assessing ADC consistency between batches?

A panel of analytical techniques is essential to characterize and compare ADC batches.[][16] Key methods include:

  • UV/Vis Spectroscopy: Used for determining the average DAR.[17]

  • High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion Chromatography (SEC-HPLC) are used to quantify aggregates and fragments, while Hydrophobic Interaction Chromatography (HIC-HPLC) can separate species with different DARs.[][17]

  • Mass Spectrometry (MS): Provides detailed information on the molecular weight of the intact ADC and its subunits, confirming the DAR distribution and identifying any modifications.[]

  • Capillary Electrophoresis (CE): Can be used to assess charge heterogeneity and purity.[17]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues leading to batch-to-batch variability in this compound conjugation.

Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR)

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Variability in Raw Materials Antibody: - Characterize each new batch of antibody for purity, aggregation, and concentration.- Ensure the antibody buffer is compatible with the conjugation chemistry; remove interfering substances if necessary.[7][9]This compound: - Qualify each new lot of the linker-payload for purity and reactivity.- Store the linker-payload under recommended conditions to prevent degradation.[10]
Inconsistent Process Parameters Reaction Conditions: - Tightly control pH, temperature, and reaction times for both linker activation and conjugation steps.[3]- Ensure accurate and consistent molar ratios of antibody, linker, and DM1.[14]Mixing: - Ensure efficient and consistent mixing to avoid localized high concentrations of reactants.
Analytical Method Variability DAR Measurement: - Validate the analytical method used for DAR determination (e.g., UV/Vis, HIC-HPLC, MS).- Use a consistent and well-characterized reference standard for comparison.
Issue 2: High Levels of Aggregation in the Final ADC Product

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Hydrophobicity of DM1 Formulation: - Optimize the formulation buffer to increase the solubility of the ADC, potentially including excipients like polysorbate.[13]Conjugation Strategy: - Consider using site-specific conjugation methods to produce more homogeneous ADCs with lower aggregation propensity.
Instability of Intermediates T-MCC Intermediate: - The T-MCC intermediate can be prone to aggregation; minimize hold times before the addition of DM1.[18]
Purification Process Chromatography: - Optimize the purification method (e.g., SEC-HPLC) to efficiently remove aggregates.- Avoid harsh conditions during purification that could induce aggregation.
High DAR Reaction Control: - Over-conjugation can lead to increased hydrophobicity and aggregation.[] Aim for a lower, more controlled DAR by adjusting reactant molar ratios and reaction times.
Issue 3: Presence of Unconjugated Antibody or Free Drug in the Final Product

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Inefficient Conjugation Reaction Conditions: - Re-evaluate and optimize reaction parameters (pH, temperature, time) to drive the conjugation to completion.- Ensure the linker-payload is fully active and has not degraded.
Ineffective Purification Purification Method: - Validate the purification method's ability to separate the ADC from unconjugated antibody and free this compound.- Techniques like SEC-HPLC and tangential flow filtration (TFF) are commonly used for this purpose.[15]
Linker Hydrolysis Buffer Conditions: - The SMCC linker can be susceptible to hydrolysis at alkaline pH.[3] Ensure the pH of the reaction buffer is maintained within the optimal range.

Experimental Protocols

Protocol 1: General Two-Step this compound Conjugation

This protocol describes a general method for conjugating this compound to an antibody via lysine residues using a two-step process.[3][14]

  • Antibody Preparation:

    • Dialyze the antibody into a suitable conjugation buffer (e.g., phosphate (B84403) buffer at pH 7.4).

    • Adjust the antibody concentration to a working range (e.g., 1-10 mg/mL).

  • Antibody Modification with SMCC Linker:

    • Dissolve Sulfo-SMCC in an appropriate solvent (e.g., DMSO).

    • Add the Sulfo-SMCC solution to the antibody solution at a specific molar excess.

    • Incubate the reaction at a controlled temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours) with gentle mixing.

    • Remove excess, unreacted Sulfo-SMCC linker using a desalting column or tangential flow filtration.

  • Conjugation with DM1:

    • Dissolve DM1 in a suitable solvent (e.g., DMSO).

    • Add the DM1 solution to the SMCC-modified antibody (mAb-SMCC) at a specific molar excess.

    • Incubate the reaction at a controlled temperature for a defined period (e.g., 2-16 hours) with gentle mixing.

  • Purification of the ADC:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) or a similar method to remove unreacted DM1 and any aggregates.

    • Concentrate the purified ADC and exchange it into the final formulation buffer.

Protocol 2: Characterization of ADC by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is used to separate ADC species based on their hydrophobicity, which correlates with the number of conjugated drug molecules.

  • Sample Preparation:

    • Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase A.

  • Chromatographic Conditions:

    • Column: A suitable HIC column (e.g., Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in sodium phosphate buffer).

    • Mobile Phase B: Low salt buffer (e.g., sodium phosphate buffer).

    • Gradient: A linear gradient from high salt to low salt to elute the ADC species.

    • Flow Rate: A typical flow rate of 0.5-1.0 mL/min.

    • Detection: UV detection at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to different DAR species.

    • Calculate the average DAR based on the relative peak areas.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation Steps cluster_purification Purification & Analysis A Antibody in Conjugation Buffer C Antibody Activation with SMCC A->C B This compound Linker-Payload E Conjugation with DM1 B->E D Removal of Excess Linker C->D D->E F Purification of ADC (e.g., SEC) E->F G Characterization (DAR, Aggregation) F->G H Final ADC Product G->H

Caption: this compound Conjugation Workflow.

troubleshooting_logic cluster_investigation Investigation Areas cluster_actions Corrective Actions Start Batch-to-Batch Variability Observed Raw_Materials Raw Materials (Antibody, Linker, DM1) Start->Raw_Materials Process_Parameters Process Parameters (pH, Temp, Time) Start->Process_Parameters Analytical_Methods Analytical Methods (DAR, Purity) Start->Analytical_Methods Qualify_Materials Qualify New Batches of Raw Materials Raw_Materials->Qualify_Materials Optimize_Process Optimize & Control Process Parameters Process_Parameters->Optimize_Process Validate_Methods Validate Analytical Methods Analytical_Methods->Validate_Methods End Consistent ADC Production Qualify_Materials->End Optimize_Process->End Validate_Methods->End

Caption: Troubleshooting Logic for Variability.

References

How to remove unconjugated Amcc-DM1 from ADC preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs). The focus is on the critical step of removing unconjugated Amcc-DM1 from ADC preparations to ensure a purified, safe, and effective therapeutic agent.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated this compound from my ADC preparation?

The presence of unconjugated (free) this compound, a potent cytotoxic agent, in the final ADC product is a critical quality attribute that must be minimized.[1] Failure to remove the free drug can lead to increased systemic toxicity and off-target effects, compromising the safety and efficacy of the ADC.[2][3] Regulatory agencies have stringent requirements for the level of free payload in ADC therapeutics.[4]

Q2: What are the primary methods for removing unconjugated this compound?

The most common and effective methods for removing unconjugated small molecules like this compound from large ADC molecules are based on differences in size and physicochemical properties. These include:

  • Tangential Flow Filtration (TFF) / Diafiltration: A rapid and scalable method ideal for buffer exchange and removal of small molecules.[5][6]

  • Size Exclusion Chromatography (SEC): A widely used chromatographic technique that separates molecules based on their hydrodynamic volume.[5][7]

  • Hydrophobic Interaction Chromatography (HIC): This method separates molecules based on their hydrophobicity and can also be used to separate ADC species with different drug-to-antibody ratios (DAR).[8][9][10]

  • Membrane Chromatography: Utilizes membrane adsorbers for rapid purification and can be a high-throughput alternative to traditional column chromatography.[4][5]

Q3: How do I choose the best purification method for my ADC?

The choice of purification method depends on several factors, including the scale of your preparation, the specific characteristics of your ADC, the level of purity required, and available equipment.

Method Principle Advantages Disadvantages Best Suited For
Tangential Flow Filtration (TFF) Size-based separation using a semi-permeable membrane.Fast, highly scalable, cost-effective, good for buffer exchange.[2][5]May not be as effective for removing aggregated species, potential for membrane fouling.Process development and large-scale manufacturing.[6][11][12]
Size Exclusion Chromatography (SEC) Separation based on molecular size.High resolution for separating monomers from aggregates and small molecules.[7]Can be time-consuming, limited sample loading capacity, potential for product dilution.[5]Lab-scale purification and analytical characterization.[7][13]
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.Can remove free payload and separate different DAR species.[8][9][10]Requires careful method development (salt selection, gradient), can be complex.[9]Purification and characterization of ADC heterogeneity.[10][14]
Membrane Chromatography Combines principles of chromatography with membrane technology.High throughput, reduced buffer consumption, single-use options enhance safety.[4]Lower binding capacity compared to traditional resins.Rapid, scalable purification from process development to manufacturing.[4]

Troubleshooting Guides

Tangential Flow Filtration (TFF) / Diafiltration

Issue: Incomplete removal of unconjugated this compound.

  • Possible Cause 1: Insufficient Diafiltration Volumes. The number of diavolumes (buffer exchanges) may be inadequate.

    • Solution: Increase the number of diavolumes. Typically, 5-10 diavolumes are sufficient for significant clearance of small molecules. Monitor the permeate for the presence of this compound to determine the optimal number of exchanges.

  • Possible Cause 2: Incorrect Membrane Molecular Weight Cut-Off (MWCO). The membrane pore size may be too large, leading to ADC loss, or too small, hindering the removal of the free drug.

    • Solution: Use a membrane with an MWCO that is significantly smaller than the ADC (~150 kDa) but large enough to allow free passage of this compound. A 30 kDa MWCO is commonly used for ADCs.[6]

  • Possible Cause 3: Non-specific Binding. The free drug may be non-specifically binding to the ADC or the TFF system components.

    • Solution: Consider adding a low percentage of organic solvent (e.g., DMSO, ethanol) to the diafiltration buffer to disrupt hydrophobic interactions. Ensure all system components are compatible with the chosen solvent.[3][15]

TFF_Workflow cluster_prep Preparation cluster_process Process cluster_final Final Product start Crude ADC Mixture (ADC + Free this compound) setup Setup TFF System (30 kDa MWCO Cassette) start->setup concentrate Concentration (Optional) setup->concentrate Load Sample diafiltration Diafiltration (5-10 Diavolumes) concentrate->diafiltration permeate Permeate (Free this compound + Buffer) diafiltration->permeate final_conc Final Concentration diafiltration->final_conc end Purified ADC final_conc->end

Diagram 1: Tangential Flow Filtration (TFF) workflow for ADC purification.
Size Exclusion Chromatography (SEC)

Issue: Poor separation between ADC and free this compound.

  • Possible Cause 1: Inappropriate Column Selection. The pore size of the SEC resin may not be optimal for separating the large ADC from the small free drug.

    • Solution: Select an SEC column with a pore size appropriate for the separation of molecules in the range of the ADC (~150 kDa) and the free drug (<1.5 kDa).[7]

  • Possible Cause 2: Hydrophobic Interactions. The conjugated DM1 payload increases the hydrophobicity of the ADC, which can lead to interaction with the SEC stationary phase, causing peak tailing and delayed elution.[1]

    • Solution: Introduce a low percentage of an organic modifier (e.g., isopropanol (B130326) or acetonitrile) into the mobile phase to minimize hydrophobic interactions.[1]

  • Possible Cause 3: Low Resolution. The peak corresponding to the free drug may be broad or co-elute with other small molecules.

    • Solution: Optimize the flow rate; a lower flow rate can improve resolution. Additionally, consider a 2D-LC approach where the SEC eluent is transferred to a second dimension, such as a reverse-phase (RP) column, for better separation and quantification of small molecule impurities.[1][13]

SEC_Workflow cluster_prep Preparation cluster_process Separation cluster_collection Fraction Collection start Crude ADC Mixture prepare_sample Sample Filtration start->prepare_sample inject Inject Sample prepare_sample->inject prepare_system Equilibrate SEC Column prepare_system->inject elution Isocratic Elution inject->elution collect_adc Collect ADC Peak (High MW) elution->collect_adc Early Elution collect_drug Collect Free Drug Peak (Low MW) elution->collect_drug Late Elution

Diagram 2: Size Exclusion Chromatography (SEC) experimental workflow.
Hydrophobic Interaction Chromatography (HIC)

Issue: Low recovery of the ADC.

  • Possible Cause 1: ADC Precipitation at High Salt Concentration. The high salt concentrations required for binding the ADC to the HIC column can sometimes cause precipitation.[8]

    • Solution: Perform a solubility screening to determine the optimal salt concentration for your specific ADC. This involves titrating the ADC sample with the high-salt mobile phase and observing for precipitation.[8] Adjust the salt concentration in the loading buffer accordingly.

  • Possible Cause 2: Irreversible Binding. The ADC may be binding too strongly to the stationary phase.

    • Solution:

      • Reduce the hydrophobicity of the resin: Switch to a less hydrophobic stationary phase (e.g., from Butyl to Phenyl).

      • Modify the mobile phase: Decrease the salt concentration in the binding buffer or add a non-polar solvent like isopropanol to the elution buffer to facilitate elution.[16]

      • Optimize pH: The pH of the mobile phase can influence the hydrophobic interactions.[14]

Issue: Inefficient removal of free this compound.

  • Possible Cause: Insufficient Washing. The wash step may not be stringent enough to remove the bound free drug.

    • Solution: Increase the volume of the wash step. You can also try a stepwise wash with intermediate salt concentrations to remove weakly bound impurities before eluting the ADC.

Troubleshooting_Logic cluster_tff TFF Method cluster_sec SEC Method start Problem: Incomplete Removal of Free Drug q_dia Sufficient Diavolumes? start->q_dia Check TFF q_col Optimal Column? start->q_col Check SEC q_mwco Correct MWCO? q_dia->q_mwco No s_dia Increase Diavolumes q_dia->s_dia Yes q_bind Non-specific Binding? q_mwco->q_bind No s_mwco Use 30 kDa MWCO q_mwco->s_mwco Yes s_bind Add Organic Modifier q_bind->s_bind Yes q_hydro Hydrophobic Interactions? q_col->q_hydro No s_col Select Appropriate Pore Size q_col->s_col Yes s_hydro Add Organic Modifier q_hydro->s_hydro Yes

Diagram 3: A logical troubleshooting guide for incomplete free drug removal.

Experimental Protocols

Protocol 1: General TFF Method for this compound Removal
  • System Preparation: Install a TFF capsule or cassette with a 30 kDa MWCO.[6] Sanitize and equilibrate the system with the formulation buffer.

  • Loading: Load the crude ADC mixture into the system.

  • Diafiltration: Perform 5-10 diafiltration volumes with the formulation buffer. Maintain a constant retentate volume.

  • Concentration: Concentrate the purified ADC to the desired final concentration.

  • Recovery: Recover the purified ADC from the system.

  • Analysis: Analyze the final product for residual free drug using an appropriate analytical method such as RP-HPLC or LC-MS/MS.[17][18]

Protocol 2: General HIC Method for ADC Purification
  • Buffer Preparation:

  • Sample Preparation: Adjust the crude ADC sample to the initial binding concentration of ammonium sulfate (e.g., 0.5 M) by adding Mobile Phase A.[8] Centrifuge to remove any precipitate.

  • Column Equilibration: Equilibrate the HIC column (e.g., Phenyl Sepharose) with a mixture of Mobile Phase A and B to match the sample's salt concentration.

  • Loading: Load the prepared sample onto the column.

  • Washing: Wash the column with 5-10 column volumes of the equilibration buffer to remove unbound species, including free this compound.

  • Elution: Apply a linear or step gradient of decreasing salt concentration (by increasing the percentage of Mobile Phase B) to elute the ADC species. Different DAR species will elute at different salt concentrations.[9]

  • Fraction Collection & Analysis: Collect fractions and analyze for DAR and purity. Pool the desired fractions.

References

Technical Support Center: Amcc-DM1 Mass Spectrometry Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amcc-DM1 antibody-drug conjugate (ADC) mass spectrometry data. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Troubleshooting Guide

Data Quality Issues

Q1: Why is there high background noise or a noisy baseline in my chromatogram?

A1: High background noise can obscure peaks of interest and interfere with accurate quantification. Potential causes include:

  • Contaminated Solvents or System: Impurities in the mobile phase, old solvents, or a contaminated LC-MS system (injector, column, source) can lead to a noisy baseline.

  • Improper Source Settings: Suboptimal electrospray ionization (ESI) source parameters, such as gas flow, temperature, or voltages, can cause unstable spray and increase noise.

  • Column Bleed: Using a column near its maximum temperature limit can cause the stationary phase to bleed, contributing to background noise.

Troubleshooting Steps:

  • Prepare Fresh Solvents: Use high-purity, LC-MS grade solvents and prepare fresh mobile phases daily.

  • System Cleaning: Flush the LC system with a strong solvent wash. If contamination persists, clean the ESI source components according to the manufacturer's instructions.

  • Optimize Source Parameters: Methodically adjust source settings to achieve a stable spray and low baseline.

  • Check Column Health: Ensure the column is not being operated above its recommended temperature. If column bleed is suspected, bake out the column or replace it.

Q2: Why are my peaks broad or showing poor shape (e.g., tailing, fronting)?

A2: Poor peak shape can compromise resolution and the accuracy of integration. Common reasons include:

  • Column Overloading: Injecting too much sample can lead to peak broadening and fronting.

  • Secondary Interactions: The highly hydrophobic nature of ADCs can lead to interactions with the stationary phase, causing peak tailing.[1]

  • Suboptimal Mobile Phase: The pH or organic content of the mobile phase may not be optimal for the ADC, leading to poor peak shape.

  • Column Degradation: An old or degraded column can lose its resolving power.

Troubleshooting Steps:

  • Reduce Sample Load: Decrease the amount of sample injected onto the column.

  • Optimize Mobile Phase: Adjust the mobile phase composition, including the organic modifier and additives like formic acid. For hydrophobic ADCs, a different stationary phase (e.g., C4) may be beneficial.[2]

  • Column Wash/Replacement: Wash the column according to the manufacturer's protocol or replace it if it is old or shows signs of degradation.

Spectrum Interpretation

Q3: My deconvoluted mass spectrum shows unexpected peaks or mass shifts. What are they?

A3: The heterogeneity of lysine-linked ADCs like those using an SMCC linker (often referred to as Amcc) and DM1 can lead to a complex spectrum. Unexpected masses often arise from various modifications and linker-related byproducts.[3][4][5][6]

  • Linker Hydrolysis: The maleimide (B117702) group of the SMCC linker can hydrolyze, resulting in an addition of 18 Da.[4][5]

  • Unconjugated Linker: An antibody may be conjugated with the SMCC linker, but not the DM1 payload. This results in a mass increase of approximately 222 Da from the unconjugated antibody.[6]

  • Maleimide Exchange: The thioether bond can undergo a retro-Michael reaction, leading to deconjugation. The reactive maleimide can then form adducts with endogenous thiols like cysteine (+119 Da) or glutathione (B108866) (+305 Da).[3]

  • Glycation: The antibody can be modified with sugar molecules, leading to mass additions.

  • In-source Fragmentation: High source energy can cause fragmentation of the linker-payload, leading to unexpected lower mass species.[7]

Troubleshooting Steps:

  • Analyze Mass Shifts: Carefully calculate the mass differences between the expected and observed peaks. Compare these to the masses of common modifications (see Table 1).

  • Optimize Source Conditions: Reduce in-source collision-induced dissociation (CID) or cone voltage to minimize fragmentation.[7]

  • High-Resolution Mass Spectrometry: Utilize a high-resolution mass spectrometer to accurately determine the masses of the unexpected peaks and aid in their identification.[3]

Q4: I am having trouble deconvoluting the mass spectrum due to its complexity. How can I simplify it?

A4: The inherent heterogeneity from both glycosylation and the distribution of drug-linker moieties on a lysine-linked ADC contributes to a complex spectrum.[6]

  • Deglycosylation: The various glycoforms on the antibody broaden the mass peaks. Enzymatic removal of these glycans can significantly simplify the spectrum.[6]

  • Reduction of Interchain Disulfides: For some analyses, reducing the antibody to its light and heavy chains can simplify the spectrum, although this is less common for intact mass analysis of lysine-linked ADCs.

Troubleshooting Steps:

  • Perform Deglycosylation: Treat the sample with an enzyme like PNGase F to remove N-linked glycans prior to LC-MS analysis. This will result in sharper peaks for each drug-loaded species.[6]

  • Use Appropriate Deconvolution Software: Employ software algorithms specifically designed for complex protein spectra, such as MaxEnt1 or ReSpect.[2]

Drug-to-Antibody Ratio (DAR) Calculation

Q5: The calculated average Drug-to-Antibody Ratio (DAR) is inconsistent between experiments. What could be the cause?

A5: Inconsistent DAR values can result from both the analytical method and sample handling.

  • Sample Preparation Variability: Inconsistent sample preparation, including buffer composition and storage conditions, can affect the stability of the ADC and lead to changes in the DAR.

  • Poor Integration: Inaccurate integration of the peaks in the deconvoluted spectrum will lead to incorrect DAR calculations. This can be due to high background noise or poor peak resolution.

  • Deconjugation: The SMCC linker is generally stable, but some deconjugation can occur under certain conditions, leading to a lower apparent DAR.[8]

Troubleshooting Steps:

  • Standardize Sample Preparation: Use a consistent and well-documented sample preparation protocol.

  • Optimize Chromatography and Deconvolution: Improve chromatographic separation to get well-resolved peaks. Ensure that the deconvolution parameters are appropriate and that all relevant peaks are being integrated correctly.

  • Use a Reference Standard: Analyze a well-characterized reference standard alongside your samples to verify the accuracy of your DAR calculation.

Quantitative Data Summary

Table 1: Common Mass Modifications in this compound Mass Spectrometry Data

Modification/AdductMass Shift (Da)Common Cause
MCC-DM1 Conjugate+957Successful conjugation of linker and drug.[6]
Unconjugated MCC Linker+222Linker attached to the antibody without the DM1 payload.[6]
Linker Hydrolysis+18Hydrolysis of the maleimide group on the SMCC linker.[4][5]
Cysteine Adduct+119Maleimide exchange with endogenous cysteine.[3]
Glutathione Adduct+305Maleimide exchange with endogenous glutathione.[3]

Experimental Protocols

Protocol: Intact Mass Analysis of a Lysine-Linked ADC (e.g., T-DM1)

This protocol provides a general workflow for the intact mass analysis of a lysine-linked ADC using LC-MS.

1. Sample Preparation (Deglycosylation)

  • To simplify the mass spectrum, it is highly recommended to deglycosylate the ADC sample.

  • Procedure:

    • Dilute the ADC sample to 1 mg/mL in a suitable buffer (e.g., PBS).

    • Add PNGase F enzyme (typically 1 µL of 500 units/µL per 25 µg of protein).

    • Incubate the mixture at 37°C for at least 4 hours, or overnight for complete deglycosylation.

    • The sample is now ready for LC-MS analysis.

2. Liquid Chromatography (LC)

  • Column: A reversed-phase column with a C4 or C8 stationary phase is often suitable for ADCs. (e.g., Agilent PLRP-S, Waters BEH C4).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A shallow gradient is recommended to ensure good separation of the different drug-loaded species. A typical gradient might be from 20% to 50% Mobile Phase B over 15-20 minutes.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.3 mL/min for a 2.1 mm ID column).

  • Column Temperature: Elevated temperatures (e.g., 60-80°C) can improve peak shape for hydrophobic proteins.

3. Mass Spectrometry (MS)

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is required for accurate mass determination.

  • Source Parameters:

    • Capillary/Spray Voltage: ~3.0-4.0 kV

    • Cone/Fragmentor Voltage: Low voltage (e.g., 30-80 V) to minimize in-source fragmentation.

    • Source Temperature: ~150°C

    • Desolvation Temperature: ~350-500°C

  • Mass Range: A wide m/z range is needed to cover the charge state envelope of the intact ADC (e.g., m/z 1000-4000).

4. Data Analysis

  • Deconvolution: Use a suitable deconvolution algorithm (e.g., MaxEnt1, ReSpect) to convert the m/z spectrum into a zero-charge mass spectrum.

  • DAR Calculation: Calculate the average DAR by taking the weighted average of the peak intensities for each drug-loaded species in the deconvoluted spectrum.

Visualizations

Troubleshooting_Workflow cluster_start Start: Unexpected Peaks in Spectrum cluster_analysis Analysis Steps cluster_causes Potential Causes cluster_solutions Solutions start Unexpected Peaks Observed calc_mass_diff Calculate Mass Difference from Expected Mass start->calc_mass_diff check_modifications Compare with Common Modifications Table calc_mass_diff->check_modifications Mass Shift Consistent with Known Modification? check_fragmentation Review Source Parameters (e.g., Cone Voltage) calc_mass_diff->check_fragmentation Mass Shift Inconsistent (Mass Loss)? linker_hydrolysis Linker Hydrolysis (+18 Da) check_modifications->linker_hydrolysis unconjugated_linker Unconjugated Linker (+222 Da) check_modifications->unconjugated_linker adducts Adduct Formation (e.g., Cys, GSH) check_modifications->adducts fragmentation In-Source Fragmentation check_fragmentation->fragmentation High Source Energy? report_modification Report as Known Modification linker_hydrolysis->report_modification unconjugated_linker->report_modification adducts->report_modification optimize_source Optimize Source Settings (Reduce Energy) fragmentation->optimize_source confirm_high_res Confirm with High-Resolution MS report_modification->confirm_high_res optimize_source->confirm_high_res

Caption: Troubleshooting workflow for identifying unexpected peaks in a mass spectrum.

DAR_Troubleshooting cluster_problem Problem cluster_investigation Investigation Path cluster_causes Potential Causes cluster_solutions Solutions problem Inconsistent Average DAR check_integration Review Peak Integration in Deconvoluted Spectrum problem->check_integration check_sample_prep Examine Sample Preparation Protocol problem->check_sample_prep check_deconjugation Assess for Potential Deconjugation problem->check_deconjugation cause_integration Poor Peak Resolution or High Baseline check_integration->cause_integration cause_sample_prep Inconsistent Dilutions, Buffer, or Storage check_sample_prep->cause_sample_prep cause_deconjugation Sample Degradation (Time, Temp, pH) check_deconjugation->cause_deconjugation solution_integration Optimize Chromatography & Deconvolution Parameters cause_integration->solution_integration solution_sample_prep Standardize Sample Handling Protocol cause_sample_prep->solution_sample_prep solution_deconjugation Analyze Samples Promptly & Use Reference Standard cause_deconjugation->solution_deconjugation

Caption: Logical relationship for troubleshooting inconsistent Drug-to-Antibody Ratio (DAR).

References

Technical Support Center: Scaling Up Amcc-DM1 ADC Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amcc-DM1 antibody-drug conjugate (ADC) production. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this potent therapeutic. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your process development and manufacturing scale-up activities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up of this compound ADC production.

Problem Potential Cause Recommended Solution
Low Drug-to-Antibody Ratio (DAR) Inefficient activation of the antibody with the AMCC linker.- Ensure the molar ratio of linker to antibody is optimized.[1][2] - Verify the pH of the reaction buffer is optimal for the conjugation chemistry (typically pH 7.5-8.5 for lysine (B10760008) conjugation). - Confirm the quality and reactivity of the AMCC linker.
Premature hydrolysis of the linker.- Minimize the time the activated antibody is in aqueous solution before adding the DM1 payload. - Perform conjugation at a controlled temperature (e.g., 20°C) to reduce hydrolysis rate.[3]
High Aggregation Levels Hydrophobicity of the DM1 payload and AMCC linker.[4][5][6]- Optimize the formulation buffer with excipients that reduce hydrophobic interactions (e.g., polysorbates). - Consider using a "lock-release" technology where the antibody is immobilized during conjugation to prevent aggregation.[5][6] - Adjust the pH of the formulation buffer to be away from the isoelectric point (pI) of the ADC.
High DAR.- A higher DAR increases surface hydrophobicity.[4] Aim for an optimal DAR that balances efficacy and manufacturability. - Utilize site-specific conjugation technologies if possible to achieve a more homogeneous product with a controlled DAR.
Inappropriate storage or handling.- Avoid repeated freeze-thaw cycles.[4] - Store the ADC at the recommended temperature in a validated formulation buffer. - Minimize exposure to physical stress such as vigorous shaking.[7]
Low ADC Recovery After Purification Non-specific binding to the chromatography resin.- Optimize the elution buffer composition (e.g., salt concentration, pH) to ensure complete recovery from the column. - For Protein A purification, high concentrations of organic solvent used to solubilize the payload may interfere with binding. Consider alternative purification methods like size exclusion or ion exchange chromatography.[1]
Aggregation leading to product loss.- Address aggregation issues as described above. Aggregates may precipitate or be removed during purification, lowering the yield of the desired monomeric ADC.[4]
Batch-to-Batch Inconsistency Variability in raw material quality.- Implement stringent quality control for the antibody, linker, and payload. - Ensure consistent performance of chromatography resins and other consumables.
Lack of process control.- Tightly control critical process parameters such as temperature, pH, reaction times, and mixing speeds. - Implement robust in-process analytical testing to monitor the progress of the conjugation and purification steps.

Frequently Asked Questions (FAQs)

Q1: What is the typical conjugation strategy for this compound ADCs?

A1: The most common strategy for this compound ADCs is lysine conjugation.[1][2][8] This involves reacting the succinimidyl ester of the AMCC linker with the primary amines on the lysine residues of the antibody. The maleimide (B117702) group on the linker then reacts with the thiol group on the DM1 payload.

Q2: How does the Drug-to-Antibody Ratio (DAR) impact the final product?

A2: The DAR is a critical quality attribute (CQA) of an ADC. It directly influences both the efficacy and the toxicity of the drug.[9] A low DAR may result in suboptimal potency, while a high DAR can lead to increased toxicity and a higher propensity for aggregation due to the hydrophobicity of the DM1 payload.[4][7]

Q3: What are the primary causes of aggregation during this compound ADC production?

A3: Aggregation is a significant challenge primarily driven by the hydrophobic nature of the DM1 payload and the AMCC linker.[4][5][6] The conjugation process itself can expose hydrophobic regions of the antibody, leading to self-association. Other factors include high protein concentration, suboptimal buffer conditions (pH), and physical stress like agitation or freeze-thawing.[4][7]

Q4: Which analytical techniques are essential for characterizing this compound ADCs during scale-up?

A4: A suite of analytical methods is required to ensure product quality. Key techniques include:

  • Size Exclusion Chromatography (SEC): To quantify aggregates and fragments.[10]

  • Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To determine the DAR and the distribution of different drug-loaded species.[10][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For precise mass determination of the intact ADC and its subunits, confirming conjugation and identifying any modifications.[11][12]

Q5: What are the key considerations for purifying this compound ADCs at a larger scale?

A5: Scalable purification strategies are crucial. Mixed-mode cation exchange chromatography can be effective for separating ADC species with different DARs and removing aggregates.[13] Tangential flow filtration (TFF) is often used for buffer exchange and concentration. The choice of purification method can impact recovery and product quality; for instance, G25 columns have shown higher recovery rates for DM1-ADCs compared to Protein A columns, although with a slight reduction in cytotoxicity.[1]

Quantitative Data Summary

Parameter Value Context Reference
DM1-ADC IC50 1.95 - 23.67 nMIn vitro cytotoxicity against HER2+ breast cancer cell lines. Varies with conjugation and purification methods.[1][2]
ADC Recovery (G25 Column) 96.1 ± 4.8%Purification of a lysine-based DM1-ADC.[1]
ADC Recovery (Protein A Column) 65.8 ± 5.9%Purification of a lysine-based DM1-ADC.[1]

Experimental Protocols

Lysine-Based this compound Conjugation

Objective: To conjugate the DM1 payload to a monoclonal antibody via the AMCC linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • AMCC-linker dissolved in an organic solvent (e.g., DMSO)

  • DM1 payload dissolved in an organic solvent (e.g., DMSO)

  • Reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., SEC or TFF)

Methodology:

  • Antibody Preparation: Buffer exchange the mAb into the reaction buffer to a final concentration of 5-10 mg/mL.

  • Linker Activation: Add the AMCC-linker solution to the mAb solution at a specific molar ratio (e.g., 4:1 to 8:1 linker to mAb). Incubate for 30-60 minutes at room temperature with gentle mixing.[1]

  • Removal of Excess Linker: Remove the unreacted linker by buffer exchange using a desalting column or TFF.

  • Payload Conjugation: Add the DM1 payload solution to the activated mAb solution at a desired molar ratio. Incubate for 2-4 hours at room temperature or as optimized.

  • Quenching: Add a quenching reagent to cap any unreacted maleimide groups on the linker.

  • Purification: Purify the resulting ADC from unconjugated payload, linker, and aggregates using a suitable chromatography method (e.g., SEC).

Determination of Drug-to-Antibody Ratio (DAR) by HIC

Objective: To determine the average DAR and the distribution of drug-loaded species.

Materials:

  • This compound ADC sample

  • HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • HPLC system with a UV detector

Methodology:

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the sample.

    • Elute the ADC species using a linear gradient from Mobile Phase A to Mobile Phase B. More hydrophobic species (higher DAR) will elute later.

  • Data Analysis:

    • Integrate the peaks corresponding to different DAR species.

    • Calculate the weighted average DAR based on the peak areas.

Visualizations

ADC_Conjugation_Workflow cluster_activation Step 1: Antibody Activation cluster_conjugation Step 2: Payload Conjugation cluster_purification Step 3: Purification mAb Monoclonal Antibody (mAb) activated_mAb Activated mAb (mAb-AMCC) mAb->activated_mAb  + Linker (Lysine Conjugation) linker AMCC Linker linker->activated_mAb crude_adc Crude ADC Mixture activated_mAb->crude_adc  + DM1 (Thiol-Maleimide Reaction) payload DM1 Payload payload->crude_adc purified_adc Purified This compound ADC crude_adc->purified_adc  Chromatography (e.g., SEC)

Caption: Lysine-based this compound ADC conjugation workflow.

DM1_Mechanism_of_Action ADC This compound ADC Internalization Receptor-Mediated Endocytosis ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Release Proteolytic Degradation of Antibody Lysosome->Release DM1 Released DM1 Payload Release->DM1 Microtubule Microtubule Polymerization DM1->Microtubule Inhibition Tubulin Tubulin Dimers Tubulin->Microtubule Arrest Mitotic Arrest (G2/M Phase) Microtubule->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Mechanism of action of the DM1 payload.

Aggregation_Troubleshooting Problem High Aggregation Detected by SEC Cause1 Hydrophobic Interactions (DM1/Linker) Problem->Cause1 Cause2 High DAR Problem->Cause2 Cause3 Suboptimal Formulation Problem->Cause3 Solution1a Optimize Excipients (e.g., Polysorbates) Cause1->Solution1a Solution1b Immobilized Conjugation Cause1->Solution1b Solution2 Reduce Linker/Payload Ratio Cause2->Solution2 Solution3 Adjust Buffer pH and Ionic Strength Cause3->Solution3

Caption: Troubleshooting logic for ADC aggregation.

References

Technical Support Center: Improving the In Vivo Stability of Amcc-DM1 ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the in vivo stability of antibody-drug conjugates (ADCs) utilizing the Amcc-DM1 linker-payload combination.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker-payload system and why is its stability important?

A1: The this compound system consists of the maytansinoid cytotoxin DM1 linked to an antibody via a non-cleavable 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Amcc) linker.[1][2] The in vivo stability of this conjugate is critical for its therapeutic efficacy and safety.[3] A stable ADC ensures that the cytotoxic payload is delivered specifically to the target tumor cells, minimizing premature release of the drug into systemic circulation which can lead to off-target toxicity.[4]

Q2: What are the primary mechanisms of in vivo instability for this compound ADCs?

A2: While the Amcc linker is designed to be non-cleavable and generally stable in plasma, instability can still arise from several factors:[5]

  • Deconjugation: The maleimide (B117702) group in the linker can undergo a retro-Michael reaction, leading to the detachment of the linker-payload from the antibody.[6]

  • Aggregation: The hydrophobic nature of the DM1 payload can increase the propensity for ADC aggregation, which can alter its pharmacokinetic properties and potentially increase immunogenicity.[7][8]

  • Proteolytic Degradation: The antibody component of the ADC can be subject to proteolysis in vivo, leading to the release of payload-containing fragments.[5]

Q3: How does the drug-to-antibody ratio (DAR) affect the in vivo stability of this compound ADCs?

A3: The drug-to-antibody ratio (DAR) is a critical quality attribute that can significantly impact ADC stability.[9] Higher DAR values, while increasing the potency of the ADC, can also lead to:

  • Increased Aggregation: Higher drug loading often increases the hydrophobicity of the ADC, promoting aggregation.[8]

  • Faster Clearance: ADCs with higher DARs tend to be cleared more rapidly from circulation, which can reduce their therapeutic window.[5]

  • Decreased Tolerability: Increased off-target toxicity is often observed with higher DAR ADCs.[5]

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during your in vivo experiments with this compound ADCs.

Observed Issue Potential Cause(s) Recommended Action(s)
High levels of free DM1 detected in plasma shortly after administration. 1. Linker Instability: The succinimide (B58015) ring of the maleimide may be undergoing a retro-Michael reaction, leading to premature payload release.[6] 2. Formulation Issues: The formulation buffer may not be optimal, leading to ADC degradation.1. Optimize Linker Chemistry: Consider strategies to stabilize the maleimide linkage, such as promoting hydrolysis of the succinimide ring post-conjugation.[10] 2. Formulation Optimization: Evaluate the impact of pH, excipients, and storage conditions on ADC stability.[11]
Rapid clearance of the ADC from circulation. 1. High DAR: ADCs with a high drug-to-antibody ratio are often cleared more quickly.[5] 2. Aggregation: The presence of aggregates can lead to rapid clearance by the reticuloendothelial system.1. Optimize DAR: Aim for a lower, more homogenous DAR during conjugation. 2. Monitor Aggregation: Use Size Exclusion Chromatography (SEC) to quantify aggregate levels.[7] If high, optimize the formulation or conjugation process to minimize aggregation.
Unexpected off-target toxicity. 1. Premature Payload Release: Instability of the linker can lead to systemic exposure to the cytotoxic payload.[3] 2. Antigen-Independent Uptake: The ADC may be taken up by non-target cells.[1]1. Assess Linker Stability: Perform in vitro plasma stability assays to measure the rate of drug deconjugation.[12] 2. Evaluate Off-Target Binding: Investigate potential binding of the ADC to non-target tissues.
Inconsistent results between experimental batches. 1. Heterogeneity of the ADC: Variations in DAR and conjugation sites can lead to batch-to-batch variability. 2. Improper Storage: Degradation of the ADC during storage.1. Characterize ADC Batches Thoroughly: Use techniques like mass spectrometry to ensure consistency in DAR and drug distribution.[13] 2. Establish Stable Storage Conditions: Conduct stability studies to determine the optimal storage temperature and duration.[11]

Quantitative Data Summary

Table 1: Impact of Drug-to-Antibody Ratio (DAR) on ADC Clearance

ADCAverage DARClearance (mL/day/kg)Reference
Anti-CD30-vc-MMAE2~10[5]
Anti-CD30-vc-MMAE4~15[5]
Anti-CD30-vc-MMAE8~25[5]
Maytansinoid ADC< 6Lower[5]
Maytansinoid ADC105-fold higher[5]

Note: While this data is for a different linker-payload, it illustrates the general trend of increased clearance with higher DARs, which is also applicable to this compound ADCs.

Key Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This assay evaluates the stability of the this compound ADC in plasma to predict its in vivo stability.[12]

Methodology:

  • Preparation: Incubate the this compound ADC in plasma (e.g., human, mouse, rat) at a concentration of 1 mg/mL at 37°C. Include a buffer control to assess the inherent stability of the ADC.[12]

  • Time Points: Collect aliquots at various time points, typically over seven days (e.g., Day 0, 1, 3, 7).[12]

  • Sample Processing: Isolate the ADC from the plasma samples using immunoaffinity capture, for instance, with Protein A magnetic beads.[12][13]

  • Analysis:

    • Average DAR Measurement: Analyze the captured ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates deconjugation.[12][13]

    • Free Payload Quantification: Analyze the supernatant to quantify the amount of released DM1 using LC-MS/MS.[14]

Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Analysis

SEC is the standard method for quantifying high molecular weight species (aggregates) in ADC preparations.[7]

Methodology:

  • System Preparation: Equilibrate an SEC column (e.g., TSKgel G3000SWxl) with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Preparation: Dilute the this compound ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.

  • Injection and Separation: Inject the sample onto the column. The separation is based on the hydrodynamic volume of the molecules, with larger molecules (aggregates) eluting first.

  • Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the monomer and aggregates to calculate the percentage of aggregation.

Visualizations

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC This compound ADC Free_DM1 Prematurely Released DM1 ADC->Free_DM1 Deconjugation (Instability) Tumor_Cell Target Tumor Cell ADC->Tumor_Cell 1. Targeting & Binding Antigen Target Antigen Internalization Internalization Tumor_Cell->Internalization 2. Endocytosis Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (Proteolysis) Lysosome->Payload_Release Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis

Caption: Mechanism of action for an this compound ADC.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_results Data Interpretation cluster_outcome Assessment ADC_Sample This compound ADC Sample Plasma_Stability In Vitro Plasma Stability Assay ADC_Sample->Plasma_Stability SEC_Analysis Size Exclusion Chromatography (SEC) ADC_Sample->SEC_Analysis DAR_Change Change in Average DAR (Deconjugation Rate) Plasma_Stability->DAR_Change Free_Payload Free DM1 Levels Plasma_Stability->Free_Payload Aggregation_Level Percentage of Aggregates SEC_Analysis->Aggregation_Level Stability_Profile In Vivo Stability Profile DAR_Change->Stability_Profile Free_Payload->Stability_Profile Aggregation_Level->Stability_Profile

Caption: Experimental workflow for assessing this compound ADC stability.

Troubleshooting_Tree Start In Vivo Instability Observed Check_Free_DM1 High Free DM1 in Plasma? Start->Check_Free_DM1 Check_Clearance Rapid ADC Clearance? Check_Free_DM1->Check_Clearance No Action_Linker Optimize Linker Chemistry & Formulation Check_Free_DM1->Action_Linker Yes Check_Aggregation High Aggregation by SEC? Check_Clearance->Check_Aggregation Yes Stable_ADC Improved Stability Check_Clearance->Stable_ADC No Action_DAR Optimize DAR Check_Aggregation->Action_DAR No Action_Formulation Optimize Formulation & Conjugation Process Check_Aggregation->Action_Formulation Yes Action_Linker->Check_Clearance Action_DAR->Stable_ADC Action_Formulation->Stable_ADC

Caption: Troubleshooting decision tree for this compound ADC instability.

References

Technical Support Center: Preventing Premature Payload Deconjugation of Amcc-DM1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on understanding and preventing the premature deconjugation of the payload from Antibody-Drug Conjugates (ADCs) utilizing the Amcc-DM1 drug-linker. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers in ensuring the stability and efficacy of their ADCs during development and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is payload deconjugation a concern?

A1: this compound is a widely used drug-linker conjugate in ADC development. It consists of the potent anti-tubulin agent DM1 linked to an antibody via a non-cleavable Amcc linker. The Amcc linker is a maleimide-based linker, structurally and functionally similar to SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).[1][2][3][4] The primary concern with maleimide-based linkers is the potential for premature deconjugation of the DM1 payload in the bloodstream before the ADC reaches its target tumor cells. This premature release can lead to off-target toxicity and reduced therapeutic efficacy.[5][6]

Q2: What is the primary mechanism of premature deconjugation for this compound?

A2: The predominant mechanism of premature deconjugation for maleimide-based ADCs like those using the Amcc linker is the retro-Michael reaction .[5][6][7] The thioether bond formed between the maleimide (B117702) group of the linker and a thiol group (e.g., from a cysteine residue on the antibody) is susceptible to reversal under physiological conditions. This reaction is often facilitated by the presence of endogenous thiols in plasma, such as albumin and glutathione, which can act as exchange partners for the DM1 payload.[7]

Q3: What is the role of hydrolysis in the stability of the this compound linkage?

A3: Hydrolysis of the succinimide (B58015) ring within the maleimide linker is a competing reaction to the retro-Michael reaction. This hydrolysis opens the ring to form a stable maleamic acid thioether, which is no longer susceptible to the retro-Michael reaction.[5][6][7] Therefore, promoting controlled hydrolysis after conjugation can be a strategy to stabilize the ADC and prevent premature payload release.

Q4: How does the drug-to-antibody ratio (DAR) affect the stability of an this compound ADC?

A4: While a higher DAR can increase the potency of an ADC, it can also negatively impact its stability. A higher number of conjugated hydrophobic drug-linkers can lead to aggregation, which may increase the rate of clearance from circulation and potentially expose the linkers to conditions that favor deconjugation.[8] Optimizing the DAR is a critical step in balancing efficacy and stability.

Q5: Can the conjugation site on the antibody influence the stability of the Amcc linker?

A5: Yes, the local microenvironment of the conjugation site on the antibody can influence the stability of the maleimide linkage. Factors such as nearby charged amino acid residues can affect the rate of the retro-Michael reaction and hydrolysis. Therefore, site-specific conjugation methods that allow for the selection of more stable conjugation sites are often preferred over random conjugation to lysine (B10760008) residues.

Troubleshooting Guide: Premature Payload Deconjugation

This guide addresses common issues encountered during the development and analysis of this compound ADCs related to premature payload deconjugation.

Symptom Potential Cause Troubleshooting Steps
Loss of ADC potency in in-vitro or in-vivo assays over time. Premature deconjugation of DM1 leading to a decreased effective concentration of the ADC.1. Assess ADC Stability: Perform a plasma stability assay to quantify the rate of deconjugation (see Experimental Protocol 1). 2. Optimize Formulation: Ensure the ADC is formulated in a buffer at a slightly acidic to neutral pH (6.0-7.5) to minimize the retro-Michael reaction. 3. Consider Linker Stabilization: If deconjugation is significant, consider a post-conjugation hydrolysis step to stabilize the linker (e.g., incubation at a slightly basic pH).[7]
High background toxicity observed in animal studies. Premature release of the cytotoxic DM1 payload in circulation, leading to off-target effects.[4]1. Quantify Free Payload: Use LC-MS/MS to measure the concentration of free DM1 in plasma samples from animal studies (see Experimental Protocol 2). 2. Correlate with Deconjugation: Compare the free payload levels with the rate of deconjugation determined from in-vitro stability assays. 3. Re-evaluate Linker Chemistry: If off-target toxicity is unacceptable, consider alternative, more stable linker technologies.
Inconsistent Drug-to-Antibody Ratio (DAR) between batches. Incomplete conjugation reaction or deconjugation during purification and storage.1. Optimize Conjugation: Ensure complete reaction by optimizing the molar ratio of this compound to the antibody and the reaction time.[7] 2. Purification Method: Use a gentle purification method, such as size-exclusion chromatography, to remove unreacted drug-linker without inducing deconjugation. 3. Storage Conditions: Store the purified ADC at low temperatures (4°C for short-term, -80°C for long-term) in a suitable buffer to minimize degradation.
Appearance of new peaks or shoulders in HIC-HPLC analysis of stored ADC samples. Deconjugation leading to species with lower hydrophobicity (lower DAR).1. Peak Identification: Use mass spectrometry coupled with HPLC to identify the species corresponding to the new peaks. 2. Time-Course Analysis: Analyze samples at different time points to monitor the rate of formation of these lower DAR species. 3. Review Storage Buffer: Ensure the pH and composition of the storage buffer are optimal for ADC stability.

Experimental Protocols

Experimental Protocol 1: Assessing ADC Stability in Plasma by HIC-HPLC

Objective: To determine the in-vitro stability of an this compound ADC in plasma by monitoring changes in the drug-to-antibody ratio (DAR) over time using Hydrophobic Interaction Chromatography (HIC).

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the this compound ADC at a known concentration (e.g., 1 mg/mL) in a suitable formulation buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Incubate the ADC stock solution with an equal volume of fresh human plasma at 37°C.

    • At designated time points (e.g., 0, 24, 48, 72, and 96 hours), withdraw an aliquot of the ADC-plasma mixture.

    • Immediately freeze the aliquots at -80°C to quench any further reaction until analysis.

  • HIC-HPLC Analysis:

    • Column: A HIC column suitable for antibody separations (e.g., Tosoh TSKgel Butyl-NPR).[9]

    • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).[10][11]

    • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% isopropanol).[11]

    • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time (e.g., 30 minutes) to elute species with increasing hydrophobicity.

    • Detection: UV absorbance at 280 nm.

    • Sample Injection: Thaw the stored aliquots and inject an appropriate amount onto the HIC column.

  • Data Analysis:

    • Integrate the peak areas for each DAR species (e.g., DAR0, DAR2, DAR4, etc.) at each time point.

    • Calculate the average DAR at each time point using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Peak Area of DARn) where 'n' is the number of drugs per antibody for a given peak.

    • Plot the average DAR as a function of time to determine the rate of deconjugation.

Experimental Protocol 2: Quantification of Released DM1 in Plasma by LC-MS/MS

Objective: To quantify the concentration of free (unconjugated) DM1 in plasma samples to assess premature payload release.

Methodology:

  • Sample Preparation:

    • Thaw the plasma samples collected from in-vitro stability assays or in-vivo studies.

    • To prevent the free thiol on DM1 from reacting during sample preparation, treat the plasma with a reducing agent like TCEP followed by an alkylating agent such as N-ethylmaleimide (NEM).[12]

    • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the plasma sample.

    • Vortex and centrifuge the sample to pellet the precipitated proteins.

    • Collect the supernatant containing the free DM1.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography system.

    • Column: A reverse-phase C18 column suitable for small molecule analysis.[12]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate DM1 from other plasma components.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • MRM Transitions: Set the instrument to monitor specific precursor-to-product ion transitions for DM1 and an internal standard.

  • Quantification:

    • Prepare a standard curve of known concentrations of DM1 in plasma.

    • Process the standards in the same manner as the study samples.

    • Quantify the concentration of DM1 in the study samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

Visualizing Deconjugation and Troubleshooting

To better understand the processes involved in this compound deconjugation and the logical flow of troubleshooting, the following diagrams are provided.

cluster_0 This compound Deconjugation Pathway ADC Stable ADC (this compound) Deconjugated Deconjugated ADC + Free DM1 ADC->Deconjugated Retro-Michael Reaction (in plasma) Hydrolyzed Stable Hydrolyzed ADC ADC->Hydrolyzed Hydrolysis

Caption: Competing pathways of retro-Michael reaction and stabilizing hydrolysis for this compound.

Caption: A logical workflow for troubleshooting premature deconjugation of this compound ADCs.

References

Technical Support Center: Optimizing Purification of Amcc-DM1 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Amcc-DM1 antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound ADCs?

The purification of this compound ADCs presents several challenges stemming from the inherent properties of the conjugate. The covalent attachment of the hydrophobic this compound linker-drug to the monoclonal antibody (mAb) increases the hydrophobicity of the resulting ADC. This can lead to issues such as aggregation, poor solubility, and the presence of a heterogeneous mixture of species with different drug-to-antibody ratios (DAR).[1][2] Key challenges include:

  • Heterogeneity: The conjugation process results in a mixture of ADCs with varying DARs (e.g., DAR0, DAR2, DAR4, etc.), unconjugated mAb, and residual free linker-drug.[1][3]

  • Aggregation: The increased hydrophobicity of the ADC can promote the formation of aggregates, which is a critical quality attribute to monitor and control.[2][4][5]

  • Removal of Impurities: Efficient removal of unconjugated linker-drug and other process-related impurities is crucial for the safety and efficacy of the ADC.[6]

  • Maintaining Stability: The purification process must be gentle enough to maintain the native structure and biological activity of the ADC.[1]

Q2: Which chromatographic techniques are most suitable for this compound ADC purification?

Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC) are the two most commonly employed techniques for the purification and characterization of this compound ADCs.

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species based on their hydrophobicity.[1][7] Since the hydrophobicity of the ADC increases with the number of conjugated this compound molecules, HIC can effectively separate different DAR species.[5][8] It is a non-denaturing technique that preserves the native structure of the ADC.[1][7][9]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. It is primarily used to remove aggregates (high molecular weight species) and smaller impurities like the free linker-drug from the ADC monomer.[2][4][10]

Q3: How can I optimize the mobile phase for HIC purification of this compound conjugates?

Optimizing the mobile phase is critical for achieving good resolution in HIC. Key parameters to consider include:

  • Salt Type and Concentration: Kosmotropic salts like ammonium (B1175870) sulfate (B86663) or sodium chloride are used to promote the hydrophobic interaction between the ADC and the stationary phase.[1][11] The initial salt concentration should be high enough to ensure binding of the ADC species but not so high as to cause precipitation.[1]

  • pH: The pH of the mobile phase can influence the surface charge of the ADC and affect its interaction with the HIC resin.[12][13] A pH around 7.0 is commonly used.

  • Organic Modifiers: The addition of a small amount of an organic solvent, such as isopropanol (B130326), to the elution buffer can help in eluting highly hydrophobic ADC species.[9][14]

  • Gradient Slope: A shallow elution gradient (decreasing salt concentration) generally provides better resolution between different DAR species.[13]

Q4: What causes peak tailing in SEC analysis of this compound ADCs and how can it be mitigated?

Peak tailing in SEC of ADCs is often caused by non-specific hydrophobic interactions between the hydrophobic this compound payload and the stationary phase.[2][4] To mitigate this:

  • Mobile Phase Additives: Adding organic modifiers like isopropanol or acetonitrile (B52724) to the mobile phase can disrupt these hydrophobic interactions and lead to more symmetrical peaks.[4][15]

  • Column Chemistry: Using SEC columns with a hydrophilic coating on the silica (B1680970) particles can help to mask the underlying silica and reduce non-specific binding.[16]

  • pH Adjustment: Optimizing the pH of the mobile phase can also help in reducing secondary interactions.[16]

Troubleshooting Guides

Hydrophobic Interaction Chromatography (HIC)
Problem Possible Cause Recommended Solution
Low ADC Recovery ADC precipitation in high salt buffer.Perform a solubility screening to determine the optimal salt concentration for binding without causing precipitation.[1][17]
ADC is too strongly bound to the column.Decrease the hydrophobicity of the stationary phase. Add an organic modifier (e.g., 5-15% isopropanol) to the elution buffer.[9][14]
Poor Resolution of DAR Species Inappropriate gradient slope.Optimize the elution gradient. A shallower gradient often improves resolution.[13]
Incorrect mobile phase composition.Systematically vary the salt type, concentration, and pH of the mobile phase.[12]
Column overloading.Reduce the amount of sample loaded onto the column.
Irreproducible Retention Times Fluctuations in temperature.Use a column thermostat to maintain a consistent temperature.
Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of all buffers.
Size Exclusion Chromatography (SEC)
Problem Possible Cause Recommended Solution
Presence of High Molecular Weight Species (Aggregates) Sub-optimal formulation or storage conditions.Review and optimize the buffer composition, pH, and storage temperature to enhance ADC stability.[4][18]
Hydrophobicity-driven aggregation.Consider adding a small percentage of an organic solvent to the mobile phase to minimize hydrophobic interactions.[4][15]
Peak Tailing or Broadening Non-specific interactions with the stationary phase.Use a mobile phase with a higher ionic strength or add an organic modifier.[2] Select a column with a more inert stationary phase.[16]
Low Yield Adsorption of the ADC to the column matrix.Use a bio-inert LC system and columns to minimize protein adsorption.[15]
Aggressive purification leading to product loss.Optimize the purification protocol to balance purity and yield.[19]

Experimental Protocols

Protocol 1: HIC for DAR Determination of this compound Conjugates

This protocol provides a general guideline for the analytical HIC separation of this compound ADC species.

Materials:

  • HIC Column: TSKgel Butyl-NPR, 4.6 mm ID x 10 cm, 2.5 µm (or equivalent)

  • Mobile Phase A (Binding Buffer): 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0

  • Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0

  • Sample Preparation: Dilute the this compound ADC sample to a concentration of 1-2 mg/mL in Mobile Phase A.

Procedure:

  • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A for at least 10 column volumes at a flow rate of 0.8 mL/min.

  • Sample Injection: Inject 10-20 µL of the prepared ADC sample.

  • Gradient Elution: Perform a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.

  • Column Wash and Re-equilibration: After the elution of all species, wash the column with 100% Mobile Phase B for 5 column volumes, followed by re-equilibration with 100% Mobile Phase A for 10 column volumes.

  • Data Analysis: Integrate the peaks corresponding to different DAR species. The weighted average DAR can be calculated from the relative peak areas.[8]

Protocol 2: SEC for Aggregate Analysis of this compound Conjugates

This protocol outlines a general method for the detection and quantification of aggregates in this compound ADC preparations.

Materials:

  • SEC Column: Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm (or equivalent)

  • Mobile Phase: Phosphate Buffered Saline (PBS), pH 7.4. An organic modifier such as 10-15% isopropanol may be added if needed to improve peak shape.[4][15]

  • Sample Preparation: Dilute the this compound ADC sample to a concentration of 1-2 mg/mL in the mobile phase.

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase for at least 30 minutes at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.

  • Sample Injection: Inject 20-50 µL of the prepared ADC sample.

  • Isocratic Elution: Elute the sample isocratically with the mobile phase for a runtime sufficient to allow for the elution of the monomer and any potential fragments (typically 20-30 minutes).

  • Data Analysis: Identify and integrate the peaks corresponding to aggregates (eluting earlier than the monomer) and the monomer. The percentage of aggregation can be calculated based on the peak areas.

Data Presentation

Table 1: Typical HIC Parameters for this compound ADC Analysis

ParameterConditionReference
Stationary Phase Butyl or Phenyl-based[11][14]
Mobile Phase A 25 mM Sodium Phosphate, 1.0-2.0 M Ammonium Sulfate, pH 7.0[1][9][17]
Mobile Phase B 25 mM Sodium Phosphate, pH 7.0 (with or without organic modifier)[9][17]
Flow Rate 0.5 - 1.0 mL/min[6]
Gradient Linear gradient from high to low salt concentration[9][14]
Detection UV at 280 nm[6]

Table 2: Typical SEC Parameters for this compound ADC Analysis

ParameterConditionReference
Stationary Phase Diol-bonded silica[2]
Mobile Phase Phosphate Buffered Saline (PBS), pH 6.8-7.4[4][16]
Organic Modifier 0-15% Isopropanol or Acetonitrile[2][4][15]
Flow Rate 0.35 - 1.0 mL/min[4][20]
Detection UV at 280 nm[4]

Visualizations

ADC_Purification_Workflow cluster_0 Upstream cluster_1 Purification cluster_2 Characterization Crude Conjugate Crude Conjugate HIC Hydrophobic Interaction Chromatography (HIC) Crude Conjugate->HIC Separate DAR species SEC Size Exclusion Chromatography (SEC) HIC->SEC Remove aggregates DAR_Analysis DAR Analysis HIC->DAR_Analysis Buffer_Exchange Buffer Exchange (e.g., TFF) SEC->Buffer_Exchange Formulate Aggregate_Analysis Aggregate Analysis SEC->Aggregate_Analysis Purified_ADC Purified_ADC Buffer_Exchange->Purified_ADC Final Product Purity_Analysis Purity & Impurity Analysis Purified_ADC->Purity_Analysis

Caption: General workflow for the purification and characterization of this compound ADCs.

Troubleshooting_Logic cluster_yield Low Yield Troubleshooting cluster_resolution Poor Resolution Troubleshooting cluster_aggregation Aggregation Troubleshooting Start Purification Issue Identified Identify_Issue What is the issue? Start->Identify_Issue Low_Yield Low Yield Identify_Issue->Low_Yield Low Yield Poor_Resolution Poor Resolution Identify_Issue->Poor_Resolution Poor Resolution Aggregation Aggregation Identify_Issue->Aggregation Aggregation Check_Precipitation Check for Precipitation Low_Yield->Check_Precipitation Optimize_Gradient Optimize Gradient Slope Poor_Resolution->Optimize_Gradient Optimize_Mobile_Phase Optimize Mobile Phase (e.g., add organic modifier) Aggregation->Optimize_Mobile_Phase Optimize_Elution Optimize Elution Conditions Check_Precipitation->Optimize_Elution End Issue Resolved Optimize_Elution->End Check_Loading Check Sample Load Optimize_Gradient->Check_Loading Check_Loading->End Review_Storage Review Storage Conditions Optimize_Mobile_Phase->Review_Storage Review_Storage->End

Caption: A logical flow diagram for troubleshooting common issues in ADC purification.

References

Troubleshooting inconsistent results in Amcc-DM1 cytotoxicity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amcc-DM1 in cytotoxicity assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My EC50 values for this compound are inconsistent between experiments. What are the potential causes?

Inconsistent EC50 values in this compound cytotoxicity assays can arise from several factors, ranging from technical variability to biological complexities.[1][2][3] Here are some common causes and troubleshooting steps:

Cell Seeding and Density:

  • Problem: Uneven cell distribution in the microplate wells is a primary source of variability.[4] The density of the cell monolayer can significantly influence the cytotoxic response.[5][6] Higher cell densities have been shown to be more resistant to the cytotoxic effects of some compounds.[5][6]

  • Solution: Ensure a homogenous single-cell suspension before and during plating by gently swirling or pipetting the cell suspension frequently.[4] It is also crucial to determine the optimal cell seeding density for your specific cell line and assay duration, as this can significantly impact results.[5][7][8]

Cell Line ExampleSeeding Density (cells/well in 96-well plate)Incubation Time (hours)
BEAS-2B5,000 - 20,00024 - 72
L-9298,000 - 25,00024 - 72
HeLa1,250 - 10,00024 - 72
SK-BR-310,000 - 30,00048 - 96

Note: These are starting recommendations. Optimal seeding density must be determined empirically for each cell line and experimental condition.

Pipetting Accuracy:

  • Problem: Small volume inaccuracies during serial dilutions of this compound or reagent addition can lead to significant errors in the final concentration and, consequently, the EC50 value.[4]

  • Solution: Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each dilution step. When adding reagents, be consistent with the speed and depth of pipetting.[4]

This compound Solubility and Stability:

  • Problem: this compound is a conjugate of a potent tubulin inhibitor (DM1) and a linker.[9] Like many antibody-drug conjugates, its stability is critical.[10] Degradation of the conjugate or precipitation at higher concentrations can lead to variable results. The linker itself can also affect stability.[11][12][13]

  • Solution: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Visually inspect for any precipitation at higher concentrations. Ensure the vehicle (e.g., DMSO) concentration is consistent across all wells and does not exceed a cytotoxic level for your cells.

Assay Conditions:

  • Problem: Variations in temperature, pH, and CO2 levels can alter dose-response curves and EC50 values.[1] The passage number of cells can also influence their response to the drug.[14]

  • Solution: Maintain consistent assay conditions. Use cells within a defined passage number range and ensure your incubator is properly calibrated.[8][14]

Q2: I am observing a high background signal in my assay, even in the negative control wells. What could be the cause?

High background can stem from several sources, particularly when working with complex molecules like ADCs.

  • Media Components: Phenol (B47542) red in culture media can interfere with colorimetric and fluorometric assays.[4][15] Serum components can also interact with assay reagents.[4]

  • Troubleshooting Steps:

    • Use phenol red-free media for the assay.[4][15]

    • Include proper controls, such as "media only" and "vehicle only" wells, to determine the background absorbance/fluorescence.[16]

    • Test for direct interaction of this compound with your assay reagent by including a control well with the highest concentration of the ADC in cell-free media.[15]

  • Contamination: Microbial contamination (bacteria, yeast, or mycoplasma) can contribute to the assay signal.[4][15]

  • Troubleshooting Steps:

    • Regularly test your cell cultures for mycoplasma contamination.

    • Visually inspect your cultures for any signs of contamination before starting an experiment.[15]

Q3: My results from different types of cytotoxicity assays (e.g., MTT vs. LDH release) are not consistent. Why?

Different cytotoxicity assays measure different cellular events.

  • MTT/XTT/WST Assays: These assays measure metabolic activity, relying on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells.[15][17] A compound might inhibit mitochondrial function without immediately causing cell death, leading to a decrease in the MTT signal but not an increase in LDH release.[18]

  • LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes, which is an indicator of necrosis or late-stage apoptosis.[15][19]

  • Mechanism of this compound: The DM1 payload of this compound is a tubulin inhibitor that disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[20][21][22] This process takes time.

Comparison of Common Cytotoxicity Assays

Assay TypePrincipleMeasuresPotential for Inconsistency with this compound
MTT/XTT/WST Tetrazolium salt reduction by mitochondrial enzymesMetabolic activity / Cell viabilityMay show an effect before cell death is evident.
LDH Release Measurement of lactate dehydrogenase in supernatantMembrane integrity / Cell death (necrosis/late apoptosis)May show a delayed effect compared to metabolic assays.
Caspase Activity Measurement of caspase-3/7 activityApoptosis inductionDirectly measures a key step in the expected mechanism of action.
ATP-based (e.g., CellTiter-Glo®) Luminescence from ATP-dependent luciferase reactionATP levels / Cell viabilityGenerally less susceptible to color interference.[23]

Recommendation: To get a comprehensive understanding of this compound's cytotoxic effect, consider using multiple assays that measure different endpoints (e.g., an early apoptotic marker like caspase activity and a late-stage cell death marker like LDH release).

Experimental Protocols

General Protocol for this compound Cytotoxicity Assay (e.g., using a tetrazolium-based reagent like XTT)

  • Cell Sample Preparation:

    • Collect and count the cells. Ensure cell viability is high (>95%).[24]

    • Dilute the cell suspension in the appropriate cell culture medium to the optimal concentration determined from a cell density optimization experiment.[24]

    • Add a quantitative amount of the cell suspension (e.g., 100 µL) to the wells of a 96-well plate.[24]

    • Incubate the plate in a humidified incubator (e.g., at 37°C, 5% CO2) for the appropriate time to allow for cell attachment and entry into logarithmic growth phase (typically overnight).[24]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.[24]

    • Remove the old medium from the cells and add the diluted this compound to the respective wells.[23]

    • Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration) and untreated controls (medium only).[23]

    • Incubate the plate in a humidified incubator for the desired exposure time (e.g., 24, 48, or 72 hours).[23]

  • Detection:

    • Prepare the XTT reagent according to the manufacturer's instructions.

    • Add the XTT solution to each well and incubate for the recommended time (e.g., 2-4 hours) in the incubator, protected from light.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm with a reference wavelength of 650 nm) using a microplate reader.[24]

  • Data Analysis:

    • Correct for background by subtracting the absorbance of the "media only" control from all other readings.[24]

    • Calculate the percentage of cytotoxicity or cell viability relative to the untreated control.

    • Plot the results as a dose-response curve and determine the EC50 value using a suitable non-linear regression model.[2]

Visualizations

experimental_workflow This compound Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Analysis cell_prep Cell Seeding in 96-well Plate incubation1 Overnight Incubation cell_prep->incubation1 treatment Add this compound Serial Dilutions incubation1->treatment incubation2 Incubate (e.g., 72h) treatment->incubation2 add_reagent Add Cytotoxicity Reagent (e.g., XTT) incubation2->add_reagent incubation3 Incubate (e.g., 2-4h) add_reagent->incubation3 read_plate Read Absorbance incubation3->read_plate data_analysis Calculate % Viability read_plate->data_analysis ec50 Determine EC50 data_analysis->ec50 signaling_pathway Mechanism of Action of this compound cluster_extracellular Extracellular cluster_cell Target Cell adc This compound receptor Target Antigen (e.g., HER2) adc->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis lysosome Lysosome endocytosis->lysosome degradation ADC Degradation lysosome->degradation dm1 Free DM1 degradation->dm1 Release microtubules Microtubules dm1->microtubules Binds to Tubulin disruption Microtubule Disruption microtubules->disruption mitotic_arrest Mitotic Arrest disruption->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis troubleshooting_logic Troubleshooting Inconsistent EC50 Values cluster_experimental Experimental Variables cluster_biological Biological Factors cluster_assay Assay Specifics start Inconsistent EC50 Results cell_density Check Cell Seeding Consistency start->cell_density pipetting Verify Pipetting Accuracy start->pipetting reagents Check Reagent/Compound Stability start->reagents conditions Standardize Assay Conditions start->conditions cell_health Assess Cell Health & Passage Number start->cell_health contamination Screen for Contamination start->contamination assay_choice Consider Assay Mechanism start->assay_choice controls Review Controls (Background, Vehicle) start->controls end Consistent EC50 cell_density->end pipetting->end reagents->end conditions->end cell_health->end contamination->end assay_choice->end controls->end

References

Best practices for handling and storing Amcc-DM1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Amcc-DM1, a potent antibody-drug conjugate (ADC). It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound?

A: this compound is an antibody-drug conjugate. It consists of a monoclonal antibody (the "A" component) that is covalently linked to the cytotoxic maytansinoid payload, DM1, via a non-cleavable SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker. The antibody component is designed to bind to a specific target on cancer cells, delivering the potent DM1 payload directly to the tumor site to induce cell death.

Q2: What are the general safety precautions for handling this compound?

A: this compound contains the highly potent cytotoxic agent DM1 and must be handled with extreme caution in a controlled laboratory environment.[1][2] Key safety measures include:

  • Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[3]

  • Handle this compound in a well-ventilated area, preferably within a certified biological safety cabinet or a chemical fume hood to avoid inhalation of aerosols.[3]

  • Prevent contact with skin and eyes.[3] In case of accidental contact, wash the affected area thoroughly with water and seek medical attention.[2]

  • Implement strict procedures for the disposal of contaminated waste, including sharps, vials, and consumables, in accordance with institutional and local regulations for cytotoxic waste.[1]

  • Pregnant or breastfeeding individuals should avoid handling these potent compounds.[2]

Q3: How should I properly store this compound?

A: Proper storage is critical to maintain the stability and efficacy of this compound.[4]

  • Long-term storage: For lyophilized this compound, store at -20°C to -80°C for optimal stability.[4]

  • Short-term storage: After reconstitution, it is recommended to store the solution at 2-8°C for immediate use or aliquot and freeze at -80°C for longer-term storage.[5] Avoid repeated freeze-thaw cycles, which can lead to protein degradation and aggregation.[6]

  • Storage of antibody-linker conjugates: If you are working with an antibody that has been modified with the SMCC linker but not yet conjugated to DM1, the stability of the maleimide (B117702) group is pH-dependent. It is recommended to store the antibody-SMCC derivative at a pH below 7.5, preferably in a slightly acidic buffer, to maintain the reactivity of the maleimide group.[7]

II. Handling and Reconstitution

Reconstitution Protocol for Lyophilized this compound
  • Pre-reconstitution: Centrifuge the vial at a low speed to ensure the lyophilized powder is at the bottom.

  • Solvent selection: Use a sterile, high-purity solvent as recommended by the manufacturer. This is typically sterile water, phosphate-buffered saline (PBS), or another specified buffer.

  • Reconstitution: Slowly add the recommended volume of solvent to the vial to achieve the desired final concentration. Avoid vigorous shaking or vortexing, which can cause protein denaturation. Instead, gently swirl the vial or pipette the solution up and down to ensure complete dissolution.

  • Concentration verification: After reconstitution, it is advisable to confirm the concentration using a spectrophotometer, measuring the absorbance at 280 nm.

III. Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Problem Possible Cause Recommended Solution
Low or no cytotoxicity observed in in vitro assays Degradation of this compound: Improper storage or handling may have led to the degradation of the ADC.- Ensure this compound has been stored at the correct temperature and protected from light.- Avoid multiple freeze-thaw cycles.- Use a freshly reconstituted or properly stored aliquot for the experiment.
Incorrect cell line: The target antigen for the antibody component of this compound may not be expressed on the cell line being used.- Confirm the expression of the target antigen on your cell line using techniques like flow cytometry or western blotting.
Suboptimal assay conditions: The incubation time or concentration range of this compound may not be appropriate for the cell line.- Optimize the incubation time and the concentration range of this compound for your specific cell line.
High background signal in assays Non-specific binding of the ADC: The antibody component may be binding non-specifically to the cells or plasticware.- Include appropriate controls, such as an isotype control antibody conjugated to DM1, to assess non-specific effects.- Block non-specific binding sites on cells with a suitable blocking agent.
Contamination: The cell culture or reagents may be contaminated.- Ensure aseptic techniques are followed and use sterile reagents.
Inconsistent results between experiments Variability in ADC preparation: If conjugating in-house, inconsistencies in the conjugation process can lead to variable drug-to-antibody ratios (DAR).- Standardize the conjugation protocol and characterize each batch of this compound to ensure a consistent DAR.
Cell culture variability: The passage number, confluency, or health of the cells can affect their response to the ADC.- Use cells within a consistent passage number range and ensure they are healthy and at a consistent confluency at the time of the experiment.

IV. Experimental Protocols & Methodologies

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic potential of this compound.[8]

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in a complete cell culture medium. Remove the old medium from the wells and add the this compound dilutions. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a period determined by the cell doubling time and the expected kinetics of ADC-induced cell death (typically 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.[8]

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

V. Diagrams

Experimental Workflow for In Vitro Cytotoxicity Testing

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation_assay Incubation & Assay cluster_analysis Data Analysis reconstitute Reconstitute This compound serial_dilute Prepare Serial Dilutions reconstitute->serial_dilute seed_cells Seed Cells in 96-well Plate add_treatment Add this compound to Cells seed_cells->add_treatment serial_dilute->add_treatment incubate Incubate (e.g., 72h) add_treatment->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50

Caption: A typical experimental workflow for assessing the in vitro cytotoxicity of this compound.

Troubleshooting Logic for Low Cytotoxicity

troubleshooting_workflow start Low/No Cytotoxicity Observed check_adc Check this compound Integrity start->check_adc adc_ok ADC Integrity OK? check_adc->adc_ok check_cells Verify Target Expression cells_ok Target Expressed? check_cells->cells_ok check_assay Review Assay Parameters assay_ok Parameters Optimal? check_assay->assay_ok adc_ok->check_cells Yes solution_adc Use Fresh Aliquot, Re-evaluate Storage adc_ok->solution_adc No cells_ok->check_assay Yes solution_cells Select Appropriate Cell Line cells_ok->solution_cells No solution_assay Optimize Concentration & Incubation Time assay_ok->solution_assay No end Problem Resolved assay_ok->end Yes solution_adc->end solution_cells->end solution_assay->end

Caption: A logical troubleshooting workflow for addressing low cytotoxicity in this compound experiments.

References

Validation & Comparative

A Head-to-Head Battle in Solid Tumors: Non-Cleavable Amcc-DM1 vs. Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical determinant of therapeutic success. This guide provides an objective, data-driven comparison of ADCs employing the non-cleavable Amcc-DM1 linker system against those utilizing cleavable linkers, with a focus on their application in solid tumors.

The linker, the molecular bridge between a monoclonal antibody and a cytotoxic payload, governs the stability of the ADC in circulation and the mechanism of drug release at the tumor site. The two major classes, cleavable and non-cleavable linkers, offer distinct advantages and disadvantages that significantly impact an ADC's efficacy and safety profile. This comparison focuses on the widely studied non-cleavable linker, succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) conjugated to the maytansinoid DM1 (a system analogous to this compound), and contrasts it with ADCs featuring cleavable linkers, such as the popular valine-citrulline (vc) linker attached to monomethyl auristatin E (MMAE).

Mechanism of Action: Two Distinct Strategies for Payload Delivery

The fundamental difference between these two linker technologies lies in how they release their potent cytotoxic cargo.

Non-Cleavable Linkers (e.g., this compound): These linkers create a stable covalent bond that is resistant to cleavage in the bloodstream and the tumor microenvironment. The release of the payload is entirely dependent on the internalization of the ADC by the target cancer cell and the subsequent degradation of the antibody backbone within the lysosome.[1][2] This process results in the release of the payload still attached to the linker and an amino acid residue from the antibody (e.g., Lysine-SMCC-DM1).[2] This reliance on lysosomal degradation ensures that the payload is released directly inside the target cell, minimizing off-target toxicity.[3]

Cleavable Linkers: In contrast, cleavable linkers are designed to be labile under specific conditions prevalent within the tumor microenvironment or inside the cancer cell.[3] Common cleavage mechanisms include:

  • Enzymatic Cleavage: Peptide-based linkers, such as valine-citrulline, are susceptible to cleavage by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.[3]

  • pH-Sensitivity: Hydrazone linkers are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[3]

  • Reductive Cleavage: Disulfide linkers are cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione (B108866) than the bloodstream.[3]

This controlled release mechanism allows for the delivery of the unmodified, highly potent payload in the vicinity of or inside the cancer cell.

cluster_non_cleavable Non-Cleavable Linker (this compound) cluster_cleavable Cleavable Linker ADC_NC ADC binds to a tumor antigen Internalization_NC Internalization via endocytosis ADC_NC->Internalization_NC Lysosome_NC Trafficking to Lysosome Internalization_NC->Lysosome_NC Degradation_NC Antibody Degradation Lysosome_NC->Degradation_NC Release_NC Release of Amino Acid-Linker-Payload Degradation_NC->Release_NC Target_NC Payload binds to intracellular target Release_NC->Target_NC ADC_C ADC binds to a tumor antigen Internalization_C Internalization via endocytosis ADC_C->Internalization_C Trigger_C Enzymatic/pH/Reductive Trigger in Lysosome/ Endosome/Cytoplasm Internalization_C->Trigger_C Cleavage_C Linker Cleavage Trigger_C->Cleavage_C Release_C Release of free Payload Cleavage_C->Release_C Target_C Payload binds to intracellular target Release_C->Target_C Bystander Payload diffuses to neighboring cells (Bystander Effect) Release_C->Bystander

Figure 1. Mechanisms of payload release for non-cleavable and cleavable linkers.

The Bystander Effect: A Key Differentiator in Heterogeneous Tumors

One of the most significant consequences of the linker's release mechanism is the "bystander effect."[1]

Cleavable linkers , by releasing a membrane-permeable free payload, can induce a potent bystander effect. The released cytotoxic drug can diffuse out of the target antigen-positive cell and kill adjacent antigen-negative tumor cells.[4] This is a crucial advantage in treating solid tumors, which are often heterogeneous and may not uniformly express the target antigen.[1]

Non-cleavable linkers , in contrast, release a charged amino acid-linker-payload complex that is generally not membrane-permeable.[4] This largely abrogates the bystander effect, confining the cytotoxic activity to the antigen-positive cells that have internalized the ADC. While this can enhance the ADC's safety profile, it may limit its efficacy in tumors with heterogeneous antigen expression.[4]

Quantitative Performance Comparison

The choice between a non-cleavable and a cleavable linker involves a trade-off between stability, targeted cell killing, and the bystander effect. The following tables summarize preclinical data comparing the performance of ADCs with non-cleavable SMCC-DM1 and cleavable vc-MMAE linkers.

Table 1: In Vitro Cytotoxicity (IC50)

ADCCell LineTumor TypeIC50 (nM)Reference
Trastuzumab-SMCC-DM1SK-BR-3Breast Cancer (HER2+)~1[5]
Trastuzumab-SMCC-DM1BT-474Breast Cancer (HER2+)~1[5]
Trastuzumab-vc-MMAEBT-474Breast Cancer (HER2+)~0.1[5]
Trastuzumab-vc-MMAEKarpas-299Lymphoma (CD30+)~0.1[5]
Trastuzumab-SMCC-DM1NCI-N87Gastric Cancer (HER2+)Not directly reported, but less potent than vc-MMAE[6]
Trastuzumab-vc-MMAENCI-N87Gastric Cancer (HER2+)More potent than SMCC-DM1[6]

Table 2: In Vivo Efficacy in Xenograft Models

ADCXenograft ModelTumor TypeDose and ScheduleOutcomeReference
Trastuzumab-SMCC-DM1BT-474Breast Cancer (HER2+)5 mg/kg, single doseTumor regression, but less sustained than vc-MMAE[5]
Trastuzumab-vc-MMAEBT-474Breast Cancer (HER2+)5 mg/kg, single doseComplete and sustained tumor regression[5]
Trastuzumab-SMCC-DM1NCI-N87Gastric Cancer (HER2+)5 mg/kg, single doseTumor growth inhibition[7]
Trastuzumab-vc-MMAENCI-N87Gastric Cancer (HER2+)2.5 mg/kg, single doseComparable tumor growth inhibition to 5 mg/kg SMCC-DM1[7]

Table 3: Comparative Toxicity

Linker-PayloadKey ToxicitiesNotesReference
SMCC-DM1Thrombocytopenia, HepatotoxicityThrombocytopenia is a notable clinical toxicity of T-DM1.
vc-MMAENeutropenia, Peripheral NeuropathyDifferent toxicity profile compared to DM1-based ADCs.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of ADCs with different linker technologies.

cluster_workflow Experimental Workflow for ADC Comparison cluster_invitro_assays cluster_invivo_assays Start Start: ADC Constructs (Cleavable vs. Non-cleavable) InVitro In Vitro Evaluation Start->InVitro InVivo In Vivo Evaluation InVitro->InVivo Cytotoxicity Cytotoxicity Assay (IC50 Determination) Bystander Bystander Effect Assay Stability Plasma Stability Assay Analysis Data Analysis and Linker Selection InVivo->Analysis Efficacy Xenograft Tumor Growth Inhibition Toxicity Maximum Tolerated Dose (MTD) Study

Figure 2. A typical experimental workflow for comparing ADC performance.
In Vitro Cytotoxicity Assay (e.g., CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on antigen-positive and antigen-negative cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HER2-positive SK-BR-3 and HER2-negative MCF-7) in 96-well opaque-walled plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Dilution: Prepare serial dilutions of the ADC constructs (e.g., Trastuzumab-SMCC-DM1 and Trastuzumab-vc-MMAE) in complete cell culture medium.

  • Treatment: Remove the existing medium from the cells and add the diluted ADC solutions to the respective wells. Include untreated control wells (vehicle only).

  • Incubation: Incubate the plate for a defined period (e.g., 72-96 hours) at 37°C in a humidified CO2 incubator.

  • Cell Viability Assessment:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[8]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[8]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

    • Record luminescence using a plate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 values using non-linear regression analysis.

Co-culture Bystander Effect Assay

Objective: To quantify the killing of antigen-negative cells by the payload released from antigen-positive cells treated with an ADC.

Methodology:

  • Cell Labeling: Stably transfect the antigen-negative cell line (e.g., MCF-7) with a fluorescent protein (e.g., Green Fluorescent Protein, GFP) for easy identification.

  • Co-culture Seeding: Seed a mixed population of antigen-positive (e.g., SK-BR-3) and GFP-labeled antigen-negative cells (e.g., MCF-7-GFP) in a 96-well plate at a defined ratio (e.g., 1:1). Also, seed each cell line individually as a monoculture control.

  • ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADCs.

  • Incubation: Incubate the plates for 72-96 hours.

  • Imaging and Analysis:

    • Stain the cells with a nuclear stain (e.g., Hoechst 33342) to count the total number of cells.

    • Acquire images using a high-content imaging system, capturing both the GFP and Hoechst channels.

    • Quantify the number of viable GFP-positive (antigen-negative) cells in the co-culture wells treated with the ADC and compare it to the number in the vehicle-treated co-culture wells.

    • A significant reduction in the viability of the antigen-negative cells in the presence of treated antigen-positive cells indicates a bystander effect.

In Vivo Tumor Growth Inhibition in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of an ADC in a mouse model bearing human tumor xenografts.

Methodology:

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., NCI-N87) into the flank of immunocompromised mice (e.g., nude or SCID mice).[1][7]

  • Tumor Growth and Randomization: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle control, non-cleavable ADC, cleavable ADC).[1][5]

  • ADC Administration: Administer the ADCs intravenously (i.v.) at specified doses and schedules (e.g., a single dose of 5 mg/kg).[5]

  • Monitoring:

    • Measure tumor volumes with calipers two to three times per week.[9]

    • Monitor the body weight of the mice as an indicator of toxicity.[7]

  • Endpoint: Continue the study until the tumors in the control group reach a specified maximum size or for a predetermined duration.

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion: Selecting the Optimal Linker for Solid Tumors

The decision between a non-cleavable linker like this compound and a cleavable linker is not straightforward and depends on several factors, including the target antigen, the tumor microenvironment, and the desired therapeutic index.

Start Start: Linker Selection for a New ADC in a Solid Tumor Tumor_Heterogeneity Is the target antigen heterogeneously expressed in the tumor? Start->Tumor_Heterogeneity Payload_Permeability Is the free payload membrane-permeable? Tumor_Heterogeneity->Payload_Permeability Yes High_Stability Is high plasma stability and minimal off-target toxicity the primary concern? Tumor_Heterogeneity->High_Stability No Cleavable Consider a Cleavable Linker Payload_Permeability->Cleavable Yes Evaluate Evaluate both linker types preclinically Payload_Permeability->Evaluate No NonCleavable Consider a Non-Cleavable Linker (e.g., this compound) High_Stability->NonCleavable Yes High_Stability->Evaluate No

Figure 3. Decision-making flowchart for linker selection in solid tumors.

This compound and other non-cleavable linkers offer the advantage of enhanced plasma stability, which can lead to a wider therapeutic window and a more favorable safety profile.[2] This makes them an excellent choice for treating tumors with high and homogeneous antigen expression, where a localized cytotoxic effect is desired.

Cleavable linkers are often favored for their ability to induce a bystander effect, which is particularly advantageous for eradicating heterogeneous solid tumors.[1] However, this can come at the cost of lower plasma stability and a potential for increased off-target toxicity.

Ultimately, the optimal linker strategy must be determined empirically through rigorous preclinical evaluation. By employing the robust experimental methodologies outlined in this guide, researchers can make an informed decision to advance the most promising ADC candidate toward clinical development for the treatment of solid tumors.

References

A Head-to-Head Showdown: In Vivo Efficacy of Amcc-DM1 vs. Cleavable Linker ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker is a pivotal decision in the design of an effective and safe Antibody-Drug Conjugate (ADC). This guide provides an objective in vivo comparison of ADCs featuring the non-cleavable Amcc linker conjugated to DM1, exemplified by Trastuzumab emtansine (T-DM1), against ADCs utilizing cleavable linkers with the same cytotoxic payload.

The linker connecting a monoclonal antibody to a potent cytotoxic payload is a critical determinant of an ADC's therapeutic index, influencing its stability, mechanism of action, and ultimately, its anti-tumor efficacy. Non-cleavable linkers, such as the thioether-based succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC or Amcc), are designed to release the payload only after complete lysosomal degradation of the antibody.[1][2] In contrast, cleavable linkers are engineered to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as enzymes or changes in pH.[1][3]

A key differentiator between these two strategies is the "bystander effect," a phenomenon primarily associated with cleavable linkers. This effect allows the released, cell-permeable payload to diffuse and kill neighboring antigen-negative tumor cells, which can be particularly advantageous in treating heterogeneous tumors.[4] ADCs with non-cleavable linkers, like T-DM1, are generally considered to have a minimal bystander effect as the released payload remains attached to a charged amino acid, hindering its ability to cross cell membranes.[4]

Quantitative In Vivo Efficacy Comparison

A direct comparative study of trastuzumab conjugated to DM1 via the non-cleavable MCC linker (T-DM1) and a disulfide-based cleavable linker (T-SPP-DM1) in a HER2-positive gastric cancer xenograft model (NCI-N87) provides valuable insights into their relative in vivo performance.

ADC ConfigurationXenograft ModelDosing RegimenTumor Growth Inhibition (TGI)Key Findings
Trastuzumab-MCC-DM1 (Non-cleavable) NCI-N87 (Gastric Cancer)10 mg/kg, single dose~80%Exhibited slower plasma clearance, leading to higher overall tumor concentrations of the ADC and its catabolites.[5][6]
Trastuzumab-SPP-DM1 (Cleavable) NCI-N87 (Gastric Cancer)10 mg/kg, single doseSimilar to T-DM1Demonstrated faster plasma clearance compared to T-DM1. Despite differences in pharmacokinetics, both ADCs delivered similar levels of the DM1 payload to the tumor, resulting in comparable in vivo potency.[5][6]

In another study using a trastuzumab-resistant breast cancer model (JIMT-1), T-DM1 demonstrated approximately 50% tumor growth inhibition at a single 15 mg/kg dose.[4] While a direct comparison with a cleavable linker DM1-ADC was not performed in this specific model, a trastuzumab-vc-MMAE (cleavable linker) ADC showed about 70% TGI at a 10 mg/kg dose, suggesting the potential for higher efficacy with cleavable linkers in certain contexts, possibly due to the bystander effect.[4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of ADCs with different linker technologies.

In Vivo Xenograft Efficacy Study Protocol:

  • Cell Line and Animal Model:

    • NCI-N87 human gastric cancer cells or other relevant cell lines (e.g., KPL-4, BT-474 for breast cancer) are cultured under standard conditions.[7]

    • Female severe combined immunodeficient (SCID) or nude mice (6-8 weeks old) are used for tumor implantation.[7]

  • Tumor Implantation:

    • A suspension of tumor cells (e.g., 5 x 10⁶ to 2 x 10⁷ cells) in a suitable medium (like PBS or Matrigel) is subcutaneously injected into the flank of each mouse.[7]

  • Tumor Growth Monitoring and Grouping:

    • Tumor volumes are measured regularly (e.g., twice weekly) using calipers, calculated with the formula: (Length x Width²)/2.

    • When tumors reach a predetermined average size (e.g., 100-200 mm³), mice are randomized into treatment and control groups (typically n=8-10 mice per group).[7]

  • ADC Administration:

    • ADCs (e.g., Trastuzumab-MCC-DM1, Trastuzumab-cleavable linker-DM1) and control vehicles (e.g., PBS) are administered intravenously (i.v.) via the tail vein.

    • Dosing can be a single administration or multiple doses at specified intervals (e.g., once every 3 weeks).[7]

  • Efficacy Evaluation:

    • Tumor volumes and body weights are monitored throughout the study.

    • The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

    • In some studies, complete tumor regression may be observed.[7]

  • Pharmacokinetic Analysis (Optional but Recommended):

    • Blood samples are collected at various time points post-ADC administration to determine the plasma concentrations of the total antibody, conjugated ADC, and free payload using methods like ELISA and LC-MS/MS.[5][8]

Visualizing the Mechanisms and Workflow

To better understand the processes involved, the following diagrams illustrate the mechanism of action for a cleavable linker ADC and a typical in vivo experimental workflow.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular ADC Cleavable Linker ADC TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Target Antigen Endosome Endosome TumorCell->Endosome 2. Internalization NeighborCell Neighboring Cell (Antigen-Negative) BystanderApoptosis Bystander Cell Apoptosis NeighborCell->BystanderApoptosis 8. Killing of Neighboring Cells Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Free DM1 Payload Lysosome->Payload 4. Linker Cleavage Payload->NeighborCell 7. Bystander Effect (Diffusion) Tubulin Microtubules Payload->Tubulin 5. Tubulin Inhibition Apoptosis Apoptosis Tubulin->Apoptosis 6. Cell Cycle Arrest & Apoptosis

Caption: Mechanism of a cleavable linker ADC.

In_Vivo_Workflow start Start: Cell Culture implantation Tumor Cell Implantation (Subcutaneous) start->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization into Groups (e.g., Vehicle, Amcc-DM1, Cleavable-DM1) monitoring->randomization dosing ADC Administration (i.v.) randomization->dosing data_collection Data Collection (Tumor Volume, Body Weight) dosing->data_collection analysis Data Analysis (TGI, Statistical Analysis) data_collection->analysis end End: Efficacy Comparison analysis->end

Caption: Experimental workflow for in vivo ADC efficacy studies.

Conclusion

The decision between a non-cleavable Amcc linker and a cleavable linker for a DM1-based ADC is nuanced and context-dependent. While the Amcc linker in T-DM1 offers superior plasma stability, direct comparative studies suggest that this does not always translate to superior in vivo efficacy, with cleavable linker counterparts demonstrating comparable potency.[5][6] The potential for a bystander effect with cleavable linkers may offer an advantage in heterogeneous tumors, although this can also contribute to off-target toxicities.[3][4] Ultimately, the optimal linker choice requires a thorough evaluation of the target antigen biology, the tumor microenvironment, and the desired balance between efficacy and safety for a given therapeutic application.

References

A Head-to-Head Comparison of Amcc-DM4 and Other Maytansinoid Conjugates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the judicious selection of a linker and payload is paramount to achieving optimal therapeutic efficacy and a favorable safety profile. Maytansinoids, a class of potent microtubule inhibitors, are frequently employed as cytotoxic payloads in ADCs. This guide provides a detailed head-to-head comparison of maytansinoid conjugates, with a focus on those utilizing the non-cleavable Amcc linker with a DM4 payload, against other maytansinoid-based ADCs. This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in ADC design.

Executive Summary

The choice between different maytansinoid conjugates hinges on a trade-off between stability, potency, and the desired mechanism of action. Non-cleavable linkers like Amcc (presumed to be structurally analogous to SMCC) offer high plasma stability, leading to a wider therapeutic window and reduced off-target toxicity.[1][2] However, this stability necessitates the complete degradation of the antibody for payload release and precludes a "bystander killing" effect. In contrast, ADCs with cleavable linkers can release a membrane-permeable payload that can eliminate neighboring antigen-negative tumor cells, a potential advantage in treating heterogeneous tumors.[2] The choice of maytansinoid payload, either DM1 or DM4, also influences the ADC's properties, with studies indicating differences in their associated toxicities.[3][4]

Mechanism of Action: A Tale of Two Linkers

The fundamental difference between Amcc-DM4 and other maytansinoid conjugates often lies in the linker technology, which dictates the payload release mechanism.

Amcc-DM4 (Non-Cleavable Linker):

ADCs employing a non-cleavable linker like Amcc rely on the cellular machinery for payload liberation. The process unfolds as follows:

  • Binding and Internalization: The ADC binds to the target antigen on the cancer cell surface and is internalized via endocytosis.

  • Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.

  • Antibody Degradation: Lysosomal proteases degrade the antibody component of the ADC.

  • Payload Release: This degradation releases the maytansinoid payload (DM4) still attached to the linker and the amino acid residue (lysine) to which it was conjugated (e.g., Lysine-Amcc-DM4).

  • Microtubule Disruption: The released payload then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

A key characteristic of this mechanism is the lack of a bystander effect, as the charged Lysine-Amcc-DM4 metabolite is generally membrane-impermeable.[2]

Cleavable Linker-Maytansinoid Conjugates (e.g., SPDB-DM4):

These ADCs utilize linkers designed to be cleaved by specific triggers within the tumor microenvironment or inside the cancer cell. Common cleavable linkers for maytansinoids include disulfide-based linkers (like SPDB) or peptide-based linkers.

  • Binding and Internalization: Similar to non-cleavable ADCs, the conjugate binds to the target antigen and is internalized.

  • Linker Cleavage: Inside the cell, the linker is cleaved. For disulfide linkers, this is often triggered by the high intracellular concentration of glutathione.

  • Payload Release: A modified, often membrane-permeable form of the maytansinoid payload is released.

  • Bystander Killing: The released, uncharged payload can diffuse out of the target cell and kill adjacent, antigen-negative tumor cells.

dot

cluster_0 Non-Cleavable Linker (Amcc-DM4) cluster_1 Cleavable Linker (e.g., SPDB-DM4) ADC Binds ADC Binds Internalization Internalization ADC Binds->Internalization Lysosomal Trafficking Lysosomal Trafficking Internalization->Lysosomal Trafficking Antibody Degradation Antibody Degradation Lysosomal Trafficking->Antibody Degradation Release of Lys-Amcc-DM4 Release of Lys-Amcc-DM4 Antibody Degradation->Release of Lys-Amcc-DM4 Apoptosis (Target Cell Only) Apoptosis (Target Cell Only) Release of Lys-Amcc-DM4->Apoptosis (Target Cell Only) ADC Binds_C ADC Binds Internalization_C Internalization ADC Binds_C->Internalization_C Linker Cleavage Linker Cleavage Internalization_C->Linker Cleavage Release of DM4 Release of DM4 Linker Cleavage->Release of DM4 Apoptosis_Target Apoptosis (Target Cell) Release of DM4->Apoptosis_Target Apoptosis_Bystander Apoptosis (Bystander Cell) Release of DM4->Apoptosis_Bystander Start Start Seed Cells Seed Cells Start->Seed Cells Add ADC Dilutions Add ADC Dilutions Seed Cells->Add ADC Dilutions Incubate (72-120h) Incubate (72-120h) Add ADC Dilutions->Incubate (72-120h) Add MTT Add MTT Incubate (72-120h)->Add MTT Incubate (2-4h) Incubate (2-4h) Add MTT->Incubate (2-4h) Solubilize Formazan Solubilize Formazan Incubate (2-4h)->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50 End End Calculate IC50->End Start Start Implant Tumor Cells Implant Tumor Cells Start->Implant Tumor Cells Tumor Growth Tumor Growth Implant Tumor Cells->Tumor Growth Randomize Mice Randomize Mice Tumor Growth->Randomize Mice Administer ADC Administer ADC Randomize Mice->Administer ADC Monitor Tumor Volume & Body Weight Monitor Tumor Volume & Body Weight Administer ADC->Monitor Tumor Volume & Body Weight Endpoint Endpoint Monitor Tumor Volume & Body Weight->Endpoint Analyze Data Analyze Data Endpoint->Analyze Data End End Analyze Data->End

References

Comparison Guide: Validating the In Vitro Potency of a New Amcc-DM1 Antibody-Drug Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for validating the in vitro potency of a new Antibody-Drug Conjugate (ADC) utilizing the Amcc-DM1 drug-linker technology. It offers objective comparisons with alternative platforms and includes detailed experimental protocols and supporting data presented in a clear, comparative format for researchers, scientists, and drug development professionals.

Introduction to this compound ADC Technology

An this compound ADC is a targeted therapeutic composed of three components: a monoclonal antibody, a cytotoxic payload (DM1), and a stable linker (Amcc). The antibody provides specificity by binding to a target antigen on cancer cells. Following binding, the ADC is internalized, and the DM1 payload is released, leading to cell death.

  • Antibody: Provides targeting specificity to cancer cells expressing a particular surface antigen.

  • Linker (Amcc): The 4-(N-maleimidomethyl) cyclohexane-1-carboxylate (Amcc) is a non-cleavable thioether linker. This type of linker is highly stable in circulation and releases the payload after the antibody is degraded in the lysosome.

  • Payload (DM1): A potent maytansinoid derivative that inhibits tubulin polymerization.[1][2] By binding to microtubule tips, DM1 suppresses microtubule dynamics, which induces mitotic arrest and ultimately leads to apoptotic cell death.[1]

The validation of an ADC's in vitro potency is a critical preclinical step to ensure it functions as designed before moving into more complex and costly in vivo studies.[3][4] Key parameters to evaluate include target-specific cytotoxicity, internalization efficiency, bystander killing potential, and effector functions of the antibody backbone.

cluster_0 Mechanism of this compound ADC Action ADC This compound ADC Receptor Target Antigen on Cell Surface ADC->Receptor Specific Targeting Binding 1. Binding Internalization 2. Internalization (Endocytosis) Endosome Endosome Internalization->Endosome ADC-Antigen Complex Lysosome Lysosome Endosome->Lysosome Trafficking Degradation 3. Lysosomal Degradation Payload_Release 4. Payload Release (Lys-Amcc-DM1) Degradation->Payload_Release Antibody Catabolism Microtubules Microtubules Payload_Release->Microtubules Inhibition of Tubulin Polymerization Apoptosis 5. Mitotic Arrest & Apoptosis Microtubules->Apoptosis cluster_1 Cytotoxicity Assay Workflow Seed 1. Seed Ag+ and Ag- Cells (96-well plate) Treat 2. Add Serial Dilutions of ADC Seed->Treat Incubate 3. Incubate (72-96h) Treat->Incubate MTT 4. Add MTT Reagent Incubate->MTT Solubilize 5. Add Solubilization Buffer MTT->Solubilize Read 6. Read Absorbance (570nm) Solubilize->Read Analyze 7. Calculate IC50 Values Read->Analyze cluster_2 Internalization Assay Workflow Label 1. Label ADC with pH-Sensitive Dye Plate 2. Plate Ag+ and Ag- Cells Label->Plate Add 3. Add Labeled ADC to Cells Plate->Add Image 4. Real-Time Imaging (Live-Cell System) Add->Image Quantify 5. Quantify Fluorescence Intensity Over Time Image->Quantify cluster_3 Bystander Effect Assay Workflow Prepare 1. Prepare Ag+ and GFP-tagged Ag- Cells Seed 2. Co-culture Cells in 96-well Plate Prepare->Seed Treat 3. Add Serial Dilutions of ADC Seed->Treat Incubate 4. Incubate (96-120h) Treat->Incubate Image 5. Image and Count Viable GFP+ Cells Incubate->Image Analyze 6. Calculate IC50 on Bystander Ag- Cells Image->Analyze cluster_4 ADCC Reporter Assay Workflow Plate 1. Plate Target Cells AddADC 2. Add Serial Dilutions of ADC / Antibody Plate->AddADC AddEffector 3. Add Engineered Effector Cells (Jurkat) AddADC->AddEffector Incubate 4. Incubate (6-24h) AddEffector->Incubate Read 5. Add Substrate and Read Luminescence Incubate->Read Analyze 6. Calculate EC50 Read->Analyze

References

Cross-Validation of Analytical Methods for Amcc-DM1 ADC Characterization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The development of antibody-drug conjugates (ADCs) as targeted cancer therapeutics represents a significant advancement in oncology.[1] Amcc-DM1, an ADC leveraging a non-cleavable linker (Amcc) to conjugate the potent microtubule inhibitor DM1 to a monoclonal antibody via lysine (B10760008) residues, embodies the complexity of this class of biotherapeutics.[2] The inherent heterogeneity of lysine-linked ADCs, resulting in a diverse mixture of species with varying drug-to-antibody ratios (DAR) and conjugation sites, presents considerable analytical challenges.[3][4]

Ensuring the safety, efficacy, and quality of this compound necessitates robust analytical characterization and the cross-validation of orthogonal methods. This guide provides an objective comparison of key analytical techniques for this compound characterization, supported by detailed experimental protocols and illustrative data to aid researchers, scientists, and drug development professionals in establishing a comprehensive analytical control strategy.

Overview of Key Analytical Methods

A multi-faceted approach employing various analytical techniques is crucial for characterizing the complex structure of ADCs.[5] Methods such as Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Mass Spectrometry (MS) are cornerstones of ADC analysis, each providing unique insights into critical quality attributes (CQAs).

Analytical MethodPrincipleKey Critical Quality Attributes (CQAs) Measured
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on surface hydrophobicity under non-denaturing conditions.[6][7] The addition of a hydrophobic drug-linker increases the antibody's hydrophobicity.Drug-to-Antibody Ratio (DAR) distribution, average DAR, unconjugated antibody.[3][8]
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius (size) under native conditions.[9][10]Aggregation (dimers, higher-order aggregates), fragmentation, and monomer purity.[11][12]
Reversed-Phase HPLC (RP-HPLC) Separates molecules based on hydrophobicity under denaturing conditions, often used for subunit analysis.Drug load distribution on light and heavy chains, confirmation of conjugation.[3]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine molecular weight with high accuracy.[5] Often coupled with LC (LC-MS).Average DAR, DAR distribution, intact and subunit mass confirmation, identification of conjugation sites, and characterization of modifications.[3][13]
Comparative Analysis of Analytical Methods

The choice of analytical method depends on the specific CQA being investigated. For lysine-linked ADCs like this compound, certain techniques are more suitable than others. For instance, the high heterogeneity of lysine conjugates makes their separation by HIC challenging, often resulting in broad, poorly resolved peaks.[14] Therefore, MS-based methods are generally preferred for accurate DAR determination.[14]

FeatureHydrophobic Interaction Chromatography (HIC)Size Exclusion Chromatography (SEC)Mass Spectrometry (MS)
Primary Application DAR distribution and average DARAggregates and fragmentsAverage DAR, DAR distribution, mass confirmation
Sample Condition Native, non-denaturing[7]Native, non-denaturing[10]Native or denaturing
Resolution for Lysine-ADCs Low to moderate; often challenging due to heterogeneity.[14]High for size variants.High; can resolve individual drug-loaded species.[13]
Information Provided Relative quantitation of different drug-loaded species.Quantitation of monomer, aggregates, and fragments.[9]Precise mass measurements, absolute DAR values, structural information.[5]
Strengths Well-established for cysteine-linked ADCs, operates under native conditions.[8]Robust and reliable for stability-indicating assays.[12]High accuracy and sensitivity; provides detailed molecular information.[3][13]
Limitations Poor resolution for highly heterogeneous lysine-linked ADCs.[14] Incompatible with MS due to high salt concentrations.[15]Does not provide information on drug load or distribution.Can be complex, lower throughput than UV-based methods.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable analytical results. The following protocols are representative for the characterization of a lysine-linked this compound ADC.

Hydrophobic Interaction Chromatography (HIC) for DAR Analysis

This protocol describes a generic HIC method for ADC analysis.[7] Optimization is typically required based on the specific ADC's properties.

  • System: HPLC or UHPLC system with a UV detector.

  • Column: TSKgel Butyl-NPR (4.6 mm x 3.5 cm, 2.5 µm) or similar HIC column.

  • Mobile Phase A: 1.5 M Ammonium (B1175870) Sulfate in 50 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Gradient:

    • 0-3 min: 0% B

    • 3-15 min: 0-100% B

    • 15-18 min: 100% B

    • 18-20 min: 0% B

  • Detection: UV at 280 nm.

  • Sample Preparation: Dilute the this compound ADC to 1 mg/mL in Mobile Phase A.

  • Data Analysis: Integrate the peaks corresponding to different drug loads (DAR 0, 1, 2, etc.). Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area_i * DAR_i) / Σ(Peak Area_i)

Size Exclusion Chromatography (SEC) for Aggregation Analysis

SEC is the standard method for quantifying aggregates and fragments.[9]

  • System: HPLC or UHPLC system (preferably bio-inert) with a UV detector.[11]

  • Column: Agilent AdvanceBio SEC 300Å (7.8 x 300 mm, 2.7 µm) or equivalent.[9]

  • Mobile Phase: 150 mM Sodium Phosphate, pH 6.8.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10-20 µL.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dilute the this compound ADC to 1 mg/mL in the mobile phase.

  • Data Analysis: Integrate the peaks corresponding to high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments). Calculate the percentage of each species relative to the total integrated area.

Native SEC-Mass Spectrometry for Intact Mass and DAR Analysis

For lysine-linked ADCs, SEC-MS under native conditions provides accurate mass measurement and DAR determination without the complications of HIC.[13][14]

  • System: A bio-inert UHPLC system coupled to a high-resolution mass spectrometer (Q-TOF or Orbitrap).[13]

  • Column: Size exclusion column suitable for MS.

  • Mobile Phase: 100 mM Ammonium Acetate, pH 6.8.

  • Flow Rate: 0.3 mL/min.

  • Sample Preparation:

    • If necessary, deglycosylate the ADC using PNGase F to simplify the mass spectrum.[13]

    • Dilute the ADC to 0.5-1 mg/mL in a volatile buffer like ammonium acetate.

  • Mass Spectrometry Parameters (Example for Q-TOF):

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • Capillary Voltage: 4000 V.

    • Fragmentor Voltage: 350 V.

    • Mass Range: 1000-5000 m/z.

  • Data Analysis:

    • Extract the mass spectrum from the main chromatographic peak.

    • Deconvolute the spectrum to obtain the zero-charge masses of the different drug-loaded species.

    • Calculate the average DAR from the relative abundance of each species.

Illustrative Data Comparison

The following table presents illustrative data that might be obtained when analyzing an this compound ADC batch using the described methods. This data is representative and serves to highlight the type of results generated by each technique.

ParameterHIC-UVSEC-UVNative MS
Average DAR 3.6*N/A3.52
DAR Distribution Poorly resolved peaksN/ADAR 0-8 species resolved
% Monomer N/A98.5%N/A
% Aggregates N/A1.3%N/A
% Fragments N/A0.2%N/A
Observed Mass (Da) N/AN/A148,520 (for DAR 3)
Mass Accuracy N/AN/A< 20 ppm

*Average DAR from HIC is often considered an estimate for lysine-linked ADCs due to poor peak resolution.

Visualizing Experimental Workflows

Diagrams help clarify the logical flow of experimental procedures. The following workflows are presented using the DOT language for Graphviz.

HIC_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_sample Dilute this compound ADC (1 mg/mL in Mobile Phase A) inject Inject Sample prep_sample->inject prep_system Equilibrate HIC Column with Mobile Phase A prep_system->inject gradient Run Salt Gradient (0-100% Mobile Phase B) inject->gradient detect UV Detection (280 nm) gradient->detect integrate Integrate Chromatogram Peaks detect->integrate calculate Calculate Average DAR and Species Distribution integrate->calculate

Caption: Experimental workflow for HIC analysis of this compound ADC.

SEC_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_sample Dilute this compound ADC (1 mg/mL in Mobile Phase) inject Inject Sample prep_sample->inject prep_system Equilibrate SEC Column prep_system->inject isocratic Isocratic Elution inject->isocratic detect UV Detection (280 nm) isocratic->detect integrate Integrate Peaks (Aggregate, Monomer, Fragment) detect->integrate calculate Calculate % Distribution integrate->calculate

Caption: Experimental workflow for SEC analysis of this compound ADC.

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing deglyco Optional: Deglycosylation (PNGase F) buffer_ex Buffer Exchange into Volatile Salt (e.g., AmAc) deglyco->buffer_ex inject Inject onto SEC Column buffer_ex->inject separate Online Desalting & Separation inject->separate ms_detect Acquire Mass Spectrum (High-Resolution MS) separate->ms_detect deconvolute Deconvolute Spectrum (Obtain Zero-Charge Masses) ms_detect->deconvolute calc_dar Determine DAR Distribution & Average DAR deconvolute->calc_dar

Caption: Experimental workflow for native MS analysis of this compound ADC.

References

Benchmarking Novel ADC Technologies: A Comparative Analysis of Amcc-DM1-based Conjugates Against Approved Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive performance benchmark of antibody-drug conjugates (ADCs) utilizing the Amcc-DM1 drug-linker technology against established, FDA-approved ADCs. This analysis is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of this novel ADC platform.

Introduction to this compound Technology

This compound refers to a specific drug-linker combination used in the development of next-generation ADCs. It consists of:

  • DM1 Payload: A potent anti-mitotic agent, DM1 is a maytansinoid derivative that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1]

  • AMCC Linker: A non-cleavable linker designed to provide a stable connection between the antibody and the DM1 payload. This stability in circulation is intended to minimize off-target toxicity. The release of the active cytotoxic agent relies on the complete degradation of the antibody within the lysosome of the target cancer cell.

As no specific ADC utilizing the this compound construct is currently approved, this guide will benchmark its core components—a DM1 payload and a non-cleavable linker—against the most relevant approved ADC, Ado-trastuzumab emtansine (T-DM1, Kadcyla®) . T-DM1 employs the same DM1 payload and a functionally similar non-cleavable thioether linker (SMCC).[2][3]

For a comprehensive comparison, we will also evaluate T-DM1 against an ADC with a different payload and linker technology targeting the same antigen: Trastuzumab deruxtecan (B607063) (T-DXd, Enhertu®) . T-DXd features a topoisomerase I inhibitor payload and a cleavable linker. This comparative approach will highlight the performance characteristics of different ADC designs in a clinically relevant context.

Comparative Performance Data

The following table summarizes the clinical performance of T-DM1 and T-DXd in patients with HER2-positive metastatic breast cancer who have been previously treated with trastuzumab and a taxane (B156437). The data is derived from the pivotal clinical trials for each agent.

Performance MetricAdo-trastuzumab emtansine (T-DM1)[4][5]Trastuzumab deruxtecan (T-DXd)[5]
Pivotal Trial EMILIA (NCT00829166)DESTINY-Breast03 (NCT03529110)
Overall Response Rate (ORR) 43.6%79.7%
Median Progression-Free Survival (PFS) 9.6 months28.8 months
Median Overall Survival (OS) 30.9 months77.4% (at 24 months)
Common Adverse Events (Grade ≥3) Thrombocytopenia, elevated liver enzymesNeutropenia, nausea, fatigue

Experimental Protocols

EMILIA Trial (T-DM1)

The EMILIA study was a Phase III, randomized, open-label, international clinical trial.[5]

  • Patient Population: Patients with HER2-positive, unresectable, locally advanced or metastatic breast cancer who had previously received treatment with a taxane and trastuzumab.

  • Treatment Arms:

    • T-DM1 administered intravenously at a dose of 3.6 mg/kg every 3 weeks.

    • Lapatinib plus capecitabine.

  • Primary Endpoints: Progression-free survival (PFS), overall survival (OS), and safety.

  • Key Assessments: Tumor assessments were performed every 6 weeks. Adverse events were monitored throughout the study.

DESTINY-Breast03 Trial (T-DXd)

The DESTINY-Breast03 study was a Phase III, randomized, open-label, multicenter clinical trial.[5]

  • Patient Population: Patients with HER2-positive, unresectable or metastatic breast cancer previously treated with trastuzumab and a taxane.

  • Treatment Arms:

    • T-DXd administered intravenously at a dose of 5.4 mg/kg every 3 weeks.

    • T-DM1 administered intravenously at a dose of 3.6 mg/kg every 3 weeks.

  • Primary Endpoint: Progression-free survival (PFS) as assessed by blinded independent central review.

  • Key Assessments: Tumor assessments were performed every 6 weeks. Overall survival and safety were key secondary endpoints.

Signaling Pathways and Experimental Workflows

Mechanism of Action of a DM1-based ADC

The following diagram illustrates the mechanism of action for an ADC utilizing a DM1 payload and a non-cleavable linker, such as T-DM1.

DM1_ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC ADC (e.g., T-DM1) Receptor Tumor Antigen (e.g., HER2) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Microtubules Microtubules Lysosome->Microtubules 4. Antibody Degradation & DM1 Release Apoptosis Apoptosis Microtubules->Apoptosis 5. Microtubule Disruption & Cell Cycle Arrest

Caption: Mechanism of Action of a DM1-based ADC.

Preclinical Evaluation Workflow for ADC Efficacy

This diagram outlines a typical experimental workflow for the preclinical assessment of an ADC's efficacy.

ADC_Efficacy_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis Binding Binding Affinity Assay (e.g., ELISA, Flow Cytometry) Internalization Internalization Assay (e.g., Confocal Microscopy) Binding->Internalization Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Internalization->Cytotoxicity Xenograft Tumor Xenograft Model (e.g., in immunodeficient mice) Cytotoxicity->Xenograft Treatment ADC Administration Xenograft->Treatment Monitoring Tumor Growth Monitoring Treatment->Monitoring Toxicity Toxicity Assessment Treatment->Toxicity Efficacy Efficacy Analysis (e.g., Tumor Growth Inhibition) Monitoring->Efficacy Safety Safety Profile (e.g., Body Weight, Histopathology) Toxicity->Safety

Caption: Preclinical ADC Efficacy Evaluation Workflow.

References

Navigating Non-Cleavable Linkers: A Comparative Pharmacokinetic Analysis of Amcc-DM1 and SMCC-DM1 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. This guide provides an objective comparison of the pharmacokinetic (PK) profiles of ADCs utilizing two distinct non-cleavable linkers: Amcc (a maleimide-based linker) and SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), both conjugated to the potent cytotoxic agent DM1.

The stability of the linker connecting the antibody to the cytotoxic payload is paramount for the safety and efficacy of an ADC. Non-cleavable linkers, such as Amcc and SMCC, are designed to release the payload only after the ADC is internalized by the target cell and the antibody component is degraded within the lysosome. This mechanism minimizes the premature release of the toxic payload into systemic circulation, thereby reducing off-target toxicities. This guide delves into the comparative pharmacokinetics of ADCs employing these two linkers, presenting supporting experimental data and detailed methodologies to inform rational ADC design.

Structural Differences: Amcc vs. SMCC Linkers

The fundamental difference between Amcc and SMCC linkers lies in their chemical structure, which can influence the stability and overall pharmacokinetic properties of the resulting ADC.

G Structural Comparison of Amcc and SMCC Linkers cluster_Amcc Amcc Linker cluster_SMCC SMCC Linker Amcc Amcc Linker Maleimide-based structure for thiol conjugation DM1 DM1 Payload Amcc->DM1 SMCC SMCC Linker Contains a cyclohexane (B81311) ring for added stability SMCC->DM1 Antibody Antibody (Thiol Group) Antibody->Amcc Thioether Bond Antibody->SMCC Thioether Bond

Caption: Structural overview of Amcc and SMCC linkers.

Comparative Pharmacokinetic Parameters

While direct head-to-head pharmacokinetic data for Amcc-DM1 versus SMCC-DM1 is limited in publicly available literature, a study comparing a triglycyl peptide linker (CX)-DM1 ADC to an SMCC-DM1 ADC provides valuable insights into the behavior of different non-cleavable linkers. The CX linker, like Amcc, is a maleimide-containing linker. The study demonstrated that the CX-DM1 ADC exhibited a pharmacokinetic profile comparable to that of the SMCC-DM1 ADC, suggesting that well-designed non-cleavable linkers can achieve similar in vivo stability.[1]

ParameterCX-DM1 ADCSMCC-DM1 ADC
Half-life (t½) 9.9 days10.4 days
Clearance (CL) 0.7 mL/h/kg0.7 mL/h/kg
Area Under the Curve (AUC) 14,370 h·µg/mLNot explicitly stated, but comparable stability suggests a similar AUC

Note: The data for the CX-DM1 ADC is used as a surrogate for an this compound ADC due to the lack of publicly available, direct comparative data for an this compound ADC. The comparable pharmacokinetic profiles of CX-DM1 and SMCC-DM1 suggest a high degree of in vivo stability for both linkers.[1]

Experimental Protocols

To ensure the accurate and reproducible assessment of ADC pharmacokinetics, detailed and robust experimental protocols are essential. Below are representative methodologies for key experiments.

In Vivo Pharmacokinetic Study in Rodents

A typical workflow for a comparative pharmacokinetic study is outlined below.

G Experimental Workflow for Comparative PK Study cluster_workflow Workflow start Start animal_model Animal Model Selection (e.g., Mice, Rats) start->animal_model adc_admin ADC Administration (Intravenous) animal_model->adc_admin blood_collection Serial Blood Sampling adc_admin->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep bioanalysis Bioanalytical Quantification (ELISA, LC-MS/MS) plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis end End pk_analysis->end

Caption: Workflow for a typical preclinical PK study.

1. Animal Model:

  • Species: Male BALB/c mice or Sprague-Dawley rats.

  • Housing: Maintained under standard laboratory conditions with free access to food and water.

2. ADC Administration:

  • Route: Intravenous (IV) bolus injection via the tail vein.

  • Dose: A single dose of the this compound or SMCC-DM1 ADC.

3. Blood Sampling:

  • A sparse sampling design is typically employed.

  • Blood samples (approximately 50-100 µL) are collected from a designated site (e.g., saphenous vein) at various time points post-administration (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168, and 336 hours).

  • Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).

4. Plasma Preparation:

  • Blood samples are centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate plasma.

  • Plasma is harvested and stored at -80°C until analysis.

5. Bioanalytical Quantification:

  • Total Antibody Quantification (ELISA):

    • A sandwich ELISA is used to measure the concentration of the total antibody (conjugated and unconjugated).

    • Microtiter plates are coated with the target antigen.

    • Plasma samples and standards are added, followed by a detection antibody (e.g., anti-human IgG-HRP).

    • The concentration is determined by measuring the absorbance and comparing it to a standard curve.

  • Conjugated Antibody (ADC) Quantification (ELISA):

    • A similar ELISA format is used, but with a capture antibody that specifically recognizes the DM1 payload.

    • The detection antibody is typically an anti-human IgG-HRP.

  • Unconjugated DM1 Quantification (LC-MS/MS):

    • Plasma samples are subjected to protein precipitation (e.g., with acetonitrile).

    • The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of free DM1.

6. Pharmacokinetic Analysis:

  • Non-compartmental analysis (NCA) is performed using software such as Phoenix WinNonlin to determine key PK parameters including clearance (CL), volume of distribution (Vd), half-life (t½), and area under the concentration-time curve (AUC).

Conclusion

The choice between this compound and SMCC-DM1 ADCs will depend on the specific therapeutic application and desired drug delivery profile. The available data suggests that both linkers, being non-cleavable and maleimide-based, can provide high in vivo stability, leading to prolonged exposure and slow clearance of the ADC. This stability is crucial for minimizing off-target toxicity and maximizing the delivery of the cytotoxic payload to the tumor cells. The provided experimental protocols offer a framework for conducting robust comparative pharmacokinetic studies to further elucidate the in vivo behavior of ADCs with different non-cleavable linkers, enabling the rational design of next-generation cancer therapeutics.

References

The Bystander Effect: A Comparative Analysis of Amcc-DM1 and Cleavable ADCs in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the rapidly evolving landscape of targeted cancer therapeutics, Antibody-Drug Conjugates (ADCs) represent a cornerstone of precision oncology. A critical determinant of an ADC's efficacy, particularly in the context of heterogeneous tumors, is its ability to induce "bystander killing" – the elimination of antigen-negative tumor cells adjacent to the targeted antigen-positive cells. This guide provides a comprehensive comparison of the bystander killing potential of ADCs utilizing the non-cleavable linker Amcc with the cytotoxic payload DM1 (Amcc-DM1) versus those employing cleavable linker technologies.

The fundamental difference in the bystander potential between these two classes of ADCs lies in their distinct mechanisms of payload release. This distinction is crucial for researchers and drug developers in selecting the optimal ADC strategy for a given cancer indication.

Mechanism of Action: A Tale of Two Linkers

This compound: A Non-Cleavable Linker Approach

ADCs with non-cleavable linkers, such as those employing Amcc (4-(N-maleimidomethyl)cyclohexane-1-carboxylate), a derivative of the commonly used SMCC linker, rely on the complete degradation of the antibody component within the lysosome of the target cancer cell to release the cytotoxic payload.[1][2][3] In the case of this compound, the potent tubulin inhibitor DM1 is liberated, but it remains attached to the linker and a lysine (B10760008) residue from the antibody. This resulting complex, Lysine-MCC-DM1, carries a positive charge, which significantly hinders its ability to traverse the cell membrane.[4] Consequently, the cytotoxic effect is largely confined to the antigen-positive cell that internalized the ADC, resulting in a minimal to nonexistent bystander effect.[5][6]

Cleavable ADCs: Engineering for Bystander Killing

In contrast, cleavable linkers are designed to release the payload in a controlled manner, often triggered by the specific conditions of the tumor microenvironment or the intracellular compartments of cancer cells.[1][3][7] These triggers can include:

  • Enzymatic Cleavage: Peptide linkers (e.g., valine-citrulline) are susceptible to cleavage by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.[1]

  • pH Sensitivity: Hydrazone linkers are stable at physiological pH but are hydrolyzed in the acidic environment of endosomes and lysosomes.[1]

  • Reductive Cleavage: Disulfide linkers can be cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione (B108866) than the bloodstream.[1]

Upon cleavage, these linkers release an unmodified, cell-permeable payload that can diffuse out of the target cell and kill neighboring antigen-negative cells, thereby amplifying the therapeutic effect.[5][6]

Visualizing the Mechanisms of Action

non_cleavable_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Antigen-Positive Cell) cluster_bystander Neighboring Antigen-Negative Cell ADC This compound ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_Release Release of Lys-MCC-DM1 (Charged) Degradation->Payload_Release Cell_Death Cell Death Payload_Release->Cell_Death Bystander_Cell No Effect Payload_Release->Bystander_Cell Impermeable

Caption: Mechanism of a non-cleavable ADC (this compound).

cleavable_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Antigen-Positive Cell) cluster_bystander Neighboring Antigen-Negative Cell ADC Cleavable ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome (Enzymes/Low pH) Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Payload_Release Release of Permeable Payload Cleavage->Payload_Release Target_Cell_Death Cell Death Payload_Release->Target_Cell_Death Bystander_Cell_Death Bystander Cell Death Payload_Release->Bystander_Cell_Death Diffusion

Caption: Mechanism of a cleavable ADC with bystander effect.

Quantitative Comparison of Bystander Killing Potential

The differential ability to induce bystander killing translates to significant differences in preclinical and clinical efficacy, especially in tumors with heterogeneous antigen expression. A notable clinical example is the comparison between trastuzumab emtansine (T-DM1), which utilizes a non-cleavable linker similar to Amcc, and trastuzumab deruxtecan (B607063) (T-DXd), which employs a cleavable linker.

ParameterThis compound (Non-Cleavable Linker ADC)Cleavable Linker ADC (e.g., T-DXd)Reference
Payload Release Mechanism Lysosomal degradation of the antibodyEnzymatic, pH, or reductive cleavage of the linker[1][2][3]
Released Payload Form Payload-linker-amino acid complex (charged)Unmodified payload (cell-permeable)[4]
Membrane Permeability of Released Payload Low / NegligibleHigh[5][6]
Bystander Killing Potential Minimal to NoneHigh[5][6]

Preclinical and Clinical Efficacy Data (T-DM1 vs. T-DXd)

EndpointT-DM1 (Non-Cleavable)T-DXd (Cleavable)Study/Reference
Progression-Free Survival (PFS) in HER2+ Metastatic Breast Cancer (DESTINY-Breast03) 6.8 months28.8 months[8][9]
12-Month Overall Survival (OS) Rate (DESTINY-Breast03) 86.0%94.1%[9]
24-Month Overall Survival (OS) Rate (DESTINY-Breast03) 69.9%77.4%[9]
Objective Response Rate (ORR) in Patients with Brain Metastases (DESTINY-Breast03) 20.5%67.4%[10]
In Vitro Bystander Killing of HER2-Negative Cells in Co-culture No significant effectSignificant cytotoxicity[11]
Payload Release into Conditioned Media (48h) No significant release240-273% increase in payload concentration[12]

Experimental Protocols for Evaluating Bystander Killing

The assessment of an ADC's bystander killing potential is a critical step in its preclinical development. Two common in vitro methods are the co-culture assay and the conditioned medium transfer assay.[13][14]

1. Co-culture Bystander Killing Assay

This assay directly measures the ability of an ADC to kill antigen-negative cells when they are grown together with antigen-positive cells.

  • Cell Lines:

    • Antigen-positive (Ag+) cell line (e.g., SK-BR-3 for HER2).

    • Antigen-negative (Ag-) cell line (e.g., U-87 MG for HER2), often engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.[13]

  • Procedure:

    • Seed Ag+ and Ag- cells together in various ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90) in a 96-well plate.[15]

    • Allow cells to adhere overnight.

    • Treat the co-cultures with a range of ADC concentrations. The concentrations should be chosen to be cytotoxic to the Ag+ cells but have minimal direct effect on the Ag- cells in monoculture.[13]

    • Incubate for a defined period (e.g., 5-6 days).[16][17]

    • Quantify the viability of the Ag- (fluorescently labeled) and Ag+ cell populations using flow cytometry or high-content imaging.[16]

  • Endpoint: A significant reduction in the viability of Ag- cells in the co-culture compared to the Ag- monoculture control indicates a bystander effect.

co_culture_workflow Start Start Seed_Cells Seed Antigen-Positive (Ag+) and Fluorescent Antigen-Negative (Ag-) Cells in Co-culture Start->Seed_Cells Incubate1 Incubate Overnight Seed_Cells->Incubate1 Treat_ADC Treat with ADC Incubate1->Treat_ADC Incubate2 Incubate for 5-6 Days Treat_ADC->Incubate2 Analyze Analyze Cell Viability (Flow Cytometry / Imaging) Incubate2->Analyze End End Analyze->End

Caption: Workflow for a co-culture bystander killing assay.

2. Conditioned Medium Transfer Assay

This method assesses whether a cytotoxic payload is released from Ag+ cells into the culture medium and can subsequently kill Ag- cells.

  • Procedure:

    • Seed Ag+ cells in a culture plate and allow them to adhere.

    • Treat the Ag+ cells with the ADC for a specified period (e.g., 72-96 hours) to allow for ADC processing and payload release.[14]

    • Collect the conditioned medium from the ADC-treated Ag+ cells and centrifuge to remove any detached cells.

    • In a separate plate, seed Ag- cells and allow them to adhere.

    • Replace the medium on the Ag- cells with the conditioned medium from the Ag+ cells.

    • Incubate the Ag- cells for a defined period.

    • Assess the viability of the Ag- cells using a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo).

  • Endpoint: A significant decrease in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells, compared to controls, confirms the release of a cell-permeable, cytotoxic payload.[13]

Conclusion

The choice between a non-cleavable linker like Amcc and a cleavable linker has profound implications for the therapeutic potential of an ADC. While the stability of non-cleavable linkers can be advantageous in certain contexts, the lack of a significant bystander effect may limit their efficacy in heterogeneous tumors. Conversely, cleavable ADCs, by releasing a membrane-permeable payload, can overcome tumor heterogeneity and lead to more profound and durable anti-tumor responses, as evidenced by the superior clinical outcomes of T-DXd compared to T-DM1. For researchers and drug developers, a thorough evaluation of the bystander killing potential using robust in vitro and in vivo models is essential for the rational design of next-generation ADCs with an optimized therapeutic index.

References

Correlation of In Vitro and In Vivo Activity of Amcc-DM1 Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the in vitro and in vivo activities of Antibody-Drug Conjugates (ADCs) utilizing the Amcc-DM1 drug-linker technology. The content is intended for researchers, scientists, and drug development professionals, offering objective comparisons with alternative ADC platforms supported by experimental data.

Introduction to this compound ADCs

Antibody-drug conjugates are a class of targeted therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The this compound platform consists of a monoclonal antibody (mAb) conjugated to the microtubule-inhibiting agent DM1 via a stable, non-cleavable thioether linker, 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (MCC). The specificity of the mAb directs the ADC to tumor-associated antigens on the cancer cell surface. Following receptor-mediated endocytosis, the ADC is trafficked to the lysosome where proteolytic degradation of the antibody releases the DM1 payload. The released DM1 then binds to tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and subsequent apoptotic cell death.[1][2]

Mechanism of Action of this compound ADCs

The signaling pathway and mechanism of action for a typical this compound ADC are illustrated below.

Amcc-DM1_ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Degradation Antibody Degradation Lysosome->Degradation 4. Proteolytic Degradation DM1 Free DM1 Degradation->DM1 5. Payload Release Microtubules Microtubule Disruption DM1->Microtubules 6. Inhibition of Tubulin Polymerization Apoptosis Apoptosis Microtubules->Apoptosis 7. Mitotic Arrest & Cell Death

Figure 1: Mechanism of Action of this compound ADC

In Vitro and In Vivo Correlation: Experimental Data

The correlation between the in vitro cytotoxicity and the in vivo anti-tumor efficacy is a critical aspect of ADC development. Below are summarized data from preclinical studies on this compound ADCs and a comparator ADC.

This compound ADC: Trastuzumab-MCC-DM1 (T-DM1) in Ovarian Cancer

Trastuzumab-MCC-DM1 (T-DM1, Kadcyla®) is a well-characterized this compound ADC targeting HER2-positive cancers. A study comparing its activity in HER2-overexpressing epithelial ovarian cancer (EOC) models provides a clear example of its in vitro-in vivo correlation.

Table 1: In Vitro and In Vivo Activity of Trastuzumab-MCC-DM1 in HER2+ Ovarian Cancer

ParameterCell Line / Xenograft ModelTrastuzumabPertuzumabTrastuzumab + PertuzumabTrastuzumab-MCC-DM1
In Vitro Cell Viability (% of Control) Primary EOC Cell Lines (HER2 3+)Significant InhibitionSignificant InhibitionMore Cytostatic than Single AgentsSignificantly More Apoptosis than T+P
In Vivo Tumor Growth Inhibition EOC Xenografts (HER2 3+)Limited ActivityLimited Activity-Significantly More Effective than T alone, P alone, and T+P

Data adapted from a study on epithelial ovarian carcinoma with high HER2/neu expression.[1][3] The in vitro data indicates that while trastuzumab and pertuzumab have some cytostatic effects, T-DM1 induces significant apoptosis.[1] This potent in vitro activity translates to superior tumor growth inhibition in vivo.[1][3]

This compound ADC: Anti-CD22-MCC-DM1 in Non-Hodgkin's Lymphoma (NHL)

An anti-CD22 antibody conjugated to DM1 via the MCC linker has been evaluated for the treatment of NHL.

Table 2: In Vitro and In Vivo Activity of Anti-CD22-MCC-DM1 in NHL

ParameterCell Line / Xenograft ModelAnti-CD22-MCC-DM1
In Vitro Cytotoxicity NHL B-cell LinesBroadly effective in killing assays
In Vivo Efficacy NHL Xenograft Mouse ModelsCapable of inducing complete tumor regression

Data from a study on an anti-CD22-MCC-DM1 ADC for the treatment of non-Hodgkin's lymphoma.[2] This ADC demonstrated potent in vitro killing across various NHL cell lines, which correlated with significant in vivo efficacy, leading to complete tumor regression in xenograft models.[2]

Comparison with Other Alternatives: MMAE-based ADCs

ADCs utilizing monomethyl auristatin E (MMAE) as the payload are a common alternative to DM1-based ADCs. The following table provides a general comparison based on preclinical observations.

Table 3: General Comparison of DM1 and MMAE Payloads

FeatureDM1 (Maytansinoid)MMAE (Auristatin)
Mechanism of Action Microtubule inhibitorMicrotubule inhibitor
Potency HighHigh
Common Toxicities Thrombocytopenia, hepatotoxicity, gastrointestinal effectsPeripheral neuropathy, neutropenia
Linker Type Often non-cleavable (e.g., MCC)Often cleavable (e.g., vc)

This table provides a general comparison of the two most common ADC payloads. The choice of payload can influence the ADC's efficacy and toxicity profile.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADC activity.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the this compound ADC, a non-targeting control ADC, and free DM1 in cell culture medium. Add the different concentrations to the wells.

  • Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan (B1609692) product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration to determine the IC50 value using a sigmoidal dose-response curve.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

Protocol:

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers (Volume = (length x width^2) / 2).

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, this compound ADC at different doses).

  • ADC Administration: Administer the ADC intravenously (i.v.) or intraperitoneally (i.p.) according to the planned dosing schedule (e.g., once weekly).

  • Data Collection: Measure tumor volumes and body weights 2-3 times per week.

  • Endpoint: The study is terminated when tumors in the control group reach a maximum allowed size or at a predetermined time point. Tumors are then excised and weighed.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each group compared to the vehicle control.

Experimental Workflow

The general workflow for establishing the in vitro and in vivo correlation of an ADC is depicted below.

ADC_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_correlation Correlation Analysis Cell_Culture Target Cell Line Selection & Culture Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, XTT) Cell_Culture->Cytotoxicity_Assay 1. Assay Setup IC50 IC50 Determination Cytotoxicity_Assay->IC50 2. Data Analysis Correlation In Vitro - In Vivo Correlation Analysis IC50->Correlation Xenograft_Model Xenograft Model Development Efficacy_Study In Vivo Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study 3. Treatment TGI Tumor Growth Inhibition (TGI) Analysis Efficacy_Study->TGI 4. Data Analysis TGI->Correlation

Figure 2: ADC In Vitro to In Vivo Correlation Workflow

Conclusion

The this compound platform represents a robust technology for the development of effective antibody-drug conjugates. Preclinical data for ADCs such as trastuzumab-MCC-DM1 and anti-CD22-MCC-DM1 demonstrate a strong correlation between potent in vitro cytotoxicity and significant in vivo anti-tumor activity. This guide provides a framework for understanding and comparing the performance of this compound ADCs, highlighting the importance of rigorous experimental design and data analysis in the preclinical development of these targeted therapies.

References

Comparative Stability of MCC-DM1 Conjugates in Diverse Biological Matrices: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker connecting a potent cytotoxic payload to a monoclonal antibody is a cornerstone of an Antibody-Drug Conjugate's (ADC) therapeutic index, directly influencing both safety and efficacy.[1][2] Premature release of the drug in systemic circulation can cause off-target toxicity, while an overly stable linker might prevent efficient payload delivery within the target cell.[1] This guide provides an objective comparison of the stability of ADCs utilizing the non-cleavable linker MCC-DM1, exemplified by ado-trastuzumab emtansine (T-DM1), against other common linker technologies, supported by experimental data and detailed protocols.

The MCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker is a non-cleavable linker that connects the thiol group of the maytansinoid drug DM1 to lysine (B10760008) residues on the antibody.[3][4] The resulting catabolite after lysosomal degradation of the antibody is lysine-MCC-DM1, which is the active cytotoxic agent.[3]

Comparative Linker Stability Data

The stability of an ADC is highly dependent on the linker chemistry, conjugation site, and the specific biological matrix.[2] Non-cleavable linkers like MCC are generally designed for maximum stability in circulation.[2] The following table summarizes stability data from various studies, comparing MCC-DM1 to other cleavable and non-cleavable linkers in different biological matrices.

ADC Model (Linker-Payload)Linker TypeBiological MatrixStability MetricFindingCitation
Trastuzumab-MCC-DM1 (T-DM1)Non-cleavable (Thioether)Rat Plasma (in vitro)% Intact ADCDecreased to 36.97% after 3 days of incubation at 37°C.[5]
J2898A-SMCC-DM1Non-cleavable (Thioether)Plasma (in vivo)Clearance RateClears slightly faster than a control ADC with a more stable linkage, suggesting a slow rate of DM1 loss.[3][6]
CX-DM1Non-cleavable (Peptide)Mouse Plasma (in vivo)Half-life (t1/2)~9.9 days, showing stability comparable to SMCC-DM1 conjugates (~10.4 days).[7]
Val-Cit-PABC LinkerCleavable (Enzymatic)Mouse PlasmaStabilityUnstable due to cleavage by carboxylesterase 1c (Ces1c).[8][9]
Val-Cit-PABC LinkerCleavable (Enzymatic)Human PlasmaStabilityGenerally stable.[9]
Silyl Ether Linker-MMAECleavable (Acid-labile)Human PlasmaHalf-life (t1/2)> 7 days.[7]
Hydrazine LinkerCleavable (Acid-labile)Human PlasmaHalf-life (t1/2)~ 2 days.[7]

Key Experimental Protocols

Accurate assessment of ADC stability requires robust and well-defined experimental protocols. The following sections detail standard methodologies for evaluating the stability of MCC-DM1 and other ADCs in biological matrices.

In Vitro Plasma Stability Assay by LC-MS

This assay evaluates the stability of an ADC by measuring the change in the average drug-to-antibody ratio (DAR) or the concentration of intact conjugated drug over time when incubated in plasma.[2][8]

Methodology:

  • Preparation: Spike the ADC (e.g., T-DM1) into plasma from the desired species (e.g., human, mouse, rat) to a final concentration (e.g., 100 µg/mL). Use plasma depleted of IgG for cleaner analysis if necessary.[8]

  • Incubation: Incubate the plasma-ADC mixture at 37°C.[2]

  • Time Points: Collect aliquots at predetermined time points (e.g., 0, 1, 2, 4, 7, and 14 days).[10] Immediately freeze samples at -80°C to halt degradation until analysis.

  • Immuno-affinity Capture (Sample Cleanup):

    • Add Protein A magnetic beads to the plasma aliquots to capture the ADC.[11]

    • Incubate to allow binding.

    • Wash the beads multiple times with PBS to remove unbound plasma proteins.

  • Elution & Reduction (for DAR Analysis):

    • Elute the captured ADC from the beads using an acidic buffer (e.g., 20mM glycine, 0.1% acetic acid).[11]

    • To analyze the light and heavy chains, reduce the eluted ADC with a reducing agent like DTT (dithiothreitol).

  • LC-MS Analysis:

    • Analyze the samples using liquid chromatography-mass spectrometry (LC-MS).

    • Determine the relative abundance of different drug-loaded species (e.g., heavy chains with 0, 1, 2, or 3 drugs attached) at each time point.

    • Calculate the average DAR. A decrease in DAR over time indicates drug loss.

Quantification of Released Payload by LC-MS/MS

This method specifically quantifies the amount of free cytotoxic drug that has been prematurely released from the ADC into the plasma, which is a direct measure of linker instability.[1]

Methodology:

  • Sample Collection: Use aliquots from the in vitro plasma stability assay described above.

  • Sample Preparation (Protein Precipitation):

    • To each plasma sample, add a cold organic solvent like acetonitrile (B52724) to precipitate proteins (including the intact ADC).[1]

    • Vortex and then centrifuge the samples at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the small-molecule free payload (e.g., DM1).[1]

  • LC-MS/MS Analysis:

    • Inject the supernatant into an LC-MS/MS system.

    • Use a calibration curve generated with known concentrations of the free payload to quantify the amount released in the plasma samples.

    • The analysis typically involves monitoring specific precursor-product ion transitions for the payload molecule for high sensitivity and specificity.[11]

Visualizations

Experimental and Logical Workflows

Caption: Workflow for In Vitro ADC Stability Assessment.

cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell cluster_action Cytotoxic Action ADC Intact ADC in Bloodstream Receptor Antigen Binding & Receptor-Mediated Endocytosis ADC->Receptor Endosome Endosome Formation Receptor->Endosome Lysosome Fusion with Lysosome Endosome->Lysosome Degradation Antibody Proteolysis Lysosome->Degradation Release Release of Active Catabolite (Lysine-MCC-DM1) Degradation->Release Action Tubulin Inhibition & Apoptosis Release->Action

Caption: Mechanism of Action for a Non-Cleavable MCC-DM1 ADC.

cluster_intrinsic Intrinsic ADC Properties cluster_extrinsic Biological Matrix Factors center ADC Stability in Biological Matrix L Linker Chemistry (e.g., Thioether vs. Dipeptide) L->center C Conjugation Site (Lysine vs. Cysteine) C->center D Drug-to-Antibody Ratio (DAR) D->center E Enzymes (e.g., Carboxylesterases) E->center pH pH Environment pH->center R Reducing Agents (e.g., Glutathione) R->center

Caption: Key Factors Influencing Overall ADC Stability.

References

Validating the Target Specificity of an Amcc-DM1 Antibody-Drug Conjugate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the target specificity of an Antibody-Drug Conjugate (ADC) featuring a non-cleavable Amcc linker and the cytotoxic payload DM1. The performance of the Amcc-DM1 ADC is objectively compared with alternative ADCs, supported by experimental data to inform preclinical development and candidate selection.

Introduction to this compound ADCs

An this compound ADC is a targeted therapeutic comprising a monoclonal antibody, a potent anti-tubulin agent DM1 (a maytansinoid derivative), and a non-cleavable thioether linker, 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Amcc, also known as SMCC).[1][2] The antibody component is designed to bind with high specificity to a tumor-associated antigen, facilitating the delivery of the cytotoxic payload directly to cancer cells.

The mechanism of action for an this compound ADC begins with the binding of the antibody to its target antigen on the cancer cell surface. This is followed by internalization of the ADC-antigen complex.[3][4] Once inside the cell, the complex is trafficked to the lysosome, where the antibody is degraded, leading to the release of the lysine-Amcc-DM1 catabolite. This active catabolite then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6][7]

Comparative Analysis of Target Specificity Validation

To ascertain the target specificity of an this compound ADC, a series of in vitro and in vivo experiments are essential. This guide compares the expected outcomes of an this compound ADC with a common alternative: an ADC with a cleavable valine-citrulline (vc) linker and a monomethyl auristatin E (MMAE) payload (vc-MMAE ADC).

In Vitro Cytotoxicity Assays

Objective: To quantify the potency and target-specific cell-killing ability of the ADC.

Methodology: A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.[8]

Experimental Protocol:

  • Cell Seeding: Seed both antigen-positive (e.g., HER2-positive SK-BR-3) and antigen-negative (e.g., HER2-negative U-87MG) cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[9]

  • ADC Treatment: Treat the cells with serial dilutions of the this compound ADC and the comparator vc-MMAE ADC for 72-96 hours.[1]

  • MTT Assay: Add MTT reagent to each well and incubate for 1-4 hours. Solubilize the formazan (B1609692) crystals and measure the absorbance at 570 nm.[9]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each ADC in both cell lines.

Expected Outcomes and Comparison:

ADC TypeTarget Cell LineExpected IC50Rationale
This compoundAntigen-Positive (e.g., SK-BR-3)Low nM range[1]High specificity of the antibody leads to efficient internalization and payload delivery.
This compoundAntigen-Negative (e.g., U-87MG)High nM to µM range or no effect[10]Lack of target antigen prevents efficient ADC uptake.
vc-MMAEAntigen-Positive (e.g., SK-BR-3)Low nM range[11]High specificity and potent payload lead to effective cell killing.
vc-MMAEAntigen-Negative (e.g., U-87MG)High nM to µM range or no effect[10]Lack of target antigen prevents efficient ADC uptake.

Table 1: Comparative in vitro cytotoxicity of this compound and vc-MMAE ADCs.

Bystander Effect Assays

Objective: To determine the ability of the ADC's payload to kill neighboring antigen-negative cells. This effect is crucial for treating heterogeneous tumors.

Methodology: Co-culture assays and conditioned medium transfer assays are standard methods.[12][13]

Experimental Protocol (Co-culture Assay):

  • Cell Seeding: Co-culture antigen-positive (e.g., HER2-positive SK-BR-3) and fluorescently labeled antigen-negative (e.g., GFP-labeled U-87MG) cells at varying ratios.[14]

  • ADC Treatment: Treat the co-culture with the this compound ADC and the vc-MMAE ADC.

  • Analysis: After a set incubation period, measure the viability of the fluorescent antigen-negative cells using flow cytometry or fluorescence microscopy.[12]

Expected Outcomes and Comparison:

ADC TypeLinker TypePayload PermeabilityExpected Bystander EffectRationale
This compoundNon-cleavableLowMinimal to none[10][15]The released lysine-Amcc-DM1 catabolite is charged and membrane-impermeable, preventing it from diffusing to neighboring cells.[15]
vc-MMAECleavableHighSignificant[10][16]The released MMAE payload is membrane-permeable and can diffuse out of the target cell to kill adjacent antigen-negative cells.

Table 2: Comparative bystander effect of this compound and vc-MMAE ADCs.

In Vivo Tumor Growth Inhibition Studies

Objective: To evaluate the anti-tumor efficacy and target specificity of the ADC in a living organism.

Methodology: Xenograft models using immunodeficient mice bearing human tumor xenografts are commonly employed.[17]

Experimental Protocol:

  • Tumor Implantation: Subcutaneously implant antigen-positive (e.g., HER2-positive KMCH-1) and antigen-negative (e.g., HER2-negative KKU-100) human cancer cells into immunodeficient mice.[18][19]

  • Treatment: Once tumors reach a specified volume (e.g., 100-200 mm³), administer the this compound ADC, a comparator ADC (e.g., vc-MMAE), and control treatments (e.g., vehicle, unconjugated antibody) intravenously.[19][20]

  • Monitoring: Measure tumor volume and body weight regularly. Monitor for signs of toxicity.[21]

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., immunohistochemistry).

Expected Outcomes and Comparison:

ADC TypeXenograft ModelExpected Tumor Growth InhibitionRationale
This compoundAntigen-PositiveSignificant dose-dependent inhibition[18]Targeted delivery of DM1 leads to potent anti-tumor activity.
This compoundAntigen-NegativeNo significant inhibition[18]Lack of target antigen prevents ADC accumulation in the tumor.
vc-MMAEAntigen-PositiveSignificant dose-dependent inhibitionTargeted delivery of MMAE results in strong anti-tumor efficacy.
vc-MMAEAntigen-NegativeNo significant inhibitionLack of target antigen prevents ADC accumulation in the tumor.

Table 3: Comparative in vivo efficacy of this compound and vc-MMAE ADCs.

Visualizing the Mechanisms

To further elucidate the processes involved in this compound ADC activity, the following diagrams illustrate the mechanism of action and the experimental workflows.

Amcc_DM1_Mechanism_of_Action ADC This compound ADC Receptor Target Antigen (e.g., HER2) ADC->Receptor Endosome Endosome Receptor->Endosome 2. Internalization CancerCell Cancer Cell Membrane Lysosome Lysosome Endosome->Lysosome Payload Lys-Amcc-DM1 Lysosome->Payload 4. Antibody Degradation & Payload Release Microtubules Microtubules Payload->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Cycle Arrest & Apoptosis

Caption: Mechanism of action of an this compound ADC.

Cytotoxicity_Assay_Workflow Start Start SeedCells Seed Antigen-Positive & Antigen-Negative Cells Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 TreatADC Treat with Serial Dilutions of ADC Incubate1->TreatADC Incubate2 Incubate 72-96h TreatADC->Incubate2 MTT Add MTT Reagent Incubate2->MTT Measure Measure Absorbance MTT->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for an in vitro cytotoxicity assay.

In_Vivo_Xenograft_Workflow Start Start Implant Implant Tumor Cells into Immunodeficient Mice Start->Implant TumorGrowth Allow Tumors to Grow (100-200 mm³) Implant->TumorGrowth Treat Administer ADC and Controls TumorGrowth->Treat Monitor Monitor Tumor Volume and Animal Health Treat->Monitor Endpoint Reach Study Endpoint Monitor->Endpoint Analyze Analyze Data and Tumors Endpoint->Analyze End End Analyze->End

Caption: Workflow for an in vivo xenograft study.

Conclusion

Validating the target specificity of an this compound ADC is a critical step in its preclinical development. Through a combination of in vitro cytotoxicity assays, bystander effect evaluations, and in vivo tumor growth inhibition studies, researchers can build a comprehensive profile of the ADC's performance. The non-cleavable nature of the Amcc linker is expected to confer high target specificity with a minimal bystander effect, which can be a desirable characteristic for minimizing off-target toxicity. By comparing these results with those of ADCs employing different linker and payload technologies, such as a vc-MMAE ADC, drug developers can make informed decisions about which candidates to advance toward clinical trials.

References

A Comparative Analysis of Immunogenicity Across Different Antibody-Drug Conjugate Formats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads. However, their complex multi-domain structure presents a unique challenge in the form of immunogenicity, the propensity to elicit an unwanted immune response. The formation of anti-drug antibodies (ADAs) can significantly impact an ADC's pharmacokinetics, efficacy, and safety. This guide provides a comparative analysis of the immunogenicity of different ADC formats, supported by experimental data, to aid researchers in the design and development of safer and more effective ADC therapeutics.

Factors Influencing ADC Immunogenicity

The immunogenic potential of an ADC is a multifactorial issue influenced by the characteristics of each of its components: the monoclonal antibody (mAb), the linker, the cytotoxic payload, and the method of conjugation.[1][2] ADAs can be generated against any of these components, including neoepitopes formed at the linkage site.[3]

Comparative Immunogenicity Data

While direct head-to-head clinical trial comparisons of different ADC formats are limited, analysis of data across multiple studies reveals trends in immunogenicity. The incidence of ADAs for various ADCs in clinical development has been reported to range from 0% to as high as 37%.[4][5] It is crucial to note that direct comparison of ADA rates across different studies can be misleading due to variations in assay methodologies, patient populations, and dosing regimens.[4]

ADC Format CharacteristicKey Immunogenicity ConsiderationsReported ADA Incidence Range (across various ADCs and studies)
Antibody Type Murine antibodies are highly immunogenic. Chimeric, humanized, and fully human antibodies have progressively lower immunogenic potential.[6]Variable, but generally lower with humanized and fully human mAbs.
Conjugation Method Stochastic (Lysine/Cysteine): Results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs) and conjugation sites. This heterogeneity can potentially create new epitopes.[7]0% - 37% (for various vc-MMAE ADCs)[3][4]
Site-Specific: Produces a homogeneous ADC product with a defined DAR and conjugation location. This can potentially reduce the creation of neoantigens and lead to a more predictable immunogenicity profile.[8][9]Data is emerging, with the potential for lower immunogenicity compared to stochastic methods.[8]
Linker Type Cleavable vs. Non-cleavable: The stability of the linker in circulation is critical. Premature release of the payload can lead to off-target toxicity and potentially expose the linker-payload moiety to the immune system.[10][11]The majority of ADAs are often directed against the antibody component, but responses to the linker-drug have been observed.[2][3]
Payload Type The small molecule payload can act as a hapten, becoming immunogenic when conjugated to the larger antibody carrier.[1] The hydrophobicity of the payload can also influence aggregation and subsequent immunogenicity.For some ADCs, ADAs are primarily against the linker-drug and/or neoepitopes on the mAb.

Experimental Protocols for Immunogenicity Assessment

A tiered approach is typically employed for assessing the immunogenicity of ADCs.[1][12] This involves screening for ADAs, confirming their specificity, and characterizing their neutralizing potential.

Anti-Drug Antibody (ADA) Screening and Confirmatory Assays

Methodology:

  • Enzyme-Linked Immunosorbent Assay (ELISA): A common format is the bridging ELISA, where the ADC is used as both the capture and detection reagent to detect bivalent ADAs in patient serum.[13]

  • Electrochemiluminescence (ECL): This platform offers high sensitivity and a wide dynamic range for ADA detection.[13]

  • Surface Plasmon Resonance (SPR): Provides real-time, label-free detection and can characterize the kinetics of ADA binding.[12]

Protocol Outline (Bridging ELISA):

  • Microtiter plates are coated with the ADC.

  • After blocking, patient serum samples are added. ADAs present in the serum will bind to the coated ADC.

  • A labeled version of the ADC (e.g., biotinylated or conjugated to an enzyme) is added, which binds to the captured ADA, forming a "bridge".

  • A detection reagent (e.g., streptavidin-HRP) is added, followed by a substrate to produce a measurable signal.

  • A pre-determined cut-point, established using samples from treatment-naïve subjects, is used to distinguish between positive and negative samples.[13]

  • For confirmatory assays, positive samples are re-analyzed in the presence of an excess of the unlabeled ADC. A significant reduction in signal confirms the specificity of the ADAs.[13]

Neutralizing Antibody (NAb) Assays

Methodology:

NAb assays are designed to determine if the detected ADAs can inhibit the biological activity of the ADC.[12]

  • Cell-Based Assays: These are the preferred format as they measure the ability of ADAs to block the ADC's mechanism of action, such as target binding and subsequent cytotoxicity.[13]

  • Non-Cell-Based Ligand Binding Assays: These assays can be used to assess the ability of ADAs to block the binding of the ADC to its target antigen.[13]

Protocol Outline (Cell-Based Cytotoxicity Assay):

  • A target-expressing cancer cell line that is sensitive to the ADC's cytotoxic payload is selected.

  • Patient serum containing putative NAbs is pre-incubated with the ADC.

  • The ADC-serum mixture is then added to the cultured cells.

  • After a defined incubation period, cell viability is measured using a suitable method (e.g., MTS or CellTiter-Glo assay).

  • A reduction in the ADC's cytotoxic activity in the presence of the patient serum, compared to a control, indicates the presence of neutralizing antibodies.

Signaling Pathways and Experimental Workflows

Immunogenicity Assessment Workflow

The following diagram illustrates the standard tiered approach for evaluating the immunogenicity of ADCs.

G cluster_0 Tier 1: Screening cluster_1 Tier 2: Confirmation cluster_2 Tier 3: Characterization Screening ADA Screening Assay (e.g., Bridging ELISA, ECL) Confirmation Confirmatory Assay (Specificity Test) Screening->Confirmation Titer Titer Assay Confirmation->Titer If Confirmed Positive Neutralization Neutralizing Ab Assay (Cell-based or Ligand Binding) Confirmation->Neutralization Domain Domain Specificity (mAb, Linker, Payload) Confirmation->Domain

Caption: A tiered workflow for ADC immunogenicity assessment.

General Mechanism of Anti-Drug Antibody Formation

The diagram below outlines the general T-cell dependent pathway for the formation of ADAs against an ADC.

G cluster_0 Antigen Presentation cluster_1 T-Cell Activation cluster_2 B-Cell Activation & Differentiation ADC Antibody-Drug Conjugate (ADC) APC Antigen Presenting Cell (e.g., Dendritic Cell) ADC->APC Uptake & Processing Peptide Processed Peptide on MHC-II APC->Peptide Presents Th Helper T-Cell (Th) Peptide->Th Recognizes & Activates Bcell B-Cell Th->Bcell Provides Help Plasma Plasma Cell Bcell->Plasma Differentiates into ADA Anti-Drug Antibodies (ADAs) Plasma->ADA Produces

Caption: T-cell dependent pathway of ADA formation against ADCs.

Conclusion

The immunogenicity of ADCs is a complex interplay between the various components of the conjugate and the patient's immune system. While humanized and fully human antibodies form the backbone of modern ADCs, the linker, payload, and conjugation chemistry are critical determinants of the overall immunogenic profile. Site-specific conjugation technologies hold promise for producing more homogeneous and potentially less immunogenic ADCs. A thorough, risk-based immunogenicity assessment strategy, employing a tiered approach of screening, confirmation, and characterization, is essential for the successful clinical development of novel ADC therapeutics. Continued research and the publication of comparative clinical data will be invaluable in guiding the design of the next generation of safer and more effective ADCs.

References

Safety Operating Guide

Navigating the Safe Disposal of Amcc-DM1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of potent compounds like Amcc-DM1, an antibody-drug conjugate (ADC), is a critical component of laboratory safety and environmental responsibility. Researchers, scientists, and drug development professionals must adhere to stringent protocols to mitigate risks associated with these highly hazardous materials. This guide provides essential safety information and a step-by-step operational plan for the proper disposal of this compound, grounded in best practices for handling cytotoxic compounds and ADCs.

Core Safety and Handling Principles

A comprehensive safety program for handling ADCs should encompass several key areas to ensure personnel are adequately protected from exposure.[3] This includes proper training, the use of engineering controls, and appropriate personal protective equipment (PPE).[2][3] Most ADCs have a very low occupational exposure limit (OEL), often less than 0.1 μg/m³, necessitating high-containment solutions like aseptic isolators for manufacturing processes.[4]

Key Safety Considerations for Handling this compound:

Parameter Guideline Rationale
Occupational Exposure Limit (OEL) Assume a low OEL (e.g., < 0.1 μg/m³) in the absence of specific data.[4]ADCs are highly potent compounds, and minimizing exposure is paramount to personnel safety.
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat are mandatory.[5]Prevents skin and eye contact with the hazardous material.
Ventilation All handling of this compound waste should be conducted in a certified chemical fume hood or other ventilated enclosure.Reduces the risk of inhaling aerosolized particles.
Spill Management Have a spill kit readily available. In case of a spill, absorb the material with an inert absorbent, collect it in a sealed, labeled container for hazardous waste disposal, and decontaminate the area.[5]Ensures rapid and safe cleanup of accidental releases.
Training All personnel handling this compound must be trained on the specific hazards and safe handling procedures for potent compounds.[3]Knowledge of the risks and procedures is essential for safe operation.

Experimental Protocol: Step-by-Step Disposal of this compound Waste

The following protocol outlines the general procedure for the disposal of this compound waste. It is imperative to consult and adhere to your institution's Environmental Health and Safety (EHS) guidelines and all local, state, and federal regulations.

Materials:

  • Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety glasses/goggles, lab coat.

  • Labeled, leak-proof hazardous waste container compatible with the waste type.

  • Chemical fume hood or other ventilated enclosure.

  • Inert absorbent material (for liquid waste).

  • Sealing materials for the waste container.

Procedure:

  • Preparation and PPE:

    • Before beginning any disposal procedures, ensure you are wearing the appropriate PPE.

    • Conduct all waste handling activities within a certified chemical fume hood to minimize inhalation exposure.

  • Waste Segregation:

    • Segregate this compound waste from other laboratory waste streams. This includes contaminated labware (e.g., pipette tips, tubes), gloves, and any unused material.

  • Containment of Solid Waste:

    • Carefully place all solid waste contaminated with this compound into a designated, leak-proof hazardous waste container.

    • Avoid generating dust when handling solid waste.

  • Containment of Liquid Waste:

    • For liquid waste containing this compound, absorb the liquid with an inert material.

    • Place the absorbed material into the designated hazardous waste container.

    • Do NOT dispose of liquid this compound waste down the drain. [5]

  • Sealing and Labeling:

    • Securely seal the hazardous waste container.

    • Clearly label the container with "Hazardous Waste," the name of the chemical ("this compound Waste"), and any other information required by your institution's EHS department.

  • Storage and Pickup:

    • Store the sealed and labeled waste container in a designated, secure area until it can be collected by your institution's hazardous waste management service.

    • Follow your institution's procedures for requesting a hazardous waste pickup.

  • Decontamination:

    • Thoroughly decontaminate the work area (fume hood, benchtops) after completing the disposal procedure. Use a cleaning solution recommended by your EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Determine Waste Type fume_hood->waste_type solid_waste Solid Waste (Contaminated Labware, Gloves) waste_type->solid_waste Solid liquid_waste Liquid Waste (Unused Solutions) waste_type->liquid_waste Liquid contain_solid Place in Labeled Hazardous Waste Container solid_waste->contain_solid absorb_liquid Absorb with Inert Material liquid_waste->absorb_liquid seal_label Securely Seal and Label Container contain_solid->seal_label contain_liquid Place Absorbed Material in Hazardous Waste Container absorb_liquid->contain_liquid contain_liquid->seal_label storage Store in Designated Secure Area seal_label->storage pickup Arrange for EHS Waste Pickup storage->pickup decontaminate Decontaminate Work Area pickup->decontaminate end End decontaminate->end

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures and maintaining a culture of safety, laboratories can effectively manage the risks associated with the disposal of potent compounds like this compound, ensuring the protection of personnel and the environment.

References

Navigating the Safe Handling of Amcc-DM1: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of highly potent compounds like Amcc-DM1, an antibody-drug conjugate (ADC), is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research. By adhering to these procedural, step-by-step guidelines, your laboratory can establish a robust safety culture and confidently manage the complexities of working with advanced therapeutic agents.

This compound is a complex molecule comprising a monoclonal antibody linked to a potent cytotoxic agent, DM1, a maytansinoid derivative. The high potency of DM1 necessitates stringent handling protocols to prevent occupational exposure. The primary routes of exposure are inhalation of aerosols, dermal contact, and ingestion. Therefore, a multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical when handling this compound. All PPE should be donned before entering the designated handling area and doffed in a way that prevents cross-contamination.

Recommended PPE for Handling this compound:

PPE CategorySpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves. The outer glove should have an extended cuff covering the gown sleeve.Protects against dermal absorption of the cytotoxic component. Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove.
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Must have long sleeves with tight-fitting elastic or knit cuffs.Prevents contamination of personal clothing and skin. The back-closing design minimizes the risk of frontal contamination.
Respiratory Protection A NIOSH-approved respirator, such as a powered air-purifying respirator (PAPR) with a high-efficiency particulate air (HEPA) filter or a fit-tested N95 or higher-level respirator.Protects against inhalation of aerosolized this compound, which can occur during reconstitution, dilution, or handling of the powdered form.
Eye and Face Protection ANSI-approved safety goggles and a full-face shield.Provides a barrier against splashes and aerosols, protecting the eyes and mucous membranes of the face.
Footwear Disposable, chemical-resistant shoe covers worn over closed-toe shoes.Prevents contamination of personal footwear and the subsequent tracking of the hazardous material outside the designated handling area.

Occupational Exposure and Toxicity Data

While a specific Occupational Exposure Limit (OEL) for this compound has not been established, the cytotoxic payload, DM1, is a highly potent maytansinoid. For such potent compounds, a conservative approach is necessary. Highly potent active pharmaceutical ingredients (HPAPIs) are often categorized into Occupational Exposure Bands (OEBs). Given the nature of DM1, it would likely fall into the most stringent category, requiring the lowest exposure limits.

Compound/CategoryOccupational Exposure Limit (OEL) / Band (OEB)Key Toxicological Data
Highly Potent Compounds (General) ≤ 10 µg/m³ (8-hour time-weighted average)[1][2]Can cause significant health effects at very low doses.
Ultra-Potent Compounds (e.g., Maytansinoids) < 0.1 µg/m³ (Estimated)[3]Maytansinoids are microtubule inhibitors, exhibiting high cytotoxicity.
This compound No established OEL. Handled as an ultra-potent compound.The toxicity is primarily driven by the DM1 payload, which can cause cellular damage.

Experimental Protocols: Step-by-Step Guidance

Adherence to well-defined protocols is crucial for minimizing exposure risk. The following are generalized procedures for common laboratory tasks involving this compound. These should be adapted to specific laboratory setups and risk assessments.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or leakage. If compromised, do not open and follow your institution's emergency procedures.

  • Decontamination: Decontaminate the exterior of the primary container with a suitable inactivating agent before transferring it to the designated storage area.

  • Storage: Store this compound according to the manufacturer's instructions, typically in a secure, clearly labeled, and restricted-access location at the recommended temperature.[4][5]

Reconstitution and Handling Workflow

This workflow should be performed within a certified biological safety cabinet (BSC) or a containment isolator.

cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal A Don appropriate PPE B Prepare designated handling area (e.g., BSC) A->B C Gather all necessary materials B->C D Reconstitute this compound with appropriate diluent C->D Enter handling workflow E Perform experimental procedures (e.g., cell treatment) D->E F Decontaminate all surfaces and equipment E->F G Segregate all contaminated waste F->G Complete handling H Place in labeled, leak-proof cytotoxic waste containers G->H I Dispose of according to institutional and regulatory guidelines H->I

Figure 1. A logical workflow for the safe handling and disposal of this compound.
Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to contain the contamination and protect personnel.

  • Evacuate and Alert: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Isolate: Secure the area to prevent entry.

  • Don PPE: If not already wearing it, don the appropriate PPE, including respiratory protection.

  • Containment: For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid generating dust.

  • Decontamination: Working from the outside in, apply an appropriate decontaminating solution and allow for the recommended contact time.

  • Clean-up: Collect all contaminated materials using tools such as forceps and place them in a designated cytotoxic waste container.

  • Final Decontamination: Perform a final cleaning of the spill area with the decontaminating solution.

  • Doff PPE: Remove PPE in the designated doffing area, ensuring no cross-contamination.

  • Reporting: Report the incident to the laboratory supervisor and the institutional safety office.

Disposal Plan: Ensuring Safe and Compliant Waste Management

All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.

Waste Stream Management:

Waste TypeContainerDisposal Method
Sharps (needles, syringes, glass vials)Puncture-resistant, leak-proof sharps container labeled as "Cytotoxic Waste"High-temperature incineration by a licensed hazardous waste vendor.[6][7]
Solid Waste (gloves, gowns, absorbent pads, plasticware)Leak-proof, tear-resistant bags or containers clearly labeled as "Cytotoxic Waste" with the biohazard symbol.[8]High-temperature incineration.
Liquid Waste (unused solutions, cell culture media)Leak-proof, sealed containers labeled as "Cytotoxic Liquid Waste"Chemical inactivation followed by incineration, or direct incineration, as per institutional and local regulations.

By implementing these comprehensive safety and handling protocols, laboratories can create a secure environment for groundbreaking research with highly potent antibody-drug conjugates like this compound, fostering a culture of safety and scientific excellence.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.